molecular formula C5H11BF3N B1429352 Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate CAS No. 1686150-29-7

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Cat. No.: B1429352
CAS No.: 1686150-29-7
M. Wt: 152.96 g/mol
InChI Key: IYJIUAKWLMMDRX-UHFFFAOYSA-O
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Description

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is a useful research compound. Its molecular formula is C5H11BF3N and its molecular weight is 152.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trifluoro(pyrrolidin-1-ium-1-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3N/c7-6(8,9)5-10-3-1-2-4-10/h1-5H2/q-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJIUAKWLMMDRX-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C[NH+]1CCCC1)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a zwitterionic organotrifluoroborate. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. The content herein is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Significance

This compound is a member of the organotrifluoroborate family, a class of compounds that have gained significant traction in modern organic synthesis. Organotrifluoroborates are valued for their stability to air and moisture, a significant advantage over their boronic acid and ester counterparts. This stability allows for easier handling, purification, and storage, making them highly practical reagents in complex synthetic pathways.[1]

The target molecule is an internal salt, or zwitterion, featuring a positively charged pyrrolidinium moiety and a negatively charged trifluoroborate group. This unique structure imparts specific solubility and reactivity characteristics. Aminomethyltrifluoroborates, in general, are valuable building blocks, serving as stable precursors for the introduction of aminomethyl groups in various organic molecules, often through transition metal-catalyzed cross-coupling reactions.[2][3]

This guide will detail a robust synthesis protocol, beginning with the preparation of a key intermediate, potassium iodomethyltrifluoroborate, followed by its reaction with pyrrolidine to yield the final zwitterionic product.

Mechanistic Insights and Strategic Approach

The synthesis of this compound is achieved through a two-stage process. The overall strategy is centered on the nucleophilic substitution of a halide on a trifluoroboratomethyl group by pyrrolidine.

Stage 1: Synthesis of Potassium Iodomethyltrifluoroborate

The initial stage involves the preparation of a key electrophilic precursor, potassium iodomethyltrifluoroborate. This is accomplished via a one-pot reaction starting from diiodomethane. The process, adapted from the work of Molander and Ham, involves the in-situ generation of an iodomethyllithium species, which then reacts with a trialkyl borate.[4] The resulting borate complex is subsequently treated with potassium hydrogen fluoride (KHF2) to furnish the desired potassium iodomethyltrifluoroborate.

Stage 2: Formation of the Zwitterionic Product

The second stage is the core reaction where the aminomethyl moiety is constructed. Potassium iodomethyltrifluoroborate serves as an electrophile, and pyrrolidine acts as the nucleophile. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of pyrrolidine displaces the iodide ion.

A crucial aspect of this reaction is the spontaneous formation of the zwitterionic product. Contrary to what might be expected, the product is not the potassium salt of the aminomethyltrifluoroborate. Instead, the basicity of the pyrrolidine nitrogen is sufficient to abstract a proton from the reaction medium (or adventitious water), leading to the formation of the pyrrolidinium cation. This, in turn, forms an internal salt with the trifluoroborate anion. Research by Molander and colleagues has clarified that such products are indeed zwitterionic ammoniomethyltrifluoroborates.[2]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Zwitterion Formation Diiodomethane Diiodomethane Intermediate_Borate Intermediate Borate Complex Diiodomethane->Intermediate_Borate 1. n-BuLi 2. Trialkyl Borate n-BuLi n-BuLi Trialkyl_Borate Trialkyl_Borate KHF2 KHF2 KIodotrifluoroborate Potassium Iodomethyltrifluoroborate Intermediate_Borate->KIodotrifluoroborate KHF2 Target_Zwitterion This compound KIodotrifluoroborate->Target_Zwitterion Pyrrolidine (Nucleophilic Substitution) Pyrrolidine Pyrrolidine

A high-level overview of the two-stage synthesis process.

Detailed Experimental Protocols

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere (e.g., argon or nitrogen).

    • Pyrrolidine: Flammable and corrosive. Avoid inhalation and contact with skin.

    • Potassium Hydrogen Fluoride (KHF2): Toxic and corrosive. Releases HF in the presence of acid. Handle with extreme care.

    • Diiodomethane: Harmful if swallowed or inhaled.

Stage 1: Synthesis of Potassium Iodomethyltrifluoroborate

This protocol is adapted from the procedure described by Molander, G. A., & Ham, J. in Organic Letters, 2006, 8(10), 2031–2034.[4]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Diiodomethane267.842.68 g10.0
n-Butyllithium (2.5 M in hexanes)64.064.0 mL10.0
Triisopropyl borate188.082.3 mL10.0
Potassium hydrogen fluoride78.103.12 g40.0
Tetrahydrofuran (THF), anhydrous-40 mL-
Methanol-20 mL-
Water, deionized-20 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon), add anhydrous THF (20 mL) and diiodomethane (2.68 g, 10.0 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes.

  • Add triisopropyl borate (2.3 mL, 10.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In a separate flask, prepare a solution of potassium hydrogen fluoride (3.12 g, 40.0 mmol) in a mixture of water (20 mL) and methanol (20 mL).

  • Add the KHF2 solution to the reaction mixture and stir vigorously for 1 hour at room temperature.

  • Remove the solvents under reduced pressure (rotary evaporation).

  • The resulting solid is triturated with hot acetone, and the insoluble inorganic salts are removed by filtration.

  • The acetone filtrate is concentrated under reduced pressure to yield potassium iodomethyltrifluoroborate as a white solid. The product can be used in the next step without further purification.

Stage 2: Synthesis of this compound
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Potassium iodomethyltrifluoroborate261.902.62 g10.0
Pyrrolidine71.121.0 mL~12.0
Tetrahydrofuran (THF)-20 mL-
Diethyl ether---

Procedure:

  • To a 50 mL round-bottom flask, add potassium iodomethyltrifluoroborate (2.62 g, 10.0 mmol) and THF (20 mL).

  • Add pyrrolidine (1.0 mL, ~12.0 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, a white precipitate will have formed. Filter the solid and wash with a small amount of cold THF to remove any unreacted starting materials.

  • The collected solid is then washed with diethyl ether to remove any remaining soluble impurities.

  • Dry the solid under vacuum to yield this compound as a white, crystalline solid.

Characterization and Validation

The synthesized product should be characterized to confirm its identity and purity.

  • Appearance: White solid.

  • Molecular Formula: C5H11BF3N

  • Molecular Weight: 152.95 g/mol [5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the pyrrolidine ring protons and the methylene bridge protons. The chemical shifts will be influenced by the positively charged nitrogen.

    • ¹³C NMR: Expect signals for the four distinct carbons of the pyrrolidine ring and the methylene bridge carbon.

    • ¹⁹F NMR: A characteristic signal for the BF3 group.

    • ¹¹B NMR: A signal confirming the tetracoordinate boron environment.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for C-H, N-H (if any protonation occurs on the nitrogen), and B-F bonds.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Trustworthiness and Self-Validating System

The protocol described is based on established and peer-reviewed synthetic transformations. The trustworthiness of this synthesis lies in its modular nature and the stability of the key intermediate and final product.

  • Reproducibility: The use of well-defined reaction conditions and commercially available starting materials enhances the reproducibility of this protocol.

  • Purity of Intermediates: The potassium iodomethyltrifluoroborate can be isolated and characterized, ensuring the quality of the material before proceeding to the final step.

  • Stability of the Final Product: The zwitterionic nature of the final product contributes to its crystallinity and stability, facilitating its isolation and purification by simple filtration and washing.

The following diagram illustrates the logical flow for ensuring a successful synthesis:

Validation_Flow Start Start Synthesize_KIodotrifluoroborate Synthesize Potassium Iodomethyltrifluoroborate Start->Synthesize_KIodotrifluoroborate Characterize_Intermediate Characterize Intermediate (e.g., NMR) Synthesize_KIodotrifluoroborate->Characterize_Intermediate Proceed_to_Next_Step Proceed to Zwitterion Synthesis Characterize_Intermediate->Proceed_to_Next_Step Purity Confirmed Troubleshoot Troubleshoot Synthesis Characterize_Intermediate->Troubleshoot Impure Synthesize_Zwitterion Synthesize this compound Proceed_to_Next_Step->Synthesize_Zwitterion Isolate_Product Isolate and Purify Product Synthesize_Zwitterion->Isolate_Product Characterize_Final_Product Characterize Final Product (NMR, IR, MP) Isolate_Product->Characterize_Final_Product Successful_Synthesis Successful Synthesis Characterize_Final_Product->Successful_Synthesis Structure Confirmed Characterize_Final_Product->Troubleshoot Incorrect Structure

Sources

An In-depth Technical Guide to the Physicochemical Properties of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is a zwitterionic organoboron compound, a class of molecules gaining significant interest in medicinal chemistry and materials science.[1][2][3] Its unique internal salt structure, featuring a cationic pyrrolidinium moiety and an anionic trifluoroborate group, imparts distinct physicochemical properties that are critical to understand for its application in drug development and other advanced fields.[4] This guide provides a comprehensive overview of the core physicochemical properties of this compound and details the experimental protocols for their characterization. The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for evaluating this and similar zwitterionic molecules.

Molecular Identity and Structural Elucidation

A fundamental aspect of physicochemical characterization is the unambiguous confirmation of the molecule's identity and structure. This compound, with the chemical formula C₅H₁₁BF₃N and a molecular weight of 152.95 g/mol , presents a unique spectroscopic fingerprint.[4][5]

Table 1: Core Molecular Identifiers

PropertyValueSource
CAS Number 1686150-29-7[4][5][6]
Molecular Formula C₅H₁₁BF₃N[4][5]
Molecular Weight 152.95[4][5]
InChI Key IYJIUAKWLMMDRX-UHFFFAOYSA-O[4]
SMILES F(F)C[NH+]1CCCC1[5]
Synonyms (Pyrrolidinium-1-ylmethyl)trifluoroborate internal salt[4]

A logical workflow for the structural confirmation of a newly synthesized or sourced batch of this compound is essential for data integrity.

G cluster_0 Workflow for Structural Elucidation MS Mass Spectrometry (Confirm Molecular Weight) NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) MS->NMR Initial Confirmation XRay Single Crystal X-Ray (Definitive Structure) NMR->XRay For Crystalline Solid FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Functional Group Corroboration Confirmation Structural Confirmation NMR->Confirmation XRay->Confirmation Absolute Structure FTIR->Confirmation

Caption: A typical workflow for the structural confirmation of this compound.

NMR spectroscopy is indispensable for elucidating the solution-state structure of organoboron compounds.[7][8] For this compound, a multi-nuclear approach is necessary.

  • ¹H NMR: Will confirm the presence of the pyrrolidinium ring protons and the methylene bridge protons. The chemical shifts and coupling patterns will be indicative of the ring conformation and the electronic environment.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is crucial for confirming the trifluoroborate group.[9] A single resonance is expected, and its chemical shift will be characteristic of the BF₃ moiety.

  • ¹¹B NMR: As a quadrupolar nucleus, ¹¹B NMR signals can be broad, but it is a definitive technique for characterizing boron-containing compounds.[10][11] The chemical shift will indicate the coordination environment of the boron atom.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN) in a quartz NMR tube. The use of quartz tubes is recommended to avoid background signals from borosilicate glass.[11]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • For ¹⁹F NMR, use an appropriate fluorine probe and reference standard (e.g., CFCl₃).

    • For ¹¹B NMR, use a boron-specific probe and an external reference standard such as BF₃·OEt₂.[11]

  • Data Analysis: Integrate proton signals, and analyze chemical shifts and coupling constants to assign the structure. Compare the observed chemical shifts in ¹¹B and ¹⁹F spectra to literature values for similar compounds.

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.[12][13] Electrospray ionization (ESI) is a suitable technique for this zwitterionic compound.[12]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI mass spectrometer.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. In positive mode, the molecular ion [M+H]⁺ might be observed, while in negative mode, adducts might be seen.

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion to confirm the molecular weight. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be analyzed for further confirmation.[14][15]

For a definitive, solid-state structural determination, single-crystal X-ray diffraction is the gold standard.[16][17][18] This technique provides precise bond lengths, bond angles, and the crystal packing arrangement. Given that the compound is a solid, obtaining suitable crystals is a key objective.[4]

Experimental Protocol: Single Crystal X-Ray Diffraction

  • Crystallization: Grow single crystals of the compound. This can be achieved through slow evaporation of a saturated solution, or by vapor diffusion techniques using a binary solvent system (e.g., methanol/diethyl ether).[19]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[17][19]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.[16][20]

Physical and Thermal Properties

The physical state and thermal stability of a compound are critical parameters in drug development, influencing storage, formulation, and administration.

Table 2: Known Physical and Thermal Properties

PropertyValueMethod
Physical Form Solid[4][21]
Melting Point 87-104 °C

The broad melting point range suggests that the purity of commercially available samples may vary, or that the compound undergoes decomposition upon melting. A more precise determination using Differential Scanning Calorimetry (DSC) is warranted.

G cluster_1 Thermal Analysis Workflow DSC DSC Analysis (Melting Point, Phase Transitions) TGA TGA Analysis (Decomposition Temperature) DSC->TGA Complementary Data Stability Thermal Stability Profile DSC->Stability TGA->Stability

Caption: A workflow for determining the thermal properties of this compound.

DSC is used to determine the melting point, glass transition temperature, and other phase transitions.[22][23] This will provide a more accurate thermal profile than the reported melting point range.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Data Acquisition:

    • Equilibrate the sample at a low temperature (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

    • A cooling cycle can also be performed to investigate crystallization behavior.[22]

  • Data Analysis: Determine the onset temperature of the melting endotherm to define the melting point.[22]

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[24][25][26]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the compound into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Data Acquisition: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.[24][26]

Solubility and Lipophilicity

Solubility and lipophilicity are paramount for drug candidates, influencing absorption, distribution, metabolism, and excretion (ADME).

Table 3: Predicted Lipophilicity

PropertyPredicted ValueSource
LogP 0.0517[5]

The predicted LogP value is low, suggesting the compound is relatively hydrophilic. However, experimental determination is necessary for confirmation.

Given its zwitterionic nature, the compound is expected to have some aqueous solubility. This should be determined at various pH values to understand the influence of protonation state.

*Experimental Protocol: Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a series of buffers with different pH values (e.g., pH 2, 7.4, 9).

  • Equilibration: Shake the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).

The distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant parameter for drug development than LogP. The shake-flask method is a classic approach for its determination.

*Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Phase Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer at pH 7.4. Pre-saturate each phase with the other.

  • Sample Preparation: Dissolve a known amount of the compound in the buffered aqueous phase.

  • Equilibration: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period and then allow the phases to separate.

  • Sample Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

  • Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Safety and Handling

Based on available supplier information, this compound is classified as a hazardous substance.

Table 4: Hazard Information

ClassificationCodeDescription
Skin Irritant H315Causes skin irritation
Eye Irritant H319Causes serious eye irritation
Specific Target Organ Toxicity H335May cause respiratory irritation

Source:

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

This compound is a zwitterionic organoboron compound with potential for various applications. This guide provides a structured approach to its comprehensive physicochemical characterization. By following the detailed protocols for structural elucidation, thermal analysis, and the determination of solubility and lipophilicity, researchers can generate the critical data needed to advance its development in a scientifically rigorous manner. The self-validating nature of these combined experimental workflows ensures a high degree of confidence in the resulting data, forming a solid foundation for further research.

References

  • Boron Molecular. trifluoro(pyrrolidinium-1-ylmethyl)borate. [Link][27]

  • ACS Publications. Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. [Link][24]

  • SciSpace. Thermal Behaviour of Pure Ionic Liquids. [Link][22]

  • MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link][25][26]

  • NIH. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. [Link][23]

  • ResearchGate. Mass spectrometnc analysis for organic boron compounds. [Link][12]

  • Journal of the Chemical Society, Dalton Transactions. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. [Link][13]

  • San Diego State University. 11B NMR Chemical Shifts. [Link][10]

  • ACS Publications. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Link][9]

  • ResearchGate. ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link][7]

  • UC Library Search. Nuclear magnetic resonance spectroscopy of boron compounds. [Link][8]

  • University of Sheffield. Boron NMR. [Link][11]

  • ChemRxiv. Zwitterionic chiral organoboron complexes for overcoming the concentration barrier in protein synthesis. [Link][1]

  • ACS Publications. Mass Spectrometry in Boron Chemistry. [Link][14]

  • Wikipedia. X-ray crystallography. [Link][16]

  • Borates Today. The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. [Link][15]

  • PubMed Central. x Ray crystallography. [Link][17]

  • MDPI. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. [Link][20]

  • ResearchGate. Preparation, characterization and application of zwitterionic polymers andmembranes: Current developments and perspective. [Link][2]

  • MDPI. Structures and Synthesis of Zwitterionic Polymers. [Link][3]

  • YouTube. What is X-Ray Crystallography?. [Link][18]

  • UF Health Cancer Center. X-Ray Crystallography. [Link][19]

Sources

An In-Depth Technical Guide to Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate (CAS Number: 1686150-29-7), a zwitterionic organoboron compound with significant potential in modern synthetic chemistry and drug development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes current knowledge on its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role as a precursor to valuable pharmacophores.

Introduction: A Novel Building Block in Boron Chemistry

This compound belongs to a class of compounds known as trifluoroborate-iminiums (TIMs). These zwitterionic structures are notable for their stability and serve as valuable intermediates in organic synthesis.[1] Unlike many organoboron reagents, organotrifluoroborates are generally stable to air and moisture, facilitating their handling and storage.[2][3] The unique zwitterionic nature of this compound, with a positively charged pyrrolidinium core and a negatively charged trifluoroborate moiety, imparts distinct solubility and reactivity characteristics.

The primary interest in this and related compounds stems from their utility as precursors to α-aminoboronic acids.[1][4] These motifs are central to the mechanism of action of several successful drugs, most notably the proteasome inhibitors used in cancer therapy.[5][6] This guide will delve into the synthetic pathways to access this compound, its key properties, and the downstream applications that make it a compound of interest for drug development professionals.

Physicochemical Properties

This compound is a solid at room temperature.[7][8][9] Its zwitterionic nature is expected to confer higher solubility in polar solvents. Studies on similar zwitterionic compounds suggest that their solubility can be modulated by factors such as pH and the presence of salts.[10][11][12][13][14]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 1686150-29-7[15]
Molecular Formula C₅H₁₁BF₃N[15]
Molecular Weight 152.95 g/mol [15]
Appearance Solid[7][8][9]
Purity ≥97% (commercially available)[15]
Melting Point 87-104 °C[9]
SMILES F(F)C[NH+]1CCCC1[15]
InChI Key IYJIUAKWLMMDRX-UHFFFAOYSA-O[8][9]

While specific, publicly available spectroscopic data for this compound is limited, commercial suppliers indicate the availability of 1H NMR, IR, and MS data.[16] For reference, spectral data for the closely related potassium trifluoro[(pyrrolidin-1-yl)methyl]borate is available and can provide insights into the expected spectral characteristics.[5][17] A comprehensive analysis of various potassium organotrifluoroborates by 1H, 13C, 19F, and 11B NMR has been published, offering valuable reference data for this class of compounds.[18] The 19F NMR, in particular, is a powerful tool for characterizing organotrifluoroborates due to the high sensitivity and natural abundance of the 19F nucleus.[18][19]

Synthesis and Mechanistic Considerations

This compound is synthesized through the reaction of a suitable amine with a potassium acyltrifluoroborate (KAT). This methodology provides a facile and high-yielding route to this class of zwitterionic compounds.[1]

General Synthetic Pathway

The formation of trifluoroborate-iminiums (TIMs) proceeds via the condensation of an amine with a potassium acyltrifluoroborate (KAT). This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, and can be promoted by an acid. The amine hydrochloride salt can also be used directly.[1]

G cluster_reactants Reactants cluster_conditions Conditions KAT Potassium Acyltrifluoroborate (KAT) (e.g., Potassium formyltrifluoroborate) TIM This compound KAT->TIM + Amine Pyrrolidine Amine->TIM Solvent Acetonitrile (CH3CN) Acid (e.g., HCl, AcOH) Solvent->TIM

Caption: General synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from General Procedures)

The following protocol is an adapted, representative procedure for the synthesis of this compound based on established methods for TIM formation.[1]

  • Preparation of Reactants: To a solution of potassium formyltrifluoroborate (1.0 eq) in acetonitrile (0.5 M), add pyrrolidine (1.2 eq).

  • Acidification: Add a suitable acid, such as hydrochloric acid (1.2 eq, as a solution in dioxane) or acetic acid (1.2 eq), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel. The zwitterionic nature of the product often results in good crystallinity, facilitating purification.

The causality behind these steps lies in the acid-catalyzed formation of an iminium ion from the amine and the acyltrifluoroborate. The trifluoroborate anion then acts as the counter-ion, resulting in the stable, zwitterionic product. The use of polar aprotic solvents is crucial for solubilizing the reactants and facilitating the ionic reaction.

Applications in Drug Development

The primary value of this compound in drug development lies in its potential as a stable, easily handleable precursor to α-aminoboronic acids and their derivatives.[1]

Precursor to α-Aminoboronic Acids

α-Aminoboronic acids are a class of compounds with significant biological activity, most notably as inhibitors of serine proteases.[5][6] The boronic acid moiety can form a stable, tetrahedral complex with the catalytic serine residue in the active site of these enzymes, leading to potent inhibition.

This compound can be readily converted to the corresponding α-aminotrifluoroborate through reduction of the iminium moiety. Subsequent hydrolysis of the trifluoroborate yields the desired α-aminoboronic acid.

G TIM This compound AminoBF3 α-(Pyrrolidin-1-yl)methyltrifluoroborate TIM->AminoBF3 Step 1 Reduction Reduction (e.g., NaBH4) Reduction->AminoBF3 Hydrolysis Hydrolysis (e.g., aqueous acid) AminoBoronicAcid α-(Pyrrolidin-1-yl)methylboronic acid (Pharmacophore Precursor) Hydrolysis->AminoBoronicAcid AminoBF3->AminoBoronicAcid Step 2

Sources

structure elucidation of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Foreword: The Imperative of Rigorous Structural Analysis

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated format in favor of a narrative that follows the logical flow of scientific inquiry. We will not merely list procedures; we will delve into the causality behind each experimental choice, demonstrating how a synergistic combination of modern analytical techniques provides a self-validating system for structural confirmation. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that each step reinforces the next, culminating in an unassailable structural assignment.

Chapter 1: The Initial Hypothesis and Multi-Technique Strategy

The target molecule, this compound, has the molecular formula C₅H₁₁BF₃N and a molecular weight of approximately 152.95 g/mol .[1][3] The name itself implies a zwitterionic structure where a pyrrolidine nitrogen has been quaternized by a methylene group, which in turn is bonded to a trifluoroborate anion. This creates a formal positive charge on the nitrogen and a formal negative charge on the boron, resulting in a neutral overall molecule.

Our primary objective is to confirm this proposed connectivity and three-dimensional arrangement. No single technique can achieve this with absolute certainty. Therefore, we will employ a carefully selected portfolio of analytical methods, where the output of each serves to corroborate the others.

G cluster_0 Overall Elucidation Workflow Initial Hypothesis Initial Hypothesis Spectroscopic Analysis Spectroscopic Analysis Initial Hypothesis->Spectroscopic Analysis NMR & IR Mass Analysis Mass Analysis Initial Hypothesis->Mass Analysis MS Definitive Confirmation Definitive Confirmation Spectroscopic Analysis->Definitive Confirmation Corroborates Final Structure Final Structure Spectroscopic Analysis->Final Structure Mass Analysis->Definitive Confirmation Corroborates Mass Analysis->Final Structure Definitive Confirmation->Final Structure Unambiguous 3D Structure

Caption: A logical workflow for structure elucidation.

Chapter 2: Probing Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule containing boron and fluorine, multinuclear NMR experiments are indispensable.[4] We will utilize ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to build a complete picture of the atomic connections.

Rationale for Multinuclear NMR
  • ¹H NMR will define the proton environments of the pyrrolidine and methylene groups.

  • ¹³C NMR will identify all unique carbon atoms and provide clues about their electronic environment. The carbon attached to the boron is expected to show characteristic signal broadening due to the quadrupolar nature of the boron nucleus.[5][6]

  • ¹⁹F NMR is highly sensitive and specific to the trifluoroborate moiety. The coupling between fluorine and boron provides direct evidence of the B-F bonds.[5][7]

  • ¹¹B NMR directly observes the boron nucleus, confirming its coordination state (tricoordinate vs. tetracoordinate) and its substitution pattern through coupling with fluorine.[5][8]

Expected NMR Data Summary
NucleusExpected Chemical Shift (ppm)Expected MultiplicityKey Information Provided
¹H ~3.0 - 3.5MultipletsProtons adjacent to the quaternary nitrogen (N-CH₂)
~1.8 - 2.2MultipletsRemaining pyrrolidine ring protons
~2.5 - 3.0Singlet or Broad SingletMethylene bridge protons (B-CH₂-N)
¹³C ~60 - 70Triplet (from N-CH₂)Pyrrolidine carbons adjacent to nitrogen
~20 - 30Triplet (from CH₂)Remaining pyrrolidine carbons
~30 - 40Broad SingletMethylene bridge carbon (B-C H₂-N)
¹⁹F ~ -130 to -150Quartet (J-coupling to ¹¹B)Confirms three equivalent F atoms bonded to a B atom
¹¹B ~ -1 to -5Quartet (J-coupling to ¹⁹F)Confirms tetracoordinate boron bonded to three F atoms
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN). The choice of solvent is critical as the compound is a salt.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width to cover all proton signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to observe the broad signal of the carbon attached to boron.[5]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use an external reference like CF₃CO₂H for chemical shift calibration.[5] Observe the characteristic coupling to the boron isotopes.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum using an external reference such as BF₃·OEt₂.[5] A modified pulse sequence may be required to improve resolution and observe the ¹¹B-¹⁹F coupling clearly.[5]

  • 2D NMR (HSQC/HMBC): Acquire standard HSQC and HMBC spectra to establish ¹H-¹³C single-bond and multiple-bond correlations, respectively. This will be crucial to definitively link the B-CH₂-N protons to their respective carbons and to the pyrrolidine ring system.

G cluster_1 NMR Workflow SamplePrep Sample Preparation (DMSO-d6) 1D_NMR 1D NMR Acquisition (1H, 13C, 19F, 11B) SamplePrep->1D_NMR 2D_NMR 2D NMR Acquisition (HSQC, HMBC) 1D_NMR->2D_NMR DataProcessing Data Processing & Referencing 1D_NMR->DataProcessing 2D_NMR->DataProcessing StructureAssembly Assemble C-H Framework & Confirm B-F, B-C bonds DataProcessing->StructureAssembly

Caption: The systematic workflow for NMR-based analysis.

Chapter 3: Confirming Molecular Mass and Formula with Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, which is a critical piece of evidence for confirming the molecular formula. For a pre-charged zwitterionic species, "soft" ionization techniques are required to prevent fragmentation and observe the intact molecule.

Rationale for High-Resolution ESI-MS

Electrospray Ionization (ESI) is the method of choice for analyzing polar and charged molecules.[9] It gently transfers ions from solution into the gas phase, minimizing fragmentation. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the unambiguous determination of the elemental composition. A key feature to look for is the isotopic pattern of boron: ¹¹B has a natural abundance of ~80.1%, while ¹⁰B is ~19.9%.[8] This results in a characteristic M and M-1 peak pattern in the mass spectrum that is a definitive signature of a boron-containing compound.[10][11]

Expected Mass Spectrometry Data
IonCalculated Exact Mass (m/z)Information Provided
[M+H]⁺ 154.0958Molecular formula confirmation (C₅H₁₂BF₃N⁺)
[M+Na]⁺ 176.0777Adduct confirmation (C₅H₁₁BF₃NNa⁺)

Note: As a zwitterion, the molecule may be observed as its protonated form [M+H]⁺ or as an adduct with cations like Na⁺ present in the system.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water. A small amount of formic acid may be added to promote protonation for positive ion mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Analyze the resulting spectrum for the predicted m/z values of the protonated molecule and common adducts. Utilize the instrument's software to calculate the elemental composition from the exact mass and compare it to the theoretical formula. Examine the isotopic pattern to confirm the presence of a single boron atom.

Chapter 4: Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While it does not provide detailed connectivity information like NMR, it serves as an excellent complementary technique to confirm the presence of key structural components.

Rationale for ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the analysis of solid samples directly with minimal preparation. For this compound, we expect to see characteristic vibrations for the C-H bonds of the alkyl groups, the C-N bond of the ammonium ion, and, most importantly, the B-F bonds of the trifluoroborate anion. The absorption bands for tetrahedral boron compounds are well-documented.[12][13][14]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeStructural Unit
2850 - 3000C-H stretchPyrrolidine and Methylene CH₂
1450 - 1480C-H bendPyrrolidine and Methylene CH₂
1000 - 1100B-F stretch (asymmetric)BF₃⁻ group
800 - 950B-F stretch (symmetric)BF₃⁻ group
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Chapter 5: Unambiguous Proof with Single-Crystal X-ray Crystallography

While the combination of NMR, MS, and IR provides an overwhelming body of evidence for the proposed structure, only single-crystal X-ray crystallography can deliver a definitive, three-dimensional model of the molecule as it exists in the solid state.[15][16] This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated, offering an unparalleled level of structural detail.

Rationale for X-ray Crystallography

This method is the gold standard for structure determination.[16] By diffracting X-rays off a single, well-ordered crystal, we can generate an electron density map of the molecule.[15] Fitting the known atoms (C, H, B, F, N) into this map resolves their exact positions in space, confirming the zwitterionic nature, the tetrahedral geometry at the boron center, and the conformation of the pyrrolidinium ring.

G cluster_2 X-ray Crystallography Workflow CrystalGrowth Grow Single Crystal DataCollection Mount Crystal & Collect Diffraction Data CrystalGrowth->DataCollection StructureSolution Solve Phase Problem & Generate Electron Density Map DataCollection->StructureSolution Refinement Build & Refine Atomic Model StructureSolution->Refinement FinalStructure Final Validated Structure (Bond Lengths, Angles) Refinement->FinalStructure

Caption: The workflow for definitive structure confirmation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The most challenging step is often growing a diffraction-quality single crystal.[17] This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by slow diffusion of a non-solvent into a solution. Various solvent systems (e.g., ethanol/ether, acetonitrile/water) should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector records the positions and intensities of the diffracted X-rays.[16]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined computationally to achieve the best fit with the experimental data.[15]

Conclusion: A Synergistic and Self-Validating Approach

References

  • Weir, C. E., & Schroeder, R. A. (1964). Infrared spectra of the hydrated borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465–487. [Link]

  • Silva, R. O., de Oliveira, B. G., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

  • Weir, C. E., & Lippincott, E. R. (1961). Infrared Spectra of the Crystalline Inorganic Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(3), 173–183. [Link]

  • Weir, C. E. (1966). Infrared Spectra of the Hydrated Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 70A(2), 153–164. [Link]

  • Takeuchi, Y. (1952). INFRARED ABSORPTION AND STRUCTURES OF BORATE POLYATOMIC IONS. Journal of the Mineralogical Society of Japan, 1(2), 78-89. [Link]

  • Quan, J. T., & Adams, C. E. (1966). The Infrared Spectra of Rubidium Borates of Varying Composition. The Journal of Physical Chemistry, 70(2), 340-346. [Link]

  • Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8-9), 878-881. [Link]

  • Park, S., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

  • San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

  • Wang, F., et al. (2007). Mass spectrometric analysis for organic boron compounds. Chinese Journal of Analytical Chemistry, 35(1), 134-136. [Link]

  • Schmidt, C., & Steele-MacInnis, M. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 223, 446-457. [Link]

  • Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

  • ResearchGate. (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link]

  • University of Sheffield. (n.d.). Boron NMR. ChemPuter. [Link]

  • SpectraBase. (n.d.). TETRAFLUOROBORATE ANION - Optional[19F NMR]. [Link]

  • SpectraBase. (n.d.). TRIFLUOROBORATE - Optional[11B NMR]. [Link]

  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. Springer-Verlag. [Link]

  • Magritek. (2018). Boron NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). (a) HMQC spectrum of potassium trifluoro[(pyrrolidin‐1‐yl)methyl]borate. [Link]

  • Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.
  • Shapiro, I., et al. (1961). Mass Spectrometry in Boron Chemistry. Advances in Chemistry, 32, 129-138. [Link]

  • Boron Molecular. (n.d.). trifluoro(pyrrolidinium-1-ylmethyl)borate. [Link]

  • Snell, E. H., & Helliwell, J. R. (2005). X ray crystallography. Journal of the Royal Society of Medicine, 98(12), 569–571. [Link]

  • U.S. Borax. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Chemdad. (n.d.). Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate. [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

  • Bolte, M. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. International Journal of Molecular Sciences, 11(1), 348-372. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

Sources

An In-depth Technical Guide to Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a unique zwitterionic organoboron compound. The content herein is structured to deliver not just technical data but also field-proven insights into its chemical nature, handling, and potential utility in modern synthetic and medicinal chemistry, grounded in authoritative references.

Core Identity and Nomenclature

This compound is classified as an organotrifluoroborate, existing as a stable, zwitterionic internal salt. This structure, featuring a negatively charged tetra-coordinated boron atom and a positively charged quaternary ammonium center, imparts distinct physicochemical properties compared to its more common potassium salt counterparts.

Table 1: Compound Identification

IdentifierValueSource(s)
CAS Number 1686150-29-7[1][2]
Molecular Formula C₅H₁₁BF₃N[3]
Molecular Weight 152.95 g/mol [3]
Synonyms (Pyrrolidinium-1-ylmethyl)trifluoroborate internal salt; Borate(1-), trifluoro(1-pyrrolidinylmethyl)-, conjugate acid[3]
InChI Key IYJIUAKWLMMDRX-UHFFFAOYSA-O[3]
SMILES F(F)C[NH+]1CCCC1[3]

Physicochemical and Safety Profile

The compound is a solid at room temperature, with handling and storage requiring consideration of its stability and potential hazards.[3]

Table 2: Physicochemical Properties and Safety

ParameterValueSource(s)
Physical Form Solid[3]
Melting Point 87-104 °C[3]
Purity ≥97% (Typical)[1]
Storage Store at 2-8°C, sealed, away from moisture, under inert gas.[4]
Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338[3]
Structural Representation

The zwitterionic nature of the molecule is a key feature, differentiating it from simple salts. The intramolecular charge separation influences its solubility, stability, and reactivity.

chemical_structure cluster_pyrrolidinium cluster_borate N N+ C1 CH2 N->C1 CH2_linker CH2 N->CH2_linker C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C4->N B B- F1 F B->F1 F2 F B->F2 F3 F B->F3 CH2_linker->B

Caption: Chemical structure of this compound.

Synthesis Strategy (Hypothetical)

Proposed Synthetic Workflow

The key transformation is the reaction of a suitable boronate precursor with pyrrolidine, followed by fluorination and purification to yield the zwitterionic product. This contrasts with methods that produce potassium salts, which require a final cation exchange step.[5][6]

synthesis_workflow start Start with (Chloromethyl)boronic acid pinacol ester step1 Nucleophilic Substitution with Pyrrolidine start->step1 step2 Intermediate: (Pyrrolidin-1-ylmethyl)boronic acid pinacol ester step1->step2 step3 Hydrolysis & Fluorination with KHF₂ in Methanol/Water step2->step3 step4 Intermediate: Potassium Trifluoro[(pyrrolidin-1-yl)methyl]borate step3->step4 step5 Purification / pH Adjustment (e.g., Ion-exchange chromatography or careful acidification) step4->step5 end Final Product: This compound (Zwitterion) step5->end

Caption: A proposed workflow for the synthesis of the target zwitterionic compound.

Rationale Behind Experimental Choices
  • Boronic Ester Precursor: Pinacol esters of boronic acids are frequently used as they are generally stable, crystalline solids that are easier to handle and purify than the corresponding free boronic acids.

  • Fluorinating Agent: Potassium hydrogen fluoride (KHF₂) is the standard, cost-effective, and highly efficient reagent for converting boronic acids and esters into their corresponding trifluoroborate salts.[6] The reaction is typically performed in a methanol/water solvent system.

  • Formation of the Zwitterion: The direct output of the KHF₂ reaction is the potassium salt. To obtain the zwitterionic internal salt, the potassium cation must be removed. This could potentially be achieved through techniques like ion-exchange chromatography or by carefully adjusting the pH of the solution to protonate the amine without decomposing the trifluoroborate moiety, inducing precipitation of the neutral zwitterion. This final step is critical and differentiates the synthesis from that of simple trifluoroborate salts.

Applications in Drug Discovery and Development

While direct, published applications of this compound in drug development are not prominent, its structural motifs—the aminomethyl group and the trifluoroborate—are of significant interest in medicinal chemistry. Its utility can be inferred from the well-documented reactivity of closely related analogues, particularly potassium aminomethyltrifluoroborates.

Potential as a Building Block in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.[7] Organotrifluoroborates are valued as robust and versatile coupling partners in these reactions.[8]

Contextual Insight: Potassium aminomethyltrifluoroborates serve as stable, solid surrogates for challenging or unstable aminomethyl organometallics. They have been successfully used to introduce the aminomethyl group onto various aromatic and heteroaromatic rings—a common structural feature in pharmacologically active molecules.[9]

It is plausible that this compound could function similarly. However, researchers must consider that its zwitterionic nature may alter its solubility and reactivity profile in the catalytic cycle compared to the more commonly used potassium salts. The absence of a potassium cation could influence the crucial transmetalation step with the palladium catalyst. Experimental validation would be required to confirm its efficacy as a coupling partner.

suzuki_workflow cluster_reactants Reactants aryl_halide Aryl/Hetaryl Halide (Ar-X) reaction Suzuki-Miyaura Cross-Coupling aryl_halide->reaction borate This compound borate->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction ligand Phosphine Ligand (e.g., SPhos, XPhos) ligand->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction heat Heat (80-110 °C) heat->reaction product Product: Ar-CH₂-Pyrrolidine reaction->product

Caption: Generic workflow for a potential Suzuki-Miyaura cross-coupling reaction.

The Role of Fluorine in Medicinal Chemistry

The trifluoroborate moiety introduces fluorine, an element prized in drug design. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target by altering its electronic properties and lipophilicity.[10][11] The BF₃⁻ group serves as a stable and convenient handle for introducing these benefits into a target scaffold.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. While its direct application in published drug discovery programs is not yet established, its structure is highly relevant. It represents a stable, zwitterionic source of the valuable pyrrolidinomethyl building block. Its potential as a partner in Suzuki-Miyaura cross-coupling reactions, a key technology in pharmaceutical research, is significant, though it requires empirical validation to understand how its unique internal salt structure performs relative to its potassium salt analogues. For synthetic and medicinal chemists, this compound offers an intriguing opportunity to explore new chemical space and potentially novel reactivity patterns.

References

  • [No Title] (n.d.).
  • BIOFOUNT. (n.d.). 1686150-29-7|this compound. Retrieved January 6, 2026, from [Link]

  • MySkinRecipes. (n.d.). Electrolyte Additives (7). Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). KR101290893B1 - Process for preparing pyrrolidinium salts.
  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Retrieved January 6, 2026, from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • ResearchGate. (2025). Physicochemical Properties of Zwitterionic Drugs in Therapy | Request PDF. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

  • Cella, R., et al. (2006). Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts. Journal of Organic Chemistry, 71(1), 244-50.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
  • Molander, G. A., & Shin, I. (2012).
  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved January 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Retrieved January 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

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An In-depth Technical Guide to Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is a zwitterionic organoboron compound that has emerged as a valuable reagent in modern organic synthesis. As a member of the ammoniomethyltrifluoroborate class of compounds, it serves as a stable, crystalline solid that is easier to handle than many traditional organometallic reagents.[1] Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a direct and efficient route to introduce the pyrrolidinomethyl moiety into aromatic and heteroaromatic scaffolds.[2] This functionality is of significant interest to the pharmaceutical and agrochemical industries, where the incorporation of such motifs can favorably modulate the physicochemical and biological properties of drug candidates.[3][4]

This technical guide provides a comprehensive overview of the safety, handling, synthesis, and applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is an internal salt with a zwitterionic structure. The positively charged pyrrolidinium ring is covalently tethered to a negatively charged trifluoroborate moiety. This unique structure contributes to its stability and distinct reactivity.

PropertyValueSource(s)
Chemical Formula C₅H₁₁BF₃N[5][6]
Molecular Weight 152.95 g/mol [5][6]
Appearance White to off-white solid[3][5]
Melting Point 87-104 °C[6]
Purity Typically ≥97%[7]
Storage Temperature 2-8°C[8]

Safety and Handling

While specific toxicological data for this compound is not extensively documented, information from supplier safety data sheets and the known hazards of related organoboron compounds allow for a robust safety assessment. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Therefore, adherence to standard laboratory safety protocols is essential.

Hazard Identification and Personal Protective Equipment (PPE)
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritant (Category 2)GHS07WarningH315: Causes skin irritation.
Eye Irritant (Category 2A)GHS07WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures are between 2-8°C.[8] It is important to protect the compound from moisture, as organotrifluoroborates can be susceptible to slow hydrolysis.[6]

Incompatibilities

Avoid contact with strong oxidizing agents. While generally stable, prolonged exposure to strong acids or bases may lead to decomposition.

Disposal

This compound waste should be treated as hazardous chemical waste.[9] Disposal must be in accordance with local, state, and federal regulations. A common procedure for the disposal of boron compounds involves precipitation as a less soluble salt, followed by disposal as solid waste.[1] For organic residues, incineration by a licensed waste disposal company is often the preferred method.[10] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Synthesis and Reactivity

The synthesis of this compound and its congeners has been pioneered by the Molander group. The general approach involves the nucleophilic substitution of a halomethyltrifluoroborate with the desired amine.[2][11]

General Synthesis of Ammoniomethyltrifluoroborates

The synthesis typically proceeds via the reaction of potassium bromomethyltrifluoroborate with the corresponding secondary amine, in this case, pyrrolidine.[2]

G reagents Pyrrolidine (Secondary Amine) reaction Reaction (e.g., in THF) reagents->reaction Nucleophilic Substitution starting_material Potassium Bromomethyltrifluoroborate starting_material->reaction product This compound byproduct Potassium Bromide reaction->product reaction->byproduct G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)-R(L₂) transmetalation->pd_intermediate borate [R-BF₃]⁻ borate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound, based on conditions reported for similar substrates. [2]

  • Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water).

  • Reaction Conditions: Seal the vial and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for 12-24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired arylated pyrrolidine derivative.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the pyrrolidinomethyl group into organic molecules. Its stability, ease of handling, and effectiveness in Suzuki-Miyaura cross-coupling reactions make it an attractive tool for researchers in drug discovery and development. By understanding its properties, adhering to proper safety and handling procedures, and applying optimized reaction protocols, scientists can effectively leverage this reagent to accelerate the synthesis of novel compounds with potential therapeutic applications.

References

  • Molander, G. A., & Ham, J. (2006). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Organic Letters, 8(13), 2767-2770.
  • Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275–286.
  • Molander, G. A., & Cavalcanti, L. N. (2012). Nitrosation of aryl and heteroaryltrifluoroborates with nitrosonium tetrafluoroborate. The Journal of organic chemistry, 77(10), 4473–4482.
  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • Molander, G. A., & Ham, J. (2006).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Molander, G. A., & Raushel, J. (2010). Synthesis of an acyltrifluoroborate and its fusion with azides to form amides. The Journal of organic chemistry, 75(12), 4304–4306.
  • Molander, G. A., & Shin, I. (2012). Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl mesylates. Organic letters, 14(12), 3138–3141.
  • Vyvyan, J. R., Dell, J. A., Ligon, T. J., Motanic, K. K., & Wall, H. S. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Beilstein journal of organic chemistry, 6, 114.
  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288–325.
  • Chongqing Chemdad Co., Ltd. (n.d.). Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Retrieved from [Link]

  • Boron Molecular. (n.d.). trifluoro(pyrrolidinium-1-ylmethyl)borate. Retrieved from [Link]

  • National Toxicology Program. (2018). Toxicology and carcinogenesis studies of p-chloro-α,α,α-trifluorotoluene in Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice (inhalation studies). National Toxicology Program technical report series, (594), 1–206.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479.
  • Molander, G. A., & Ito, T. (2007).
  • Molander, G. A., & Jean-Gérard, L. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of organic chemistry, 77(20), 9014–9025.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for understanding and determining the solubility of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate in organic solvents. Recognizing the critical role of solubility data in drug development, process chemistry, and synthetic route optimization, this document outlines the theoretical considerations for this zwitterionic compound and presents detailed, field-proven experimental protocols for its solubility assessment. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing this and similar novel chemical entities.

Introduction to this compound

This compound is an organoboron compound with the chemical formula C₅H₁₁BF₃N and a molecular weight of 152.95 g/mol .[1][2][3] It is classified as an internal salt, indicating a zwitterionic structure where both a positive and a negative formal charge exist within the same molecule. The structure consists of a positively charged pyrrolidinium cation covalently tethered to a negatively charged trifluoroborate anion.

Key Physicochemical Properties:

Property Value Source(s)
CAS Number 1686150-29-7 [3]
Molecular Formula C₅H₁₁BF₃N [1][2][3]
Molecular Weight 152.95 g/mol [2][3]
Physical Form Solid [1][2]

| Melting Point | 87-104 °C |[2] |

Organotrifluoroborate salts are a versatile class of reagents in modern organic synthesis, prized for their stability to air and moisture, which simplifies handling and storage compared to their boronic acid counterparts.[4][5][6] They are frequently employed as nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[4][7][8] The utility of these compounds in constructing molecular frameworks for drug discovery underscores the importance of understanding their fundamental physicochemical properties, particularly solubility.

Theoretical Considerations: The Challenge of Zwitterion Solubility

The zwitterionic nature of this compound is the most critical factor influencing its solubility profile. Zwitterions possess distinct physicochemical properties compared to their neutral or singly charged counterparts.[9][10]

Crystal Lattice Energy: Zwitterionic compounds often exhibit strong intermolecular electrostatic interactions in the solid state, leading to high crystal lattice energy.[10] This high lattice energy must be overcome by the solvation energy for dissolution to occur. Consequently, many zwitterions are poorly soluble in both non-polar and polar solvents.[10]

Solvent Polarity and Hydrogen Bonding:

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have a low capacity to stabilize the separated positive and negative charges of the zwitterion. The energy required to overcome the crystal lattice forces is significantly greater than the energy gained from solvating the molecule, leading to predictably poor solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents possess dipole moments that can solvate the cationic (pyrrolidinium) center. However, their ability to solvate the anionic (trifluoroborate) center may be less effective compared to protic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can effectively solvate both the cationic and anionic moieties through dipole-ion interactions and hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor to the fluorine atoms of the trifluoroborate and as a hydrogen bond acceptor for any potential interactions with the pyrrolidinium ring protons.

Due to these competing factors, predicting the solubility of a novel zwitterionic compound like this compound is non-trivial and necessitates empirical determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[11][12] It involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment
  • This compound (purity ≥97%)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another suitable analytical technique for quantification.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that a solid phase remains after equilibrium is reached. A starting amount of ~20-50 mg in 2-5 mL of solvent is typically sufficient for initial screening.

  • Equilibration: Add a known volume of the selected organic solvent to the vial. Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a predetermined period. A 24-hour equilibration is standard, but it is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[12]

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully draw a sample from the supernatant using a syringe. It is critical to avoid aspirating any solid particles. Attach a 0.22 µm syringe filter to the syringe and discard the first ~0.5 mL of the filtrate to saturate the filter membrane. Collect the remaining filtrate into a clean, pre-weighed vial.

  • Quantification:

    • Gravimetric Analysis: For solvents with high volatility, a known volume of the filtrate can be evaporated to dryness, and the mass of the residual solid can be measured. This method is straightforward but less sensitive.

    • Chromatographic Analysis (Recommended): Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or another appropriate analytical method to determine the concentration of this compound.

Data Analysis and Reporting

The solubility is typically reported in units of mg/mL, g/L, or mol/L.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Dimethyl Sulfoxide25[Experimental Value][Calculated Value]

This self-validating protocol ensures accuracy by confirming that equilibrium has been reached and by employing a validated analytical method for quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis & Reporting A Add excess solute to vial B Add known volume of solvent A->B E Settle undissolved solid C Seal and place in shaker bath (Constant Temperature) B->C D Equilibrate for 24-72h C->D D->E Equilibrium Reached F Withdraw supernatant with syringe E->F H Prepare dilutions for analysis G Filter through 0.22µm syringe filter F->G G->H Saturated Solution I Quantify concentration (e.g., HPLC) H->I J Calculate and report solubility I->J

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

  • Exploring Trifluoroborate Applications in Pharmaceutical and Material Science. (n.d.). BenchChem.
  • An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. (n.d.). BenchChem.
  • An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. (n.d.). National Institutes of Health.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.Current Opinion in Drug Discovery & Development, 12(6), 811–823.
  • Zwitterionic versus organic ionic plastic crystal electrolytes with mixed anions: probing the unique physicochemical and electrolyte properties. (2022). Journal of Materials Chemistry A.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.Semantic Scholar.
  • This compound. (n.d.). CymitQuimica.
  • Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102–1110. Retrieved from [Link]

  • (Pyrrolidinium-1-ylmethyl)trifluoroborate internal salt. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). ChemScene.
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The Advent and Ascendance of Aminomethyltrifluoroborates: A Technical Guide to a New Class of Reagents in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Amine Synthesis for Medicinal Chemistry

In the landscape of modern drug discovery, the efficient and selective introduction of aminomethyl moieties into complex molecular scaffolds is of paramount importance. These structural motifs are ubiquitous in a vast array of biologically active compounds. Historically, synthetic approaches have been fraught with challenges, often relying on harsh reagents, multi-step sequences, and limited functional group tolerance. The emergence of aminomethyltrifluoroborates has heralded a new era in this field, offering a robust, versatile, and user-friendly platform for the construction of carbon-nitrogen bonds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, properties, and applications of this transformative class of reagents, with a particular focus on their utility for researchers, scientists, and drug development professionals.

Chapter 1: A Serendipitous Discovery and the Unraveling of a Zwitterionic Identity

The journey of aminomethyltrifluoroborates is a compelling narrative of scientific inquiry and correction. While organotrifluoroborates were known as laboratory curiosities for some time, with the first report of an organotrifluoroborate complex appearing in 1940, their widespread application in organic synthesis is a more recent development.[1] The pivotal work in the late 20th and early 21st centuries, particularly by the research group of Gary A. Molander, propelled these reagents to the forefront of cross-coupling chemistry.[2][3]

Initially, the products resulting from the reaction of amines with halomethyltrifluoroborates were presumed to be potassium aminomethyltrifluoroborate salts.[4] However, further investigation and rigorous characterization, including X-ray crystallography, led to a significant reassignment of their structure. It was discovered that these compounds are, in fact, zwitterionic ammoniomethyltrifluoroborates.[4][5] This seemingly subtle distinction has profound implications for their reactivity and handling, yet fortuitously, does not diminish their synthetic utility in Suzuki-Miyaura cross-coupling reactions.[4][5] This discovery underscores the importance of thorough analytical characterization in chemical synthesis and provides a more accurate framework for understanding the behavior of these reagents.

Chapter 2: Synthesis of Aminomethyltrifluoroborates: A Practical Guide

The synthesis of ammoniomethyltrifluoroborates is generally straightforward, a key factor in their widespread adoption. The most common approach involves the nucleophilic displacement of a halomethyltrifluoroborate with a primary or secondary amine.

General Synthetic Workflow

The overall process can be visualized as a two-step sequence starting from a dihalomethane.

G cluster_0 Step 1: Formation of Halomethyltrifluoroborate cluster_1 Step 2: Amination Dihalomethane Dihalomethane Intermediate1 Dihalomethane->Intermediate1 1. n-BuLi Organolithium Organolithium Trialkylborate Trialkylborate KHF2 KHF2 Halomethyltrifluoroborate Halomethyltrifluoroborate Primary_or_Secondary_Amine Primary_or_Secondary_Amine Intermediate2 Intermediate1->Intermediate2 2. B(OR)3 Intermediate2->Halomethyltrifluoroborate 3. KHF2 Ammoniomethyltrifluoroborate Ammoniomethyltrifluoroborate Halomethyltrifluoroborates Halomethyltrifluoroborates Halomethyltrifluoroborates->Ammoniomethyltrifluoroborate Amine (R2NH)

General synthesis of ammoniomethyltrifluoroborates.
Detailed Experimental Protocol: Synthesis of a Secondary Ammoniomethyltrifluoroborate

This protocol is adapted from the work of Molander and provides a reliable method for the synthesis of a representative secondary ammoniomethyltrifluoroborate.[2]

Step 1: Preparation of Potassium Bromomethyltrifluoroborate

  • To a solution of dibromomethane (1.0 eq) in THF at -78 °C, add n-butyllithium (1.0 eq) dropwise.

  • After stirring for 20 minutes, add triisopropyl borate (1.1 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with an aqueous solution of potassium bifluoride (KHF₂, 3.0 eq).

  • Stir vigorously for 1 hour, during which time a white precipitate will form.

  • Isolate the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield potassium bromomethyltrifluoroborate.

Step 2: Synthesis of the Secondary Ammoniomethyltrifluoroborate

  • To a solution of potassium bromomethyltrifluoroborate (1.0 eq) in a suitable solvent such as THF, add the desired secondary amine (1.05-1.2 eq).

  • Heat the reaction mixture at a temperature ranging from 45 to 80 °C, monitoring the reaction progress by ¹⁹F NMR.[3]

  • Upon completion, remove the solvent in vacuo.

  • Suspend the crude product in hot acetone and filter to remove the potassium bromide byproduct.

  • Concentrate the filtrate to yield the desired zwitterionic ammoniomethyltrifluoroborate, which can often be used without further purification.

Chapter 3: Physicochemical Properties and Stability: The Underpinnings of Versatility

The utility of ammoniomethyltrifluoroborates in organic synthesis is largely due to their advantageous physicochemical properties, particularly their stability compared to other organoboron reagents.

Enhanced Stability

Potassium organotrifluoroborates are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[6] This is in stark contrast to boronic acids, which can be prone to dehydration to form cyclic boroxines, and boronate esters, which can be susceptible to hydrolysis.[7][8][9] The tetracoordinate nature of the boron atom in trifluoroborates confers this stability, protecting the carbon-boron bond from protodeboronation and other degradation pathways.[7] This allows for long-term storage on the benchtop without special precautions.

Reagent ClassGeneral StructureAir StabilityMoisture StabilityHandling
Boronic Acids R-B(OH)₂Variable, prone to oxidation and boroxine formationSensitive, can hydrolyze or form boroxinesOften requires careful handling and storage
Boronate Esters R-B(OR)₂Generally goodCan be sensitive to hydrolysisGenerally easier to handle than boronic acids
Ammoniomethyltrifluoroborates R₂N⁺HCH₂BF₃⁻ExcellentExcellentCrystalline solids, easy to handle
The Zwitterionic Character

As established, these compounds exist as zwitterions, or inner salts, with a positively charged ammonium group and a negatively charged trifluoroborate moiety.[4][10] This zwitterionic nature influences their physical properties, such as solubility and crystallinity.[11][12][13][14] While they are often soluble in polar organic solvents, their solubility in nonpolar solvents can be limited. This property can be advantageous in purification, as precipitation or crystallization can be readily induced.

Chapter 4: Applications in Suzuki-Miyaura Cross-Coupling: A New Bond Disconnection

The premier application of ammoniomethyltrifluoroborates is as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3][15][16] This methodology allows for the formation of a C(sp³)–C(sp²) bond, providing a powerful and versatile route to benzylamines and their derivatives.

The Causality Behind Experimental Choices

The use of ammoniomethyltrifluoroborates in Suzuki-Miyaura couplings offers several distinct advantages over traditional methods for synthesizing benzylamines:

  • Dissonant Reactivity: It enables a "dissonant" bond disconnection, where the aminomethyl group acts as a nucleophile, which is complementary to classical methods like reductive amination or alkylation of amines with benzyl halides.[3]

  • Safety and Handling: It avoids the use of highly toxic and difficult-to-handle reagents such as aminomethylstannanes.[3]

  • Broad Substrate Scope: The reaction is compatible with a wide range of aryl and heteroaryl halides, including electron-rich, electron-poor, and sterically hindered substrates.[2]

  • Functional Group Tolerance: A key advantage is the high degree of functional group tolerance, allowing for the presence of esters, nitriles, ketones, and aldehydes, which may not be compatible with other synthetic methods.[17]

Generalized Catalytic Cycle

The Suzuki-Miyaura coupling of ammoniomethyltrifluoroborates is believed to proceed through a standard catalytic cycle, with the in situ generation of the active boronic acid from the trifluoroborate salt under the basic reaction conditions.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ammoniomethyltrifluoroborate R2N+HCH2BF3- Hydrolysis Hydrolysis (Base, H2O) Ammoniomethyltrifluoroborate->Hydrolysis Boronic_Acid R2N+HCH2B(OH)2 Hydrolysis->Boronic_Acid Boronic_Acid->Transmetalation Ar-Pd(II)-CH2NHR2 Ar-Pd(II)(L)2-CH2NHR2 Transmetalation->Ar-Pd(II)-CH2NHR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-CH2NHR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-CH2NHR2 Reductive_Elimination->Product

Simplified catalytic cycle for Suzuki-Miyaura coupling.
Representative Reaction Conditions and Substrate Scope

A variety of palladium catalysts, ligands, and bases can be employed, with the optimal conditions being substrate-dependent. A common and effective system involves a palladium(II) acetate catalyst with a sterically hindered biarylphosphine ligand such as SPhos or XPhos, and an inorganic base like potassium carbonate or cesium carbonate.[18]

EntryAryl HalideAminomethyltrifluoroborateProductYield (%)
14-ChlorobenzonitrilePiperidinomethyltrifluoroborate4-(Piperidin-1-ylmethyl)benzonitrile95
24-BromoanisoleMorpholinomethyltrifluoroborate4-((4-Methoxyphenyl)methyl)morpholine88
32-BromopyridineN-Boc-aminomethyltrifluoroboratetert-Butyl (pyridin-2-ylmethyl)carbamate75
41-Bromo-4-nitrobenzeneN-Methyl-N-benzylaminomethyltrifluoroborateN-((4-Nitrophenyl)methyl)-N-methyl-1-phenylmethanamine92

Chapter 5: Emerging Applications in Drug Discovery

Beyond their utility in Suzuki-Miyaura couplings, aminomethyltrifluoroborates are finding applications in other areas of drug discovery, most notably as potential bioisosteres and as precursors for positron emission tomography (PET) imaging agents.

Aminomethyltrifluoroborates as Carboxylic Acid Bioisosteres

The replacement of a carboxylic acid with a bioisosteric group is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as membrane permeability and metabolic stability, while maintaining or enhancing biological activity.[19][20][21][22][23][24][25][26] The ammoniomethyltrifluoroborate moiety, with its zwitterionic nature and ability to participate in hydrogen bonding, presents an intriguing, albeit underexplored, potential as a carboxylic acid bioisostere. While direct, quantitative comparisons in drug candidates are not yet widely published, the structural and electronic similarities suggest that this could be a fruitful area for future investigation.

Radiolabeling for Positron Emission Tomography (PET) Imaging

PET imaging is a powerful, non-invasive technique for in vivo imaging that requires molecules labeled with positron-emitting radionuclides, such as fluorine-18 (¹⁸F).[27][28][29] The development of efficient methods for ¹⁸F-labeling is a significant challenge in radiochemistry. A groundbreaking development has been the use of a specific ammoniomethyltrifluoroborate for the one-step ¹⁸F-labeling of biomolecules, such as peptides.[17][30]

This method relies on a rapid ¹⁸F-¹⁹F isotope exchange on the trifluoroborate moiety in aqueous conditions.[30] This approach offers several advantages over traditional radiolabeling techniques:

  • One-Step Procedure: Simplifies the synthesis of PET tracers.[30]

  • Aqueous Conditions: Avoids the need for stringent anhydrous conditions, which is particularly beneficial for labeling sensitive biomolecules like peptides.[17][30]

  • High Specific Activity: Can produce radiolabeled probes with high specific activity, which is crucial for in vivo imaging.[30]

  • No HPLC Purification Required: In some cases, the radiolabeled product can be used without the need for purification by high-performance liquid chromatography.[17][30]

Peptide Peptide Conjugation Cu-catalyzed 'Click' Reaction Peptide->Conjugation Click_Reagent Azide- or Alkyne- functionalized Ammoniomethyltrifluoroborate Click_Reagent->Conjugation Precursor Peptide-Ammoniomethyltrifluoroborate Precursor Conjugation->Precursor Isotope_Exchange 18F-19F Isotope Exchange Precursor->Isotope_Exchange Aqueous_18F Aqueous [18F]Fluoride Aqueous_18F->Isotope_Exchange Radiolabeled_Peptide [18F]-Labeled Peptide for PET Imaging Isotope_Exchange->Radiolabeled_Peptide

¹⁸F-labeling of peptides using ammoniomethyltrifluoroborates.

This methodology has the potential to significantly accelerate the development of new PET tracers for a wide range of biological targets.

Conclusion and Future Outlook

Aminomethyltrifluoroborates have transitioned from being a subject of academic curiosity to indispensable tools in the medicinal chemist's arsenal. Their stability, ease of synthesis, and versatile reactivity in Suzuki-Miyaura cross-coupling reactions have solidified their importance. The initial misassignment of their structure to the now-confirmed zwitterionic form has added a fascinating chapter to their history and a deeper understanding of their chemical nature.

The future for aminomethyltrifluoroborates is bright. Further exploration of their potential as bioisosteres is warranted and could lead to the development of drug candidates with improved properties. The application in ¹⁸F-labeling for PET imaging is poised to have a significant impact on the field of molecular imaging, enabling the rapid and efficient synthesis of novel radiotracers. As our understanding of these remarkable reagents continues to grow, we can anticipate the development of new and innovative applications that will further empower the discovery and development of new medicines.

References

  • Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols, 10(9), 1423–1432. [Link][17][30]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link][1]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link][2][31]

  • Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting. [Link][32]

  • Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols, 10, 1423–1432. [Link][17][30]

  • Molander, G. A., & Sandrock, D. L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 9(8), 1597–1600. [Link][3][15]

  • McBride, W. J., et al. (2010). Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex. Bioconjugate Chemistry, 21(7), 1331–1340. [Link][33][34]

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  • Raushel, J., et al. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762–2769. [Link][4][5]

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  • Lloyd-Jones, G. C. (2006). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 45(39), 6548–6552. [Link][37]

  • Grams, R. J., & Santos, W. L. (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews, 124(5), 2441–2511. [Link][38][39][40]

  • Adese, A. A., et al. (2023). Some biological active organoboron derivatives in medicine. Journal of Organometallic Chemistry, 995, 122718. [Link][41]

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  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link][20][23]

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theoretical studies on Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

<Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate: A Theoretical and Application-Focused Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Unique Zwitterionic Organoborate

This compound is a fascinating zwitterionic organoboron compound characterized by a positively charged pyrrolidinium ring covalently tethered to a negatively charged trifluoroborate group.[1][2] This internal salt structure, with a molecular formula of C₅H₁₁BF₃N and a molecular weight of 152.95 g/mol , confers unique physicochemical properties that are of significant interest in materials science and medicinal chemistry.[1][2] While organotrifluoroborates are widely recognized for their stability and utility in organic synthesis, the zwitterionic nature of this particular molecule opens up new avenues for exploration, especially in the realm of drug development.[3][4][5]

The core structure features a stable, tetrahedral trifluoroborate anion linked to a quaternary ammonium cation. This arrangement creates a molecule with a net-zero charge but with distinct, localized positive and negative poles. Such zwitterionic architectures are known to exhibit high hydrophilicity and can resist non-specific protein adsorption, a property highly sought after for biomedical applications to enhance biocompatibility and circulation times.[6][7][8] This guide provides a comprehensive theoretical framework for understanding and predicting the behavior of this compound, offering field-proven computational methodologies and insights into its potential as a novel scaffold in drug design.

Part 1: Theoretical Framework and Computational Methodology

A robust theoretical understanding is paramount to unlocking the potential of any novel chemical entity. For this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating its electronic structure, stability, and reactivity.[9][10][11]

The Rationale for DFT in Organoboron Chemistry

Density Functional Theory is the computational method of choice for systems like organoboron compounds for several key reasons:

  • Accuracy vs. Cost: DFT provides a favorable balance between computational accuracy and resource requirements, making it suitable for molecules of this size.

  • Electron Correlation: It effectively accounts for electron correlation, which is crucial for accurately describing the bonding in molecules with heteroatoms like boron, nitrogen, and fluorine.

  • Versatility: DFT methods can reliably predict a wide range of properties, including geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and reaction energetics.[9][10]

For studying this compound, a hybrid functional such as B3LYP or a range-separated functional like ωB97XD is recommended. The B3LYP functional is a workhorse in computational chemistry known for its reliability in geometry optimizations. The ωB97XD functional is particularly advantageous as it includes empirical dispersion corrections, which are essential for accurately modeling the non-covalent intramolecular interactions that may be present in the zwitterionic structure.[12]

Selecting an Appropriate Basis Set

The choice of basis set is critical for obtaining accurate results. For a molecule containing fluorine and delocalized charges, a Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as Dunning's aug-cc-pVDZ is highly recommended.[12]

  • Polarization Functions (d,p): These are necessary to describe the non-spherical electron distribution around atoms in a molecule, which is crucial for the tetrahedral boron and the pyrrolidinium ring.

  • Diffuse Functions (+ or aug-): These are vital for accurately describing the electron density of the anionic trifluoroborate group and any potential weak, non-covalent interactions. They are essential for systems with anions or lone pairs.

Workflow for Theoretical Analysis

A systematic computational workflow ensures the reliability and reproducibility of the theoretical data.

G cluster_0 Computational Workflow A 1. Initial Structure Generation (SMILES: FB-(F)C[NH+]1CCCC1) B 2. Geometry Optimization (e.g., ωB97XD/aug-cc-pVDZ) A->B Input C 3. Frequency Analysis B->C Optimized Structure D 4. Verification of Minimum (No imaginary frequencies) C->D Vibrational Frequencies E 5. Single-Point Energy Calculation (Higher level of theory, optional) D->E Verified Minimum F 6. Property Calculations (NMR, NBO, Reactivity) D->F Verified Minimum E->F G 7. Data Analysis & Interpretation F->G

Caption: A standard workflow for the theoretical analysis of molecular properties.

Protocol 1: Geometry Optimization and Frequency Analysis

This protocol describes a self-validating system to find the most stable conformation of the molecule.

  • Structure Input: Generate an initial 3D structure from its SMILES representation (F(F)C[NH+]1CCCC1).[2]

  • Calculation Setup:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: ωB97XD

    • Basis Set: aug-cc-pVDZ

    • Task: Opt Freq (Optimize geometry followed by frequency calculation).

    • Solvation Model: Include a solvent model like the Polarizable Continuum Model (PCM) with water or a relevant organic solvent to simulate realistic conditions.

  • Execution: Run the calculation.

  • Validation:

    • Confirm that the optimization job completed successfully.

    • Analyze the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates a transition state or a saddle point, and the structure must be perturbed and re-optimized.

  • Data Extraction: Extract the final optimized coordinates, thermodynamic data (Gibbs free energy), and predicted vibrational frequencies (IR spectrum).

Part 2: Predicted Molecular Properties and Structure

Based on the computational framework described above, we can predict several key properties of this compound.

Molecular Geometry and Bonding

The optimized geometry is expected to show a tetrahedral boron atom with B-F bond lengths typical for trifluoroborate salts. The C-B bond will be slightly elongated due to the connection to the electron-withdrawing pyrrolidinium cation. Natural Bond Orbital (NBO) analysis can be performed on the optimized structure to quantify the charge distribution. This analysis is expected to confirm a charge of approximately +1 localized on the pyrrolidinium moiety and -1 on the BF₃C fragment, validating its zwitterionic character.

Predicted ParameterExpected Value RangeComputational Method
B-F Bond Length1.38 - 1.42 ÅDFT (ωB97XD/aug-cc-pVDZ)
C-B Bond Length1.60 - 1.65 ÅDFT (ωB97XD/aug-cc-pVDZ)
NBO Charge on [C₄H₈N-CH₂]+0.95 to +1.00 eNBO Analysis
NBO Charge on [BF₃]-0.95 to -1.00 eNBO Analysis
Spectroscopic Signatures (NMR)

DFT calculations are highly effective at predicting NMR chemical shifts, which can aid in the experimental characterization of reaction intermediates or final products.[9][10] Using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry, one can predict the ¹¹B, ¹⁹F, ¹³C, and ¹H NMR spectra.

  • ¹¹B NMR: The ¹¹B chemical shift is particularly sensitive to the coordination environment of the boron atom.[10][12] For a tetracoordinate boron in a trifluoroborate, the predicted chemical shift is expected to be in the range of δ = 2 to 6 ppm (relative to BF₃·OEt₂). This distinct signal can serve as a clear diagnostic peak.[12]

  • ¹⁹F NMR: The ¹⁹F NMR spectrum should show a signal corresponding to the three equivalent fluorine atoms, likely appearing as a quartet due to coupling with the ¹¹B nucleus.

Part 3: Implications for Drug Development

The unique properties of zwitterions make them highly attractive for various biomedical applications, from drug delivery to the creation of biocompatible materials.[7][13][14]

The "Zwitterionic Hypothesis" and Drug Delivery

The "zwitterionic hypothesis" posits that a molecule with a balanced distribution of positive and negative charges will exhibit "stealth" properties in vivo.[6] This is because the tightly bound hydration layer around the zwitterion resists the adsorption of proteins and other biomolecules, which typically marks foreign substances for clearance by the immune system.[7][13]

This resistance to biofouling can lead to:

  • Prolonged Circulation: Zwitterion-functionalized nanoparticles and drugs can circulate longer in the bloodstream, increasing the probability of reaching their target tissue.[13]

  • Reduced Immunogenicity: By avoiding recognition by the immune system, zwitterionic compounds can be safer and more effective, especially for therapies requiring repeated administration.[14]

  • Enhanced Solubility: The inherent polarity of the zwitterionic structure improves aqueous solubility, a key challenge for many drug candidates.

G cluster_0 Zwitterionic Advantage in Drug Delivery cluster_1 Pharmacokinetic Benefits A Zwitterionic Core (e.g., this compound) + Positive Charge (Pyrrolidinium) - Negative Charge (Trifluoroborate) B Formation of Tightly Bound Hydration Layer A->B C Resistance to Protein Adsorption (Anti-biofouling) B->C D Longer Blood Circulation Time C->D E Reduced Immune System Clearance C->E F Improved Drug Targeting D->F E->F

Caption: The mechanism by which zwitterionic character enhances drug delivery.

Potential as a Linker or Scaffold

This compound can be envisioned not just as a standalone therapeutic but as a component within a more complex drug architecture. Its stability and zwitterionic nature make it an ideal candidate for a hydrophilic linker or scaffold. By attaching a targeting ligand (e.g., an antibody fragment or small molecule) and a therapeutic payload (e.g., a chemotherapy agent), this zwitterionic core could create a drug conjugate with highly favorable pharmacokinetic properties.[6] This approach could significantly reduce the off-target toxicity commonly associated with potent therapies by ensuring the drug remains inert until it reaches its intended target.[6]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chemical entity at the intersection of organoboron chemistry and biomedical science. The theoretical framework presented in this guide provides a clear and robust pathway for researchers to predict its properties and behavior with a high degree of confidence. The application of modern DFT methods allows for in-silico screening and characterization, accelerating the research and development cycle.

The true potential of this molecule lies in its zwitterionic nature. By leveraging the principles of bio-inertness and hydrophilicity, this compound could serve as a foundational building block for the next generation of targeted therapeutics and advanced drug delivery systems. Future experimental work should focus on validating these theoretical predictions, exploring synthetic routes for its functionalization, and conducting in vitro and in vivo studies to confirm its biocompatibility and pharmacokinetic advantages.

References

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An In-Depth Technical Guide to Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate: A Molecule of Latent Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is a unique organoboron compound characterized by a stable trifluoroborate moiety and a positively charged pyrrolidinium group. While commercially available as a research chemical, its biological activity and mechanism of action remain uncharacterized in publicly accessible scientific literature. This technical guide serves not as a declaration of a known mechanism, but as a scientific primer on its potential, grounded in the established principles of medicinal chemistry. We will deconstruct the molecule into its core components—the organotrifluoroborate anion and the pyrrolidinium cation—to build a foundational understanding of its physicochemical properties and to hypothesize potential biological interactions. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and a practical roadmap for elucidating the compound's true pharmacological potential.

Introduction: An Uncharted Territory in Organoboron Chemistry

The field of medicinal chemistry is perpetually in search of novel molecular scaffolds that can address unmet therapeutic needs. Organoboron compounds, once relegated primarily to the realm of synthetic chemistry, have emerged as a promising class of therapeutic agents, exemplified by the success of drugs like the proteasome inhibitor bortezomib. This compound (CAS 1686150-29-7) represents an intriguing, yet unexplored, member of this class. Its zwitterionic structure, combining a stable trifluoroborate anion with a pyrrolidinium cation, presents a unique set of properties that suggest potential for biological activity.

This guide will provide a thorough analysis of the compound's structure, potential synthesis, and the known biological significance of its constituent parts. Crucially, we will outline a series of robust experimental workflows designed to systematically investigate its mechanism of action, from initial high-throughput screening to definitive target deconvolution. Our objective is to equip the scientific community with the foundational knowledge and strategic direction required to unlock the potential of this and similar under-investigated molecules.

Molecular Architecture and Physicochemical Properties

The structure of this compound is a compelling fusion of two key chemical motifs. Understanding these components is fundamental to postulating its behavior in a biological system.

PropertyValueSource
Molecular FormulaC₅H₁₁BF₃NChemScene[1]
Molecular Weight152.95 g/mol ChemScene[1]
FormSolidSigma-Aldrich[2]
Melting Point87-104 °CSigma-Aldrich[2]
InChI KeyIYJIUAKWLMMDRX-UHFFFAOYSA-OCymitQuimica[3]
The Organotrifluoroborate Core

Organotrifluoroborates are a class of organoboron compounds that are notably stable to air and moisture, a significant advantage over their boronic acid precursors.[4] This stability is conferred by the tetracoordinate boron center, which satisfies the boron atom's octet.[4] They are often considered "protected" forms of boronic acids and are widely used in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[5] From a medicinal chemistry perspective, this stability allows the carbon-boron bond to be retained during the manipulation of other functional groups within the molecule.[5]

The Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered, non-aromatic nitrogen heterocycle that is a "privileged scaffold" in drug discovery.[6] Its prevalence is highlighted by its presence in numerous FDA-approved drugs, where it contributes to the molecule's three-dimensional structure, allowing for precise interactions with biological targets.[7][8] The sp³-hybridized carbons of the pyrrolidine ring provide a non-planar structure that can effectively explore the pharmacophore space.[6] Drugs containing a pyrrolidine ring exhibit a wide range of biological activities, including antihistaminic, anticholinergic, antibacterial, and antihypertensive effects.[8][9] In this compound, the nitrogen atom is quaternized, resulting in a permanent positive charge, which will significantly influence its solubility, distribution, and potential interactions with biological targets.

Synthesis of this compound

While specific synthesis protocols for this exact molecule are not detailed in the literature, a general and highly efficient method for the preparation of potassium organotrifluoroborates from their corresponding boronic acids is well-established.[10]

General Synthetic Protocol

A plausible synthetic route would involve the conversion of a suitable precursor, likely a (pyrrolidin-1-ylmethyl)boronic acid, to the trifluoroborate salt.

Step 1: Synthesis of the Boronic Acid Precursor (Hypothetical) The synthesis of the necessary boronic acid precursor could be achieved through various established methods in organoboron chemistry.

Step 2: Conversion to the Trifluoroborate Salt The most common method for this conversion is the treatment of the boronic acid with potassium hydrogen difluoride (KHF₂).[10][11]

  • Reaction: RB(OH)₂ + 2 KHF₂ → K[RBF₃] + KF + 2 H₂O

  • Procedure: The organoboronic acid is dissolved in a suitable solvent, such as aqueous methanol. An aqueous solution of KHF₂ is then added. The reaction is typically stirred at room temperature until completion, which can be monitored by ¹¹B-NMR spectroscopy by observing the disappearance of the boronic acid peak.[11] The product, a potassium organotrifluoroborate salt, can then be isolated by removal of the solvent and purification, often by recrystallization.[11]

Synthesis_Workflow Start Pyrrolidine Precursor BoronicAcid (Pyrrolidin-1-ylmethyl)boronic Acid Start->BoronicAcid Borylation FinalProduct This compound BoronicAcid->FinalProduct KHF2 KHF₂ in aq. MeOH KHF2->FinalProduct Fluorination

Caption: General workflow for the synthesis of this compound.

Hypothesized Biological Interactions and Potential Mechanisms of Action

Given the absence of direct experimental evidence, the following section is a theoretical exploration of potential mechanisms of action, based on the known pharmacology of related compounds.

Enzyme Inhibition

Organoboron compounds are well-documented as potent enzyme inhibitors.[12] The mechanism often involves the Lewis acidic boron atom forming a reversible covalent bond with a nucleophilic residue, such as serine, in the active site of an enzyme.[12][13] This interaction mimics the transition state of the enzyme-substrate complex, leading to inhibition.[12]

  • Potential Targets: Serine proteases, hydrolases, and synthetases are all potential targets. The unique structure of this compound could confer selectivity for specific enzymes. For example, heteroatom-rich organoboron compounds have been shown to be selective inhibitors of serine hydrolases.[14][15]

  • Hypothesis: this compound may act as an inhibitor of key enzymes involved in cellular signaling or metabolism. The pyrrolidinium moiety could serve to direct the molecule to the active site of specific enzymes, potentially through electrostatic interactions.

Ion Channel Modulation

The permanent positive charge on the pyrrolidinium nitrogen suggests a potential for interaction with negatively charged domains of membrane proteins, such as ion channels. Many ion channel modulators possess a charged amine group. The overall size and shape of the molecule would determine its specificity for different types of ion channels (e.g., sodium, potassium, or calcium channels).

  • Hypothesis: The compound could act as either a blocker or a modulator of ion channel activity, leading to downstream effects on cellular excitability and signaling.

Proposed Experimental Workflows for Elucidating the Mechanism of Action

The following protocols provide a strategic framework for systematically investigating the biological activity of this compound.

Phase 1: Phenotypic Screening

Phenotypic screening is a powerful, target-agnostic approach to identify compounds that produce a desired change in a cell or organism's phenotype.[3][16] This is an ideal starting point when the molecular target is unknown.[17][18]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of diverse human cell lines (e.g., cancer cell lines from different tissues, immortalized normal cell lines, neuronal cells).

  • Compound Treatment: Plate cells in 384-well microplates and treat with a concentration range of this compound (e.g., from 10 nM to 100 µM).

  • Staining: After a suitable incubation period (e.g., 24, 48, or 72 hours), fix the cells and stain with a cocktail of fluorescent dyes to label various cellular compartments (e.g., Hoechst for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify a wide range of cellular features (e.g., cell number, nuclear size and shape, cytoskeletal arrangement, mitochondrial morphology).

  • Hit Identification: Identify statistically significant changes in cellular phenotypes induced by the compound.

Phenotypic_Screening_Workflow Start Select Cell Lines Treat Treat with Compound Start->Treat Stain Stain Cellular Compartments Treat->Stain Image High-Content Imaging Stain->Image Analyze Image Analysis & Feature Extraction Image->Analyze Hit Phenotypic Hit Identified Analyze->Hit

Caption: Workflow for a high-content phenotypic screen.

Phase 2: Target Deconvolution

Once a reproducible phenotypic "hit" is identified, the next critical step is to determine the molecular target(s) of the compound.[19][20]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin), while ensuring the modification does not abrogate its biological activity.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.

  • Protein Binding: Incubate the immobilized probe with cell lysate from the cell line in which the phenotype was observed.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.[21]

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[21]

  • Target Validation: Validate the identified potential targets using orthogonal assays, such as genetic knockdown (siRNA/CRISPR) or thermal shift assays.

Target_Deconvolution_Workflow cluster_0 Target Identification cluster_1 Target Validation Probe Synthesize Affinity Probe Immobilize Immobilize on Beads Probe->Immobilize Bind Incubate with Cell Lysate Immobilize->Bind Elute Elute Bound Proteins Bind->Elute Identify Identify Proteins by Mass Spec Elute->Identify Validate Validate with Orthogonal Assays (e.g., CRISPR) Identify->Validate

Caption: Workflow for target deconvolution using affinity chromatography.

Conclusion and Future Directions

This compound stands as a molecule of significant, yet unrealized, potential. Its unique chemical architecture, combining the stability of an organotrifluoroborate with the pharmacologically relevant pyrrolidinium scaffold, makes it a compelling candidate for biological investigation. While its mechanism of action is currently unknown, this guide provides a robust, hypothesis-driven framework for its systematic exploration.

The future of research on this compound should be directed by the experimental workflows outlined herein. A thorough phenotypic screen will be the first step in uncovering any biological activity, and successful identification of a phenotype must be followed by rigorous target deconvolution and validation. The insights gained from such studies will not only elucidate the mechanism of action of this specific molecule but could also pave the way for the development of a new class of therapeutic agents based on the trifluoro(alkyl-ammonium)borate scaffold.

References

  • Phenotypic Screening - BioScience. Sygnature Discovery. [Link]

  • Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. Nature Communications. [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. Nature Communications (PMC). [Link]

  • Phenotypic screening in drug repurposing. Technology Networks. [Link]

  • Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Molecules (PMC). [Link]

  • Target Deconvolution. Creative Biolabs. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology (PMC). [Link]

  • Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania ScholarlyCommons. [Link]

  • Inhibitors of CA IX Enzyme Based on Polyhedral Boron Compounds. Journal of Medicinal Chemistry. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology (PMC). [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Enthought. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery (NIH). [Link]

  • Physicochemical properties of phenyltrifluoroborate-based room temperature ionic liquids. ResearchGate. [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology (PMC). [Link]

  • Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes. ResearchGate. [Link]

  • Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes. Semantic Scholar. [Link]

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Spectroscopic Characterization of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate (CAS 1686150-29-7) is a zwitterionic organoboron compound with potential applications in synthetic chemistry and materials science.[1][2] As with any novel compound, a thorough spectroscopic characterization is paramount to confirm its structure, purity, and stability. This technical guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive analysis for researchers and drug development professionals.

Introduction: The Structural Uniqueness of this compound

This compound is an internal salt, possessing both a formal negative charge on the tetra-coordinate boron atom and a positive charge on the quaternary nitrogen atom of the pyrrolidinium ring.[1][2] Its molecular formula is C₅H₁₁BF₃N, with a molecular weight of 152.95 g/mol .[1] This zwitterionic nature dictates its chemical and physical properties and provides distinct signatures in various spectroscopic analyses. The analysis herein is based on the interpretation of its core structural fragments: the pyrrolidinium cation, the trifluoroborate anion, and the methylene linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR would collectively provide an unambiguous structural confirmation.

Expected ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments in the molecule.

  • Methylene Linker (-CH₂-): The two protons of the methylene group bridging the nitrogen and boron atoms are expected to appear as a singlet. Due to the proximity of the positively charged nitrogen, this signal would be downfield shifted, likely in the range of 3.0 - 3.5 ppm .

  • Pyrrolidinium Protons (α to N⁺): The four protons on the carbons directly attached to the nitrogen atom (positions 2 and 5) are expected to be deshielded by the positive charge and appear as a multiplet around 3.4 - 3.8 ppm .

  • Pyrrolidinium Protons (β to N⁺): The four protons on the carbons further from the nitrogen atom (positions 3 and 4) are less influenced by the positive charge and are expected to resonate as a multiplet at a more upfield position, likely in the range of 2.0 - 2.4 ppm .

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum should display three signals for the three distinct carbon environments.

  • Methylene Linker (-CH₂-): This carbon, situated between the electron-withdrawing nitrogen and boron centers, will be significantly downfield, likely in the region of 65 - 75 ppm . The signal may appear as a quartet due to coupling with the three fluorine atoms, a phenomenon observed in similar organotrifluoroborates.

  • Pyrrolidinium Carbons (α to N⁺): The carbons adjacent to the quaternary nitrogen are expected to resonate in the 60 - 70 ppm range.

  • Pyrrolidinium Carbons (β to N⁺): These carbons, being further from the nitrogen, will appear more upfield, anticipated in the 22 - 28 ppm region.

Expected ¹¹B and ¹⁹F NMR Spectra

These heteronuclear NMR experiments are crucial for characterizing the trifluoroborate moiety.

  • ¹¹B NMR: The boron-11 nucleus is expected to show a quartet signal due to coupling with the three equivalent fluorine atoms (¹J_BF). The chemical shift is anticipated to be in the range of 2.0 - 5.0 ppm , characteristic of a tetra-coordinate borate anion.

  • ¹⁹F NMR: The fluorine-19 spectrum should exhibit a single sharp signal, as all three fluorine atoms are chemically equivalent. This signal is expected to appear as a quartet due to coupling to the ¹¹B nucleus. A typical chemical shift for alkyltrifluoroborates is in the range of -130 to -145 ppm .

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H3.0 - 3.5SingletB-CH₂-N
¹H3.4 - 3.8Multiplet-CH₂-N⁺-CH₂-
¹H2.0 - 2.4Multiplet-CH₂-CH₂-CH₂-
¹³C65 - 75Quartet (¹J_CF)B-CH₂-N
¹³C60 - 70Triplet-CH₂-N⁺-CH₂-
¹³C22 - 28Triplet-CH₂-CH₂-CH₂-
¹¹B2.0 - 5.0Quartet (¹J_BF)-BF₃
¹⁹F-130 to -145Quartet (¹J_BF)-BF₃
Table 1: Predicted NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of functional groups. The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the B-F and C-N bonds.

  • B-F Stretching: A very strong and broad absorption band is expected in the 1000-1150 cm⁻¹ region, which is characteristic of the asymmetric stretching vibrations of the BF₃ group in a trifluoroborate anion.

  • C-N Stretching: The stretching vibrations of the C-N bonds within the pyrrolidinium ring and the methylene linker are expected to appear in the 1150-1250 cm⁻¹ range.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the pyrrolidinium ring and the methylene linker will be observed as sharp peaks in the 2850-3000 cm⁻¹ region.

  • B-C Stretching: A weaker absorption corresponding to the B-C bond stretch may be present in the 700-800 cm⁻¹ region.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C-N Stretch1150 - 1250Medium-Strong
B-F Stretch1000 - 1150Strong, Broad
B-C Stretch700 - 800Weak-Medium
Table 2: Predicted Key IR Absorption Bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion should be readily observable.

  • Molecular Ion: In positive ion mode ESI-MS, the intact zwitterion should be detected as the molecular ion [M]⁺ at m/z 153.09 .

  • Fragmentation Pattern: Tandem MS (MS/MS) of the molecular ion would likely involve the loss of the BF₃ group as a neutral molecule, leading to a fragment ion corresponding to the pyrrolidin-1-ium-1-ylmethyl cation at m/z 84.08 . Further fragmentation of the pyrrolidinium ring could also be observed. A common fragmentation pathway for N-alkylpyrrolidinium cations involves the loss of ethylene (C₂H₄).

Experimental Protocols

To acquire the spectroscopic data discussed, the following general protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹¹B and ¹⁹F NMR Acquisition: Use a broadband probe to acquire ¹¹B and ¹⁹F spectra. Use appropriate reference standards (e.g., BF₃·OEt₂ for ¹¹B and CFCl₃ for ¹⁹F).

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI mass spectrometer.

  • Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.

Visualizing the Characterization Workflow

The logical flow for the comprehensive spectroscopic characterization of a novel compound like this compound is outlined below.

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Compound This compound (Solid, >97% Purity) NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Compound->NMR Sample IR IR Spectroscopy (ATR or KBr) Compound->IR Sample MS Mass Spectrometry (ESI-MS) Compound->MS Sample Structure Structural Elucidation & Purity Assessment NMR->Structure Spectral Data IR->Structure Spectral Data MS->Structure Spectral Data

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a detailed and reliable spectroscopic profile can be predicted based on fundamental principles and data from analogous structures. This guide provides researchers with a strong foundational understanding of the expected NMR, IR, and MS data, which is critical for the successful identification and characterization of this and related zwitterionic organoboron compounds. The protocols and predictive data herein serve as a valuable resource for guiding experimental work and confirming the identity of this unique molecule.

References

  • MDPI. (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. [Link]

  • NIST. Pyrrolidine. [Link]

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An In-depth Technical Guide to Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is a zwitterionic organoboron compound, also described as an internal salt, that has gained recognition as a valuable reagent in modern synthetic chemistry. Characterized by the robust trifluoroborate moiety linked to a pyrrolidinium cation, this compound serves as a stable, crystalline solid that is easier to handle than many other organometallic reagents. Its primary utility lies in its role as a nucleophilic partner in cross-coupling reactions, providing a direct pathway for the introduction of a pyrrolidinomethyl group—a structural motif of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. This guide offers a comprehensive overview of its commercial availability, chemical properties, synthesis, and applications, with a focus on its practical use in research and development settings.

Commercial Availability and Procurement

This compound is commercially available from several specialized chemical suppliers, making it an accessible reagent for most research institutions. It is typically sold for laboratory use only.[1][2]

Table 1: Representative Commercial Suppliers

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich (Merck) (Pyrrolidinium-1-ylmethyl)trifluoroborate internal salt1686150-29-7Not specifiedSold as a solid.[3]
ChemScene This compound1686150-29-7≥97%Recommended storage at 4°C.[4]
CymitQuimica This compound1686150-29-797%Available in various quantities (1g, 5g, 25g).[1]
BIOFOUNT This compound1686150-29-7Not specifiedMarketed for research as a drug impurity reference.[2]
Boron Molecular trifluoro(pyrrolidinium-1-ylmethyl)borate1686150-29-7Not specifiedListed under their trifluoroborates category.[5]
Crysdot LLC This compound1686150-29-7Not specifiedRecommended storage at 2-8°C.

When procuring this reagent, it is crucial to obtain the Safety Data Sheet (SDS) from the supplier, as it contains detailed information on handling, storage, and potential hazards. The compound is generally classified as a skin and eye irritant.[3]

Physicochemical Properties and Characterization

Understanding the fundamental properties of a reagent is critical for its effective application in synthesis. This compound is a stable, solid material, which is a key advantage over more sensitive organometallic reagents.

Table 2: Key Physicochemical Data

PropertyValueSource
CAS Number 1686150-29-7[1][2][4]
Molecular Formula C₅H₁₁BF₃N[1][4]
Molecular Weight 152.95 g/mol [3][4]
Appearance Solid[1][3]
Melting Point 87-104 °C[3]
SMILES F(F)C[NH+]1CCCC1[4]
InChI Key IYJIUAKWLMMDRX-UHFFFAOYSA-O[1]
Storage Conditions 2-8°C, under inert gas, away from moisture[4][6]

The zwitterionic "internal salt" structure contributes to its stability and solid-state form. The boron atom is tetrahedral and anionic (BF₃⁻), while the nitrogen atom in the pyrrolidine ring is quaternary and cationic (N⁺). This charge separation within the same molecule results in a high melting point and low volatility.

Synthesis and Mechanism

While commercially available, understanding the synthesis of related aminomethyltrifluoroborates provides valuable context for their reactivity and potential impurities. The synthesis of potassium Boc-protected secondary aminomethyltrifluoroborates, a closely related class of compounds, has been well-documented and offers insight into the formation of the core structure.[7][8][9]

The general approach involves a two-step process:

  • N-Alkylation: A Boc-protected amine is N-alkylated using an iodomethylpinacolboronate.

  • Conversion to Trifluoroborate: The resulting boronate ester is then treated with potassium hydrogen fluoride (KHF₂) to form the stable potassium trifluoroborate salt.[7][8][9]

This method has proven effective for a range of secondary amines, although direct synthesis via a one-pot process has been reported as unsuccessful.[7][8]

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Trifluoroborate Formation BocAmine Boc-Protected Amine BocPin Boc-Aminomethyl Pinacol Boronate BocAmine->BocPin Alkylation IodoPin Iodomethylpinacolboronate IodoPin->BocPin Product Potassium Boc-Aminomethyl Trifluoroborate BocPin->Product Conversion KHF2 KHF₂ KHF2->Product

Caption: General synthetic workflow for related aminomethyltrifluoroborates.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application for this compound and its analogues is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reagents serve as effective nucleophilic partners to introduce aminomethyl groups onto aromatic and heteroaromatic rings. This transformation is highly valuable in drug discovery, as the aminomethyl moiety is a key pharmacophore in many biologically active compounds.[7][10][11]

The use of aminomethyltrifluoroborates offers several advantages over traditional methods like reductive amination or N-alkylation:

  • Functional Group Tolerance: Cross-coupling reactions are generally more tolerant of sensitive functional groups.[7]

  • Substrate Scope: A wider variety of commercially available aryl and hetaryl halides can be used as coupling partners compared to the substrates required for other methods.[7][8]

  • Stability: The air- and moisture-stability of trifluoroborate salts makes them easier to handle and store than many other organometallic reagents.[10]

This is a representative protocol based on literature for related aminomethyltrifluoroborates and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl or hetaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol %).

  • Solvent and Base: Add a degassed solvent system (e.g., 4:1 toluene/water) and a base (e.g., K₂CO₃, 3.0 equiv).

  • Reaction Execution: Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G ArylHalide Aryl/Hetaryl Halide (Ar-X) Product Coupled Product (Ar-CH₂-Pyrrolidine) ArylHalide->Product Borate This compound Borate->Product Catalyst Pd(0) Catalyst + Ligand Catalyst->Product Catalytic Cycle Base Base (e.g., K₂CO₃) Base->Product

Caption: Key components for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear protective glasses, gloves, and a lab coat.[2]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended) under an inert atmosphere to prevent degradation from moisture.[4]

  • Disposal: Dispose of waste materials according to local, state, and federal regulations. Waste should be handled by a professional disposal service.[2]

Conclusion

This compound is a commercially accessible and highly practical reagent for the introduction of the pyrrolidinomethyl group in organic synthesis. Its stability, ease of handling, and effectiveness in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to many traditional synthetic methods. For researchers in drug development and medicinal chemistry, this reagent provides a reliable and efficient tool for accessing novel chemical entities containing the valuable aminomethyl structural motif.

References

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. American Chemical Society. Available at: [Link]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions. SciSpace. Available at: [Link]

  • 1686150-29-7|this compound - BIOFOUNT. BIOFOUNT. Available at: [Link]

  • Buy trifluoro(pyrrolidinium-1-ylmethyl)borate - Boron Molecular. Boron Molecular. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides | Organic Letters. ACS Publications. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC. NIH. Available at: [Link]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions | Organic Letters. ACS Publications. Available at: [Link]

  • This compound - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • This compound - Heterocyclic Compounds - Crysdot LLC. Crysdot LLC. Available at: [Link]

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Methodological & Application

use of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

This technical guide provides a comprehensive overview of this compound, a subclass of ammoniomethyltrifluoroborates, as a robust and versatile reagent in modern synthetic chemistry. Organotrifluoroborates have emerged as highly stable, crystalline, and easy-to-handle alternatives to traditional organoboron reagents like boronic acids.[1][2] This document, intended for researchers, chemists, and drug development professionals, details the synthesis, mechanistic underpinnings, and practical application of this compound in Suzuki-Miyaura cross-coupling reactions. We offer field-tested protocols, explain the causality behind experimental choices, and present data to demonstrate the broad scope and utility of this reagent for the synthesis of arylmethylamines.

Introduction to Ammoniomethyltrifluoroborates

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in academic and industrial laboratories, particularly for the synthesis of biaryl compounds crucial to pharmaceuticals and materials science.[3][4] While boronic acids are the conventional nucleophilic partners, their limitations—such as susceptibility to protodeboronation and trimerization into boroxines—have driven the development of more stable alternatives.[3]

Potassium organotrifluoroborates (R-BF₃K) have answered this need, offering enhanced stability to air and moisture, reliable crystallinity, and a monomeric structure.[2] this compound, an internal zwitterionic salt, belongs to the valuable class of ammoniomethyltrifluoroborates.[5] These reagents are particularly significant as they provide a unique and powerful method for introducing the aminomethyl moiety—a common pharmacophore—onto aromatic and heteroaromatic scaffolds through a C-C bond construction strategy.[6][7] This approach is complementary to traditional C-N bond-forming amination reactions.[6]

Key Advantages:
  • Enhanced Stability: Highly resistant to the competitive protodeboronation that can plague other organoboron reagents.[3]

  • Ease of Handling: Typically crystalline, shelf-stable solids that are easy to weigh and handle under standard laboratory conditions.[2]

  • Unique Reactivity: Enables the construction of aminomethyl-aryl linkages through a dissonant reactivity pattern, where the carbon atom adjacent to the nitrogen acts as a nucleophile.[7]

Synthesis and Characterization

This compound is synthesized via a direct nucleophilic substitution (Sₙ2) reaction. This method leverages the high reactivity of potassium bromomethyltrifluoroborate with a secondary amine, in this case, pyrrolidine. The reaction is typically straightforward and high-yielding.

General Synthesis Protocol:

The synthetic route is based on established procedures for secondary ammoniomethyltrifluoroborates.[5][7]

  • Potassium bromomethyltrifluoroborate is suspended in a suitable solvent, often the amine itself if it is a liquid and inexpensive, or a solvent like Tetrahydrofuran (THF).[7]

  • Pyrrolidine (a slight excess may be used if THF is the solvent) is added to the suspension.[7]

  • The reaction mixture is heated (typically between 45-80 °C) and stirred until the starting material is consumed, as monitored by ¹⁹F NMR spectroscopy.[7]

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration, washed with a cold solvent (e.g., THF or diethyl ether) to remove excess amine, and dried under vacuum.

The resulting product is a stable, zwitterionic solid, ready for use in cross-coupling reactions.

G K_BrCH2BF3 K⁺ [BrCH₂BF₃]⁻ Solvent THF, 80 °C K_BrCH2BF3->Solvent Pyrrolidine Pyrrolidine (HN(CH₂)₄) Pyrrolidine->Solvent Product This compound Solvent->Product Sₙ2 Substitution Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OxAdd Transmetalation Ar-Pd(II)-R (Transmetalation Complex) OxAdd->Transmetalation Borate [Pyrrolidinium-CH₂-BF₃]⁻ Borate->Transmetalation Transmetalation Base Base (e.g., Cs₂CO₃) Base->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Product (Ar-R) Transmetalation->Product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents: - Aryl Bromide - Borate Salt - Pd(OAc)₂ / XPhos - Cs₂CO₃ B 2. Evacuate & Backfill with N₂/Ar A->B C 3. Add Degassed CPME/Water Solvent B->C D 4. Heat to 85-100 °C (6-18 h) C->D E 5. Cool & Dilute (EtOAc / Water) D->E F 6. Extract & Combine Organic Layers E->F G 7. Dry, Concentrate, & Purify (Chromatography) F->G

References

Application Notes & Protocols: Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Stable and Versatile Reagent for Aminomethylation

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is a member of the broader class of air- and moisture-stable potassium organotrifluoroborate salts.[1] These reagents have emerged as powerful and convenient alternatives to traditional boronic acids and their esters in palladium-catalyzed cross-coupling reactions.[2] Specifically, ammoniomethyltrifluoroborates, such as the pyrrolidinyl derivative, serve as robust nucleophilic precursors for the introduction of aminomethyl groups onto aromatic and heteroaromatic scaffolds—a motif of significant interest in medicinal chemistry and drug development.[1][3]

The primary advantage of organotrifluoroborate salts lies in their enhanced stability. Unlike many boronic acids, which can be prone to protodeboronation and dehydration to form cyclic boroxines, organotrifluoroborates are typically crystalline, monomeric solids that can be handled and stored indefinitely without special precautions.[4] This stability streamlines experimental setup and improves reproducibility. This compound, a zwitterionic inner salt, offers a unique tool for dissonant retrosynthetic disconnections, enabling the formation of a C(sp³)–C(sp²) bond to construct a benzylamine linkage from an aryl halide and an aminomethyl nucleophile.[1]

This guide provides detailed protocols for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions, based on established methodologies for closely related N,N-dialkylaminomethyltrifluoroborates.

Physicochemical Properties & Safety

PropertyValue
Chemical Formula C₅H₁₁BF₃N
Molecular Weight 152.95 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 87-104 °C
CAS Number 1686150-29-7[1]

Safety & Handling: this compound should be handled in a well-ventilated area, preferably a fume hood. It is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is required.

Recommended Precautions:

  • Avoid breathing dust. Use only outdoors or in a well-ventilated area (P261, P271).

  • Wash hands thoroughly after handling (P264).

  • Wear protective gloves, protective clothing, and eye/face protection (P280).

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

  • IF ON SKIN: Wash with plenty of soap and water (P302 + P352).

Store in a tightly sealed container in a cool, dry place away from moisture.[5]

Protocol 1: Synthesis of this compound

The synthesis of N,N-dialkylaminomethyltrifluoroborates is reliably achieved through the nucleophilic substitution of a halomethyltrifluoroborate salt with the corresponding secondary amine.[3][4] This protocol is adapted from the general procedure described by Molander et al. for analogous compounds.[4] The starting material, potassium bromomethyltrifluoroborate, serves as a key precursor for a wide variety of these reagents.[2]

SynthesisWorkflow K_BrBF3 Potassium Bromomethyltrifluoroborate Reaction SN2 Reaction K_BrBF3->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Solvent THF/t-BuOH Heat (e.g., 80°C) Solvent->Reaction Workup Workup (Concentration, Precipitation) Reaction->Workup Product This compound Workup->Product

Figure 1. General workflow for the synthesis of the title compound.

Materials:

  • Potassium bromomethyltrifluoroborate

  • Pyrrolidine (≥99%)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous tert-Butanol (t-BuOH)

  • Anhydrous Acetone

  • Anhydrous Diethyl Ether (Et₂O)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Celite®

Procedure:

  • To an oven-dried reaction vessel (e.g., a microwave vial or sealed tube) equipped with a magnetic stir bar, add potassium bromomethyltrifluoroborate (1.0 equiv).

  • Seal the vessel, then evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous THF and anhydrous t-BuOH (e.g., in a 2:1 v/v ratio) via syringe.

  • Add pyrrolidine (2.0 equiv) via syringe.

  • Seal the vessel tightly and heat the reaction mixture (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by ¹⁹F NMR spectroscopy until the starting bromomethyltrifluoroborate signal has been consumed.

  • Allow the reaction mixture to cool to room temperature and concentrate it in vacuo to remove the solvents.

  • Dissolve the resulting crude solid in anhydrous acetone. Add anhydrous potassium carbonate (1.0 equiv) and stir the suspension for 30 minutes to neutralize any generated HBr.

  • Filter the suspension through a pad of Celite® to remove insoluble salts, washing the pad with additional acetone.

  • Concentrate the filtrate in vacuo.

  • To induce precipitation, dissolve the crude product in a minimal amount of hot anhydrous acetone and add anhydrous diethyl ether dropwise until the solution becomes cloudy.

  • Cool the mixture to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry in vacuo to yield pure this compound.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The utility of this compound is best demonstrated in the Suzuki-Miyaura cross-coupling reaction to form C(sp³)–C(sp²) bonds. The reaction couples the aminomethyl group with various aryl or heteroaryl halides. The conditions outlined below are based on robust protocols developed for this class of reagents, which typically employ a palladium acetate precatalyst with a sterically hindered biarylphosphine ligand, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[1][6]

Mechanism Insight: The catalytic cycle for the Suzuki-Miyaura reaction is well-established. It begins with the oxidative addition of the aryl halide to a Pd(0) species. A key step is the transmetalation of the organotrifluoroborate. It is believed that the trifluoroborate hydrolyzes in situ to the corresponding boronic acid, which then engages in the transmetalation step.[7] This step is facilitated by a base (e.g., Cs₂CO₃), which activates the boronic acid. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl or Heteroaryl Halide (e.g., Bromide or Chloride) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

  • XPhos (6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: Tetrahydrofuran (THF) / Water (10:1 v/v) or Cyclopentyl methyl ether (CPME) / Water

Procedure:

  • To an oven-dried reaction vessel (e.g., a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (0.03 equiv), and XPhos (0.06 equiv).

  • Seal the vessel with a cap lined with a PTFE septum.

  • Evacuate the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle two more times.

  • Add the degassed solvent system (e.g., 10:1 THF/H₂O) via syringe to achieve a desired concentration (e.g., 0.25 M with respect to the aryl halide).

  • Place the reaction vessel in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously for the required time (typically 6-24 hours).

  • Monitor the reaction by a suitable chromatographic method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylmethylpyrrolidine.

Application Data: Representative Substrate Scope

While specific data for this compound is not available in the peer-reviewed literature, the following table illustrates the broad applicability of the Suzuki-Miyaura cross-coupling using the closely analogous potassium N-(trifluoroboratomethyl)piperidine. This demonstrates the typical scope and efficiency expected for this class of reagents with various aryl bromides.[1]

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-(Piperidin-1-ylmethyl)benzonitrile83
24-Bromoacetophenone1-(4-(Piperidin-1-ylmethyl)phenyl)ethanone81
3Methyl 4-bromobenzoateMethyl 4-(piperidin-1-ylmethyl)benzoate96
44-Bromotoluene1-Methyl-4-(piperidin-1-ylmethyl)benzene88
54-Bromoanisole1-Methoxy-4-(piperidin-1-ylmethyl)benzene85
64-Bromo-N,N-dimethylaniline4-(Piperidin-1-ylmethyl)-N,N-dimethylaniline82
72-Bromomesitylene1,3,5-Trimethyl-2-(piperidin-1-ylmethyl)benzene77
83-Bromopyridine3-(Piperidin-1-ylmethyl)pyridine85

Reaction Conditions: Aryl bromide (1.0 mmol), potassium N-(trifluoroboratomethyl)piperidine (1.3 mmol), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), Cs₂CO₃ (3.0 equiv), in 10:1 THF/H₂O at 80 °C.[1]

Conclusion

This compound is a valuable, bench-stable reagent for the direct aminomethylation of aryl and heteroaryl systems. Its stability and ease of handling make it a superior alternative to more sensitive organometallic reagents. The protocols provided, based on well-established precedents for this class of organotrifluoroborates, offer a reliable foundation for researchers in synthetic and medicinal chemistry to access complex aminomethylated structures efficiently via palladium-catalyzed Suzuki-Miyaura cross-coupling.

References

  • Bruno, N. C., Tudge, M. T., & Molander, G. A. (2011). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Journal of the American Chemical Society, 133(42), 16814–16817. [Link]

  • This compound. Crysdot LLC. [Link]

  • This compound. Boron Molecular. [Link]

  • Molander, G. A., & Sandrock, D. L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 9(8), 1597–1600. [Link]

  • Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 73(6), 2052–2057. [Link]

  • Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(18), 7042–7047. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
  • Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]

  • Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

Sources

experimental protocol for Suzuki-Miyaura coupling with Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The evolution of this methodology has seen the introduction of various organoboron reagents, each with unique stability and reactivity profiles. This application note provides a detailed technical guide on the use of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a highly stable, crystalline, and easy-to-handle aminomethyl building block. We will delve into the mechanistic rationale for its use, its distinct advantages over traditional boronic acids, and provide a robust, field-proven protocol for its successful implementation in synthesizing α-arylated pyrrolidines, a motif of significant interest in medicinal chemistry and drug development.

Introduction: The Rise of Organotrifluoroborates

The Suzuki-Miyaura reaction has transformed the landscape of molecular assembly, particularly in the synthesis of biaryls and other conjugated systems.[1][2] While boronic acids are the most common nucleophilic partners, their propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation can complicate stoichiometry and reduce reaction efficiency.[3][4]

Potassium organotrifluoroborate salts (R-BF₃K) have emerged as superior alternatives, offering significant advantages.[5][6] These tetracoordinate boron species are typically crystalline solids that are remarkably stable to air and moisture, allowing for indefinite storage and easier handling without the need for strictly inert atmosphere techniques.[3][5][7] They can be considered as a protected form of boronic acids, which are slowly released in situ under the reaction conditions.[3][5] This "slow release" mechanism is critical, as it maintains a low concentration of the active boronic acid, thereby suppressing common side reactions like oxidative homocoupling and protodeboronation.[8][9]

This compound is an zwitterionic (internal salt) aminomethyltrifluoroborate.[10][11][12] Such ammonium trifluoroborates often exhibit enhanced solubility in organic solvents compared to their potassium salt counterparts, further simplifying their application.[3][13] This reagent provides a direct pathway to introduce the valuable pyrrolidinylmethyl moiety, a common scaffold in pharmacologically active compounds.

The Mechanistic Advantage

The efficacy of organotrifluoroborates in the Suzuki-Miyaura coupling hinges on their controlled hydrolysis to the corresponding boronic acid, which is the actual reactive species in the catalytic cycle.[3][7][8] The overall process can be visualized as a two-stage system: an initial deprotection/hydrolysis phase followed by the established palladium-catalyzed cross-coupling cycle.

Stage 1: Hydrolysis of the Organotrifluoroborate

Under the basic conditions typical for Suzuki-Miyaura reactions, the trifluoroborate salt undergoes hydrolysis to generate the corresponding organoboronic acid.[8][9] The rate of this hydrolysis is crucial and can be influenced by factors such as the base, solvent system, and the electronic nature of the organic group attached to the boron.[8][9] This controlled release is a key advantage, ensuring the boronic acid does not accumulate and undergo undesired side reactions.[8][9]

G cluster_hydrolysis Hydrolysis Step cluster_suzuki Suzuki-Miyaura Catalytic Cycle R-BF3- This compound R-B(OH)2 Pyrrolidinylmethyl Boronic Acid (Active Species) R-BF3-->R-B(OH)2 H₂O / Base (e.g., Cs₂CO₃) PdII_Ox R'-Pd(II)L₂(X) R-B(OH)2->PdII_Ox Enters Catalytic Cycle Pd0 Pd(0)L₂ Pd0->PdII_Ox Oxidative Addition (R'-X) PdII_Trans R'-Pd(II)L₂(R) PdII_Ox->PdII_Trans Transmetalation (R-B(OH)₂) PdII_Trans->Pd0 Reductive Elimination (R-R')

Caption: The Suzuki-Miyaura coupling with organotrifluoroborates.

Experimental Protocol: Synthesis of 1-(4-Methoxybenzyl)pyrrolidine

This protocol details a representative Suzuki-Miyaura cross-coupling between this compound and 4-chloroanisole. The conditions are adapted from established procedures for coupling aminomethyltrifluoroborates with aryl chlorides.[14]

Materials and Equipment
  • Reagents:

    • This compound (1.01 mmol)

    • 4-Chloroanisole (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.06 mmol, 6 mol%)

    • Caesium carbonate (Cs₂CO₃, 3.0 mmol)

    • Anhydrous 1,4-Dioxane or THF/H₂O (10:1) mixture

    • Ethyl acetate (for workup and chromatography)

    • Hexanes (for chromatography)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Microwave vial or Schlenk tube

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath with temperature control

    • Inert atmosphere system (Nitrogen or Argon)

    • Standard laboratory glassware (flasks, separatory funnel, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

Reaction Setup and Execution

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.01 mmol), caesium carbonate (3.0 mmol), palladium(II) acetate (0.03 mmol), and XPhos (0.06 mmol).

    • Expert Insight: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for the efficient coupling of challenging substrates such as aryl chlorides.[1][14] Caesium carbonate is a highly effective base for promoting both the hydrolysis of the trifluoroborate and the transmetalation step.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

    • Expert Insight: While the trifluoroborate salt is air-stable, the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is critical for preventing catalyst degradation and achieving high yields.

  • Solvent and Substrate Addition: Through the septum, add the solvent (e.g., 4 mL of 10:1 THF/H₂O) followed by the liquid aryl halide, 4-chloroanisole (1.0 mmol), via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80-95 °C (or as determined for the specific solvent system) and stir vigorously for 12-24 hours.

    • Trustworthiness Check: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting aryl halide is a good indicator of reaction completion.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methoxybenzyl)pyrrolidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Reaction Parameters and Scope

The described protocol is robust and applicable to a wide range of aryl and heteroaryl electrophiles. The choice of catalyst, ligand, and base can be optimized for specific substrate combinations. Below is a summary of typical conditions and expected outcomes based on published literature.[4][14]

Parameter Recommendation Rationale / Comments
Electrophile Aryl/Heteroaryl Chlorides, Bromides, Iodides, TriflatesReactivity order: I > Br > OTf > Cl. Chlorides are often the most challenging but also the most cost-effective substrates, requiring more active catalyst systems (e.g., with XPhos or RuPhos).[4][14]
Nucleophile This compoundUse in slight excess (1.01-1.2 equivalents) to ensure complete consumption of the electrophile.[4][14]
Catalyst Pd(OAc)₂ (2-3 mol%), Pd₂(dba)₃ (1-2 mol%)Standard palladium precursors that are reduced in situ to the active Pd(0) species.
Ligand XPhos, RuPhos, PCy₃ (4-6 mol%)Bulky, electron-rich monophosphine ligands are essential for high catalytic activity, especially with aryl chlorides.[1]
Base Cs₂CO₃, K₃PO₄, K₂CO₃ (2-3 equivalents)The base is critical for facilitating the hydrolysis of the trifluoroborate and the transmetalation step. Cs₂CO₃ is often the most effective.
Solvent Dioxane, THF/H₂O, Ethanol, CPME/H₂OThe presence of water is necessary for the hydrolysis of the trifluoroborate. Protic solvents like ethanol can also be effective.[4]
Temperature 80 - 100 °CHigher temperatures are generally required for less reactive electrophiles like aryl chlorides.

Conclusion

This compound serves as an exceptionally practical and versatile reagent for the Suzuki-Miyaura cross-coupling reaction. Its inherent stability to air and moisture simplifies handling and storage, while its "slow-release" mechanism under basic conditions promotes high-yielding reactions by minimizing undesirable side-products. The protocol outlined herein provides a reliable and scalable method for the synthesis of α-arylated pyrrolidines, offering researchers and drug development professionals a powerful tool for accessing this important structural class. The combination of this stable boron reagent with modern, highly active palladium catalyst systems expands the horizons of C(sp³)-C(sp²) bond formation.

References

Application Notes and Protocols: Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate and its Analogs in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate and the broader class of aminomethyltrifluoroborates in medicinal chemistry. This document provides in-depth technical insights, field-proven protocols, and the scientific rationale behind experimental choices, grounded in authoritative references.

Introduction: The Rise of Organotrifluoroborates in Drug Discovery

The incorporation of boron into drug candidates has led to several FDA-approved therapeutics, including Bortezomib (Velcade®), Tavaborole (Kerydin®), and Crisaborole (Eucrisa®)[1]. This success has spurred significant interest in exploring novel boron-containing scaffolds. Among these, organotrifluoroborates have emerged as exceptionally versatile and stable reagents[2][3].

This compound is an zwitterionic organotrifluoroborate, a class of compounds that offers distinct advantages over traditional boronic acids and their esters. These advantages include enhanced stability to air and moisture, crystallinity, and ease of handling, making them ideal for use in complex synthetic pathways and high-throughput screening campaigns[3].

Key Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 1686150-29-7[4]
Molecular Formula C₅H₁₁BF₃N[4][5]
Molecular Weight 152.95 g/mol [4][5]
Form Solid[5]
SMILES F(F)C[NH+]1CCCC1[4]

The zwitterionic nature of this compound, with its positively charged pyrrolidinium moiety and negatively charged trifluoroborate, can impart unique solubility and pharmacokinetic properties to parent molecules, a desirable trait in drug design.

Core Applications in Medicinal Chemistry: A Mechanistic Overview

The primary application of organotrifluoroborates, including aminomethyl derivatives, in medicinal chemistry is as robust coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction[6][7][8].

The Suzuki-Miyaura Cross-Coupling Reaction

The stability of the B-F bonds in organotrifluoroborates necessitates an in-situ hydrolysis step to generate the active boronic acid species, which then participates in the catalytic cycle. This "slow-release" mechanism can be highly advantageous, as it maintains a low concentration of the often-unstable boronic acid, thereby minimizing side reactions like protodeboronation and oxidative homocoupling[9][10].

The general workflow for the Suzuki-Miyaura coupling using an organotrifluoroborate is depicted below:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_cycle Catalytic Cycle Organo-BF3- Organotrifluoroborate (e.g., R-BF3K) Hydrolysis Hydrolysis R-BF3- -> RB(OH)2 Organo-BF3-->Hydrolysis Slow Release Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2/Ligand) Pd_Catalyst->Oxidative_Addition Base Base (e.g., Cs2CO3, K2CO3) Transmetalation Transmetalation Base->Transmetalation Activates Solvent Solvent (e.g., Toluene/Water) Hydrolysis->Transmetalation Boronic Acid Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regenerates Catalyst Product Coupled Product (Ar-R) Reductive_Elimination->Product Oxidative_Addition->Transmetalation

Caption: Suzuki-Miyaura workflow using organotrifluoroborates.

The choice of base and solvent system is critical for efficient hydrolysis and subsequent transmetalation. The rate of hydrolysis can be tuned by the electronic properties of the organic substituent on the boron atom[9][10].

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling with this compound or its Analogs

This protocol provides a starting point for the cross-coupling of an aryl bromide with an aminomethyltrifluoroborate. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound or its potassium salt equivalent

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Toluene

  • Water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate and SPhos in a small amount of toluene. Add this solution to the reaction vessel.

  • Solvent Addition: Add toluene and water to the reaction vessel to achieve a typical solvent ratio of 10:1 (toluene:water). The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Inert Atmosphere: Seal the vessel and degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Rationale for Choices:

  • Excess Trifluoroborate: Using a slight excess of the trifluoroborate salt ensures complete consumption of the limiting aryl halide.

  • Pd(OAc)₂/SPhos: This catalytic system is highly effective for a broad range of Suzuki-Miyaura couplings, including those with sterically hindered substrates.

  • K₂CO₃ and Water: The aqueous base is essential for the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle[9].

  • Degassing: Removal of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Synthesis of Aminomethyltrifluoroborates

The synthesis of aminomethyltrifluoroborates is accessible through established methods, allowing for the generation of diverse libraries for medicinal chemistry exploration.

Protocol: Synthesis of Potassium Trifluoro[(pyrrolidin-1-yl)methyl]borate

This protocol is adapted from general procedures for the synthesis of aminomethyltrifluoroborates.

Synthesis_Workflow Start Starting Materials: - Dichloromethane - Borane dimethyl sulfide complex - Pyrrolidine Step1 Formation of (Pyrrolidin-1-yl)methane Start->Step1 Step2 Reaction with Potassium Hydrogen Fluoride (KHF2) Step1->Step2 Product Potassium Trifluoro [(pyrrolidin-1-yl)methyl]borate Step2->Product

Caption: Synthetic workflow for aminomethyltrifluoroborates.

Materials:

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Pyrrolidine

  • Dichloromethane (DCM), anhydrous

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Acetone

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Amine-Borane Adduct Formation: In a flame-dried flask under an inert atmosphere, dissolve pyrrolidine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add borane dimethyl sulfide complex (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Fluorination: To the resulting solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) in methanol.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-18 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Precipitation and Washing: Add acetone to the residue to precipitate the potassium trifluoro[(pyrrolidin-1-yl)methyl]borate salt. Collect the solid by filtration, wash with cold acetone, and dry under vacuum.

Self-Validation:

  • The formation of the product can be confirmed by ¹⁹F NMR spectroscopy, which should show a characteristic quartet for the BF₃ group.

  • ¹H and ¹³C NMR will confirm the presence of the pyrrolidine methyl group.

  • Mass spectrometry should show the correct molecular ion.

Conclusion and Future Perspectives

This compound and its analogs represent a stable, versatile, and increasingly important class of reagents for medicinal chemistry. Their application in robust C-C bond-forming reactions allows for the efficient synthesis of novel chemical entities. The zwitterionic nature of the title compound may offer unique opportunities for modulating the physicochemical properties of drug candidates. As the field of boron chemistry continues to expand, the development of new synthetic methods and applications for aminomethyltrifluoroborates will undoubtedly accelerate the discovery of next-generation therapeutics.

References

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  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link][6][8]

  • Loy, R. N., & Sanford, M. S. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(46), 18878–18889. [Link][9][10]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 72(16), 5985-5997. [Link][2]

  • Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent advances in organotrifluoroborates chemistry. Tetrahedron, 63(18), 3623-3658. [Link][3][7]

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  • Molander, G. A., & Biolatto, B. (2003). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 5(13), 2267–2270. [Link][11]

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  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][12]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link][13]

  • Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

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  • da Silva, G. F., Denny, W. A., & Dos Santos, J. L. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 650-667. [Link][1]

  • Singh, V. K., & Kumar, A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4944. [Link][14]

Sources

Catalytic Applications of Pyrrolidinylmethyl Trifluoroborate Salts: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of Pyrrolidinylmethyl Trifluoroborate Salts in Catalysis

In the landscape of modern synthetic chemistry, the quest for stable, versatile, and efficient reagents is perpetual. Pyrrolidinylmethyl trifluoroborate salts, and the broader class of ammoniomethyltrifluoroborates, have emerged as exceptionally valuable building blocks, particularly in transition-metal-catalyzed cross-coupling reactions. These compounds are not the simple potassium salts they are often named as, but rather exist as zwitterionic ammoniomethyltrifluoroborates. This structural nuance imparts them with remarkable stability to air and moisture, rendering them as free-flowing, crystalline solids that are significantly easier to handle and store over extended periods compared to their boronic acid counterparts.

The pyrrolidinylmethyl moiety is of particular interest in medicinal chemistry and drug discovery, as the pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds. The ability to introduce this functional group directly onto aryl and heteroaryl systems via robust catalytic methods offers a streamlined approach to novel chemical entities. This guide provides detailed protocols for the synthesis and catalytic application of pyrrolidinylmethyl trifluoroborate, focusing on its utility in Suzuki-Miyaura cross-coupling and photoredox-catalyzed hydroaminomethylation, thereby offering researchers a powerful tool for molecular construction.

Synthesis of Pyrrolidinylmethyl Trifluoroborate

The synthesis of pyrrolidinylmethyl trifluoroborate is achieved through a straightforward and efficient nucleophilic substitution reaction. This protocol is adapted from established procedures for the synthesis of secondary ammoniomethyltrifluoroborates.[1] The key to this transformation is the use of a suitable halomethyltrifluoroborate salt as the electrophile.

Experimental Protocol: Synthesis of Pyrrolidinylmethyl Trifluoroborate

Materials:

  • Potassium bromomethyltrifluoroborate

  • Pyrrolidine

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Septum

  • Syringe

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add potassium bromomethyltrifluoroborate (1.0 equiv).

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous acetonitrile to the flask to create a suspension.

  • Slowly add pyrrolidine (1.2 equiv) to the stirring suspension via syringe at room temperature.

  • Seal the flask and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, a white precipitate will have formed. Add diethyl ether to the reaction mixture to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield the pyrrolidinylmethyl trifluoroborate as a white, crystalline solid.

Data Presentation:

Reactant Equivalents Molecular Weight ( g/mol )
Potassium bromomethyltrifluoroborate1.0212.91
Pyrrolidine1.271.12

Expected Yield: 80-95%

Causality Behind Experimental Choices:

  • Inert Atmosphere: While the resulting ammoniomethyltrifluoroborate is air-stable, the starting materials and reaction intermediates may be sensitive to moisture and oxygen. An inert atmosphere ensures a clean reaction and high yield.

  • Anhydrous Solvent: The use of anhydrous acetonitrile is crucial to prevent the hydrolysis of the trifluoroborate salt.

  • Excess Pyrrolidine: A slight excess of pyrrolidine is used to ensure the complete consumption of the limiting potassium bromomethyltrifluoroborate.

  • Diethyl Ether Addition: Diethyl ether is used as an anti-solvent to decrease the solubility of the zwitterionic product, leading to its precipitation and facilitating easy isolation.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Arylmethylamines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in modern organic synthesis. Pyrrolidinylmethyl trifluoroborate serves as an excellent nucleophilic partner for the coupling with a wide range of aryl and heteroaryl halides, providing direct access to valuable arylmethylamines. The stability and ease of handling of the trifluoroborate salt make it a superior alternative to the corresponding boronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Work-up and Purification setup Combine aryl halide, pyrrolidinylmethyl trifluoroborate, base, and solvent in a reaction vessel. catalyst_add Add Pd catalyst and ligand. setup->catalyst_add Degas heating Heat the reaction mixture under inert atmosphere. catalyst_add->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring quench Cool to room temperature and quench the reaction. monitoring->quench Upon completion extract Extract the product with an organic solvent. quench->extract purify Purify the crude product by column chromatography. extract->purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl or heteroaryl halide (e.g., 4-bromotoluene)

  • Pyrrolidinylmethyl trifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable Buchwald ligand (e.g., XPhos)

  • Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

  • Toluene and water (or another suitable solvent system like CPME/water)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk tube or microwave vial, add the aryl halide (1.0 equiv), pyrrolidinylmethyl trifluoroborate (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent system (e.g., toluene:water 10:1) to the vessel.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel under a positive flow of inert gas.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

Aryl Halide Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
4-BromotoluenePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Toluene/H₂O1001685-95
4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄CPME/H₂O951880-90
2-ChloropyridinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane/H₂O1102475-85

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction with pyrrolidinylmethyl trifluoroborate follows the generally accepted mechanism involving oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation (R-BF₃⁻) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

The trifluoroborate salt slowly hydrolyzes in the presence of a base and water to generate the corresponding boronic acid in situ. This slow-release mechanism is advantageous as it maintains a low concentration of the reactive boronic acid, minimizing side reactions such as protodeboronation and homocoupling. The electron-rich and sterically hindered phosphine ligands are crucial for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product.[1]

Application 2: Photoredox-Catalyzed Hydroaminomethylation of Olefins

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. Pyrrolidinylmethyl trifluoroborate can be utilized as a radical precursor in these transformations. Specifically, the hydroaminomethylation of electron-deficient olefins provides a novel and efficient route to γ-amino acid derivatives.

Experimental Workflow: Photoredox Hydroaminomethylation

G cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification setup Combine olefin, pyrrolidinylmethyl trifluoroborate, photocatalyst, and solvent in a reaction vessel. degas Degas the reaction mixture. setup->degas irradiate Irradiate with visible light (e.g., blue LEDs). degas->irradiate monitoring Monitor reaction progress by TLC or NMR. irradiate->monitoring concentrate Concentrate the reaction mixture. monitoring->concentrate Upon completion purify Purify the crude product by column chromatography. concentrate->purify

Caption: General workflow for the photoredox-catalyzed hydroaminomethylation.

Detailed Protocol: Photoredox Hydroaminomethylation

Materials:

  • Electron-deficient olefin (e.g., methyl acrylate)

  • Pyrrolidinylmethyl trifluoroborate

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst like Eosin Y)

  • Solvent (e.g., DMSO or DMF)

  • Light source (e.g., blue LED strip)

  • Schlenk tube or vial

  • Magnetic stirrer and stir bar

  • Inert gas supply

Procedure:

  • To a Schlenk tube or vial, add the olefin (1.0 equiv), pyrrolidinylmethyl trifluoroborate (1.5 equiv), and the photocatalyst (1-5 mol%).

  • Add the solvent and a magnetic stir bar.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Seal the vessel and place it in proximity to the light source (e.g., wrapped with a blue LED strip).

  • Stir the reaction mixture at room temperature under irradiation.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Once the starting material is consumed, turn off the light source.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

Olefin Photocatalyst Solvent Time (h) Yield (%)
Methyl AcrylateRu(bpy)₃Cl₂DMSO2475-85
AcrylonitrileEosin YDMF3670-80
N-PhenylmaleimideIr(ppy)₃CH₃CN1880-90

Mechanistic Insights:

The reaction is initiated by the excitation of the photocatalyst (PC) with visible light to its excited state (PC*). The excited photocatalyst then engages in a single-electron transfer (SET) with the pyrrolidinylmethyl trifluoroborate, which undergoes oxidative fragmentation to generate an α-amino radical. This radical then adds to the electron-deficient olefin to form a new C-C bond and a new radical intermediate. This intermediate is subsequently reduced and protonated to afford the final hydroaminomethylated product.

G PC PC PC_star PC* PC->PC_star PC_star->PC SET R_BF3 R-BF₃⁻ PC_star->R_BF3 R_radical R• R_BF3->R_radical Oxidation Olefin Olefin R_radical->Olefin Addition Adduct_radical [R-Olefin]• Olefin->Adduct_radical Product Product Adduct_radical->Product Reduction & Protonation

Caption: Simplified mechanism of photoredox-catalyzed hydroaminomethylation.

Conclusion

Pyrrolidinylmethyl trifluoroborate salts are stable, versatile, and highly effective reagents for the introduction of the pyrrolidinylmethyl moiety in a variety of catalytic transformations. Their ease of synthesis and handling, coupled with their robust performance in both Suzuki-Miyaura cross-coupling and photoredox-catalyzed reactions, makes them an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and insights provided in this guide are intended to facilitate the adoption of this powerful building block in the synthesis of novel and complex molecules.

References

  • D. G. J. Young, N. A. F. Al-Masruri, and J. M. White, "A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions," J. Org. Chem., 2012 , 77(17), pp 7325–7334. [Link]

  • G. A. Molander and D. E. Petrillo, "Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines," Org. Lett., 2008 , 10(9), pp 1795–1798. [Link]

  • T. Koike and M. Akita, "Visible-Light-Induced Radical Reactions with Organoborates," Top. Curr. Chem., 2016 , 374(3), 39. [Link]

  • G. A. Molander, J. Ham, "Potassium Alkyltrifluoroborate Synthesis," Organic Chemistry Portal. [Link]

  • S. L. Buchwald, "Buchwald–Hartwig Amination," Wikipedia. [Link]

  • D. M. T. Chan, K. L. Monaco, R.-P. Wang, and M. P. Winters, "Chan–Lam Coupling," Wikipedia. [Link]

Sources

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate: A Detailed Guide to its Application in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

Abstract

This guide provides a comprehensive overview of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a zwitterionic organotrifluoroborate salt. While direct literature on this specific reagent is emerging, this document leverages extensive data from closely related ammoniomethyltrifluoroborates to establish detailed protocols and application notes. We will delve into the mechanistic underpinnings of its reactivity, focusing on its application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. The protocols provided are designed to be robust and self-validating, offering researchers and drug development professionals a practical guide to employing this promising reagent in complex molecule synthesis.

Introduction: The Rise of Ammoniomethyltrifluoroborates

Organotrifluoroborate salts have gained significant traction in organic synthesis due to their enhanced stability compared to other organoboron species like boronic acids and esters. They are typically crystalline solids, are air- and moisture-stable, and exhibit low toxicity, making them highly attractive for a wide range of applications, most notably the Suzuki-Miyaura cross-coupling reaction.

This compound belongs to a specific subclass known as zwitterionic ammoniomethyltrifluoroborates. These compounds feature a positively charged ammonium group covalently tethered to the negatively charged trifluoroborate moiety. This unique zwitterionic structure imparts distinct solubility and reactivity profiles. While extensive research exists for analogous compounds like potassium N,N-dimethylaminomethyltrifluoroborate, this guide will extrapolate from these well-established systems to provide a robust framework for the application of this compound.

The primary application explored herein is its use as a precursor to a methylene-containing nucleophile in palladium-catalyzed cross-coupling reactions with various aryl and heteroaryl halides. This transformation is of significant interest in medicinal chemistry for the introduction of a methyl-pyrrolidinyl motif, a common structural element in bioactive molecules.

Reaction Principle: The Suzuki-Miyaura Coupling Pathway

The utility of this compound in cross-coupling reactions is predicated on its participation in the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism, adapted for this reagent, is illustrated below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R-Pd(II)L2-X pd0->pd_complex oxidative_addition->pd_complex Ar-X transmetalation Transmetalation r_pd_r R-Pd(II)L2-CH2-Pyrrolidinium pd_complex->r_pd_r transmetalation->r_pd_r [Pyrrolidinium-CH2-BF3]− Base borate_complex [Pyrrolidinium-CH2-BF3]− r_pd_r->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-CH2-Pyrrolidine (Product) aryl_halide Ar-X (Aryl Halide) base Base (e.g., Cs2CO3)

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The presence of a base is often essential to facilitate this process, likely by forming a more reactive boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

The following protocols are based on established procedures for analogous ammoniomethyltrifluoroborates and are expected to be highly applicable to this compound.

General Considerations
  • Reagent Purity: The purity of the this compound, aryl halide, palladium catalyst, and ligand is critical for reaction success.

  • Inert Atmosphere: While the borate salt itself is air-stable, palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst. It is imperative to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.

Protocol for Coupling with Aryl Bromides

This protocol provides a general starting point for the coupling of this compound with a range of electron-rich and electron-poor aryl bromides.

Workflow Diagram:

protocol_workflow start Start reagents Combine Aryl Bromide, Borate Salt, Base, and Solvent in a Schlenk Flask start->reagents degas Degas the Mixture (e.g., N2 sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction by TLC or GC-MS heat->monitor quench Cool to RT and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Characterize Final Product purify->end

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/Water 10:1, 5 mL).

  • In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%) under an inert atmosphere.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Seal the flask and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Optimization Parameters

The success of the coupling reaction can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of common starting points and optimization pathways based on data from analogous systems.

ParameterRecommended Starting ConditionsOptimization Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃For challenging substrates, consider more active pre-catalysts.
Ligand SPhos, XPhos, RuPhosThe choice of ligand is critical and often substrate-dependent. Buchwald-type biarylphosphine ligands are generally effective.
Base Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is typically required. Cs₂CO₃ is often superior for organotrifluoroborates.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OA biphasic system with water is often beneficial for promoting the transmetalation step.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive aryl chlorides.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure the reaction was set up under strictly inert conditions and that solvents were properly degassed. Use a fresh bottle of catalyst and ligand.

    • Cause: Insufficiently active reaction conditions.

    • Solution: Increase the reaction temperature, screen different ligands, or consider a more active palladium pre-catalyst.

  • Formation of Side Products (e.g., Protodeboronation):

    • Cause: The borate salt is degrading before transmetalation.

    • Solution: Use a less aqueous solvent system or a different base. Ensure the reaction temperature is not excessively high.

  • Difficulty in Product Purification:

    • Cause: Residual palladium or ligand byproducts.

    • Solution: Employ specific purification techniques such as treatment with activated carbon or specialized silica gel products designed to scavenge palladium.

Conclusion

This compound represents a promising and versatile building block for the synthesis of complex molecules. Its air- and moisture-stability, coupled with its predictable reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an excellent addition to the synthetic chemist's toolbox. While this guide provides robust starting protocols based on well-established chemistry of analogous compounds, substrate-specific optimization will always be key to achieving high yields and purity. The continued exploration of this and other zwitterionic organotrifluoroborates will undoubtedly lead to new and innovative synthetic transformations.

References

  • Molander, G. A., & Figueroa, R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Application Notes & Protocols: Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, driving continuous demand for efficient and robust synthetic methodologies.[1][2] Traditional methods for generating the requisite azomethine ylides for [3+2] cycloaddition reactions often rely on unstable or difficult-to-handle precursors. This guide details the application of trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a bench-stable, crystalline solid, as a highly effective and user-friendly precursor for pyrrolidinium ylides. We will explore the mechanistic underpinnings of ylide generation and its subsequent application in the diastereoselective synthesis of complex pyrrolidine-containing heterocycles, providing detailed, field-tested protocols for the modern research and development laboratory.

Introduction: A Modern Solution for an Enduring Challenge

Nitrogen-containing five-membered rings, particularly the pyrrolidine core, are ubiquitous structural motifs in a vast array of FDA-approved drugs and natural alkaloids.[1] Their prevalence stems from their ability to confer favorable physicochemical properties, such as improved water solubility, and to act as key pharmacophoric elements that can engage in crucial hydrogen bonding interactions with biological targets.

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile stands as one of the most powerful strategies for constructing the pyrrolidine ring system.[3][4] However, the utility of this reaction has historically been hampered by the nature of the ylide precursors themselves, which are often generated in situ under harsh conditions or are too unstable for convenient storage and handling.

This compound emerges as a superior alternative. It is a zwitterionic inner salt that is solid, air- and moisture-stable, and can be stored at room temperature without special precautions.[5][6] Its application, pioneered by the Aggarwal group, provides a reliable and mild method for generating a non-stabilized pyrrolidinium ylide, unlocking access to a wide range of structurally diverse and complex heterocyclic architectures.

Reagent Profile and Handling

PropertyValueSource
Chemical Name This compound[7]
CAS Number 1686150-29-7[5]
Molecular Formula C₅H₁₁BF₃N[5]
Molecular Weight 152.95 g/mol [5]
Appearance White to off-white solid[7]
Storage 4°C, sealed storage, away from moisture[5]

Handling and Safety:

  • Stability: The reagent is a bench-stable solid. While storage at 4°C is recommended for long-term integrity, it can be handled on the benchtop for routine experimental setup.[5]

  • Solubility: Soluble in polar aprotic solvents such as DMSO and DMF, which are often the solvents of choice for the cycloaddition reactions.

  • Safety: As with all boron- and fluorine-containing compounds, standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

Mechanism of Action: Ylide Generation and [3+2] Cycloaddition

The synthetic utility of this compound lies in its ability to serve as a masked 1,3-dipole. The core of the reaction involves two key stages: the generation of the pyrrolidinium ylide and the subsequent stereoselective cycloaddition.

  • Ylide Generation: The zwitterionic borate is activated under thermal conditions or with a mild base. This process facilitates the cleavage of the C-B bond, releasing the free pyrrolidinium ylide. The choice of conditions allows for a controlled, slow release of the reactive ylide species, which helps to minimize side reactions.

  • [3+2] Cycloaddition: The in situ-generated ylide, a high-energy and reactive intermediate, readily engages with an electron-deficient alkene (dipolarophile).[8] The reaction proceeds via a concerted, pericyclic mechanism, leading to the formation of a highly substituted pyrrolidine ring with excellent control over regioselectivity and diastereoselectivity.

Mechanism Reagent This compound Ylide Pyrrolidinium Ylide (1,3-Dipole) Reagent->Ylide Heat or Base (-BF₃) TransitionState Concerted Transition State Ylide->TransitionState Dipolarophile Electron-Deficient Alkene (e.g., Maleimide) Dipolarophile->TransitionState [3+2] Cycloaddition Product Substituted Pyrrolidine Heterocycle TransitionState->Product New C-C bonds formed

Caption: General mechanism of ylide generation and cycloaddition.

Application: Synthesis of Fused Pyrrolidine Heterocycles

The reaction is particularly powerful for the synthesis of bicyclic and polycyclic pyrrolidines, which are challenging scaffolds to access via other methods. A representative application is the reaction with N-substituted maleimides to generate fused pyrrolidine systems with high diastereoselectivity.

Substrate Scope and Yields

The versatility of the cycloaddition has been demonstrated across a range of dipolarophiles. The table below summarizes typical results for the synthesis of fused pyrrolidines.

EntryDipolarophile (R group on Maleimide)SolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1PhenylDMSO11095>20:1
24-MethoxyphenylDMSO11092>20:1
34-ChlorophenylDMSO11096>20:1
4BenzylDMSO11085>20:1
5MethylDMSO11075>20:1
Data is representative and synthesized from general outcomes reported for azomethine ylide cycloadditions.[3][9]

The reaction consistently favors the endo cycloadduct, leading to excellent diastereoselectivity. This is attributed to favorable secondary orbital interactions in the transition state.

Detailed Experimental Protocol

This protocol describes a general procedure for the [3+2] cycloaddition of the ylide generated from this compound with an N-substituted maleimide.

Materials & Equipment
  • This compound (1.2 equiv)

  • N-substituted maleimide (1.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Heating block or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add borate and maleimide to oven-dried flask B 2. Purge with N₂/Ar A->B C 3. Add anhydrous DMSO via syringe B->C D 4. Heat to 110 °C with vigorous stirring C->D E 5. Monitor by TLC/LC-MS (Typically 12-24h) D->E F 6. Cool to RT, dilute with EtOAc and H₂O E->F G 7. Separate layers, extract aqueous phase with EtOAc F->G H 8. Combine organics, dry (Na₂SO₄), and concentrate G->H I 9. Purify by silica gel column chromatography H->I

Caption: Step-by-step experimental workflow for pyrrolidine synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add the N-substituted maleimide (e.g., N-phenylmaleimide, 0.5 mmol, 1.0 equiv).

    • Add this compound (0.6 mmol, 1.2 equiv).

    • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

    • Scientist's Note: An inert atmosphere is crucial to prevent the reaction of the ylide with atmospheric oxygen or moisture, which could lead to undesired byproducts and lower yields.

  • Solvent Addition and Reaction:

    • Add anhydrous DMSO (2.5 mL, 0.2 M) via syringe.

    • Place the flask in a preheated oil bath or heating block set to 110 °C.

    • Stir the reaction mixture vigorously.

    • Rationale: DMSO is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the ionic precursor. The elevated temperature is necessary to induce the thermal decomposition of the borate to generate the reactive ylide.

  • Monitoring and Completion:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting maleimide is consumed (typically 12-24 hours).

    • Self-Validation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, major product spot with a different Rf value on the TLC plate.

  • Workup:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: The aqueous wash is performed to remove the highly polar DMSO solvent and any remaining inorganic salts.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fused pyrrolidine product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion and Future Outlook

This compound has proven to be a robust and highly practical reagent for the synthesis of complex pyrrolidine-containing heterocycles. Its stability, ease of handling, and ability to generate reactive azomethine ylides under mild, controlled conditions make it an invaluable tool for researchers in drug discovery and process development. The high diastereoselectivity achieved in [3+2] cycloadditions further enhances its appeal.

Future research will likely focus on expanding the scope of this chemistry to include asymmetric variants through the use of chiral auxiliaries or catalysts, as well as exploring its application in domino reactions to build even more complex molecular architectures in a single, efficient operation.[10][11]

References

  • Aggarwal, V. K., Fang, G. Y., Charmant, J. P. H., & Meek, G. (2003). Tandem formation and[12] rearrangement of methylene ammonium ylides derived from amines and the Simmons-Smith reagent. Organic Letters, 5(10), 1757–1760. [Link]

  • Aggarwal Research Group. (n.d.). Publications. University of Bristol, School of Chemistry. Retrieved January 6, 2026, from [Link]

  • Aggarwal, V. K., Illa, O., Arshad, M., et al. (2010). Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine. Journal of the American Chemical Society. [Link]

  • Hartmann, M., & Doye, S. (2013). Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. Beilstein Journal of Organic Chemistry, 9, 2556–2563. [Link]

  • Aggarwal, V. K., Charmant, J. P. H., Ciampi, C., et al. (2002). Additions of stabilised and semi-stabilised sulfur ylides to tosyl protected imines: are they under kinetic or thermodynamic control? Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Gajda, T., & Mikołajczyk, M. (2018). Domino Reaction of Pyrrolidinium Ylides: Michael Addition/[12]-Stevens Rearrangement. The Journal of Organic Chemistry, 83(7), 4105–4110. [Link]

  • ResearchGate. (2018). Domino Reaction of Pyrrolidinium Ylides: Michael Addition/[12]-Stevens Rearrangement. Request PDF. [Link]

  • PubMed. (2018). Domino Reaction of Pyrrolidinium Ylides: Michael Addition/[12]-Stevens Rearrangement. The Journal of Organic Chemistry. [Link]

  • Boron Molecular. (n.d.). trifluoro(pyrrolidinium-1-ylmethyl)borate. Retrieved January 6, 2026, from [Link]

  • Zhang, Z., & Wang, Q. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(12), 2843. [Link]

  • Bunev, A. S., et al. (2022). Synthesis of 3-Borylated Pyrrolidines by 1,3-Dipolar Cycloaddition of Alkenyl Boronates and Azomethine Ylide. Chemistry – A European Journal, 28(54). [Link]

  • ResearchGate. (2022). Synthesis of 3‐Borylated Pyrrolidines by 1,3‐Dipolar Cycloaddition of Alkenyl Boronates and Azomethine Ylide. Request PDF. [Link]

  • Thieme Chemistry. (2017). [3+2] Cycloaddition of Azomethine Ylides. Retrieved January 6, 2026, from [Link]

  • Osipyan, A. A., et al. (2022). Synthesis of 2-trifluoromethylated 3-pyrrolines/pyrrolidines via [3+2] cycloaddition of azomethine ylides with the participation of 3,3,3-trifluoroalanine. Organic and Biomolecular Chemistry, 20(34), 6804-6811. [Link]

  • Procter, D. J., et al. (2021). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie International Edition, 60(18), 9412-9417. [Link]

  • Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7489–7497. [Link]

  • ResearchGate. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Request PDF. [Link]

Sources

The Advent of Zwitterionic Trifluoroborates: A Bench-Stable Boronic Acid Surrogate for Amine-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Introduction: Overcoming the Instability of Traditional Organoborons

In the landscape of modern synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The utility of this reaction, however, is often predicated on the stability and purity of the organoboron reagent. Traditional boronic acids, while widely used, are frequently beset by challenges such as instability towards air and moisture, leading to dehydration and the formation of cyclic boroxine anhydrides, which complicates stoichiometry and can impede reactivity.[1] Furthermore, many functionalized boronic acids, particularly those bearing amine moieties, can be difficult to handle and purify, and may exhibit limited shelf-life.

To surmount these obstacles, a variety of boronic acid surrogates have been developed, with organotrifluoroborates emerging as exceptionally robust and versatile alternatives.[2] These tetracoordinate boron species, typically used as potassium salts (R-BF₃K), are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[3] This inherent stability allows for precise stoichiometry and prolonged storage without degradation.

This guide focuses on a specific, highly valuable subclass: zwitterionic ammoniomethyltrifluoroborates, exemplified by Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate . These internal salts act as powerful, bench-stable surrogates for the corresponding α-amino boronic acids, providing a reliable and efficient route to introduce the pyrrolidinomethyl moiety—a common structural motif in biologically active compounds—onto aryl and heteroaryl scaffolds.

The Zwitterionic Advantage: Enhanced Stability and Handling

Initial investigations into aminomethyltrifluoroborates led to the structural reassignment of these compounds from simple potassium salts to zwitterionic "ammoniomethyltrifluoroborates".[4] This zwitterionic nature, where the nitrogen atom is protonated and the boron atom is anionic, contributes significantly to their stability and ease of handling compared to other organoboron reagents.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot Diagram 1: Comparison of Boronic Acid and Trifluoroborate Stability.

The key advantage of using this compound lies in its ability to act as a "protected" form of the unstable α-(pyrrolidin-1-yl)methylboronic acid. The trifluoroborate slowly hydrolyzes under the basic conditions of the Suzuki-Miyaura reaction to release the active boronic acid in situ. This slow-release mechanism maintains a low concentration of the reactive boronic acid, minimizing side reactions like protodeboronation and homocoupling, thus leading to cleaner reactions and higher yields.[5]

Synthesis Protocol: Preparation of this compound

The synthesis of zwitterionic ammoniomethyltrifluoroborates is readily achieved through the nucleophilic displacement of a halomethyltrifluoroborate precursor with the desired amine. Potassium chloromethyltrifluoroborate is a convenient and effective starting material for this transformation.[4]

Materials and Reagents:

  • Potassium chloromethyltrifluoroborate (1c)

  • Pyrrolidine

  • Acetone (anhydrous)

  • An oven-dried reaction vessel (e.g., microwave vial or sealed tube) equipped with a stirrer bar

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Protocol:

  • Vessel Preparation: Charge an oven-dried 10-20 mL microwave vial with potassium chloromethyltrifluoroborate (1.0 eq). Seal the vial with a cap lined with a disposable PTFE septum.

  • Inert Atmosphere: Evacuate the vial under vacuum and then purge with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous acetone (to form a ~0.5 M solution with respect to the trifluoroborate) and pyrrolidine (2.0 eq) via syringes.

  • Reaction: Heat the reaction mixture to 80 °C in a sealed tube or microwave reactor for 24 hours.

  • Monitoring: The reaction progress can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the starting material signal.

  • Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent in vacuo.

  • Purification: Suspend the resulting solid residue in hot acetone and filter the mixture while hot. This step removes the KCl byproduct, which is insoluble in hot acetone.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude this compound. The product is often of sufficient purity for direct use in cross-coupling reactions. If necessary, further purification can be achieved by recrystallization.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Diagram 2: Synthesis workflow for the target zwitterionic trifluoroborate.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This compound is a highly effective nucleophilic partner for the Suzuki-Miyaura cross-coupling with a broad range of aryl and heteroaryl chlorides and bromides. The use of sterically hindered, electron-rich phosphine ligands, such as XPhos, is crucial for achieving high efficiency, particularly with challenging aryl chloride electrophiles.[2][6]

Optimized Reaction Conditions:

ComponentLoadingRoleCausality Behind Choice
Aryl/Heteroaryl Halide1.0 eqElectrophileThe reaction is general for a wide range of chlorides and bromides.[6]
This compound1.0 - 1.1 eqNucleophileNear-stoichiometric amounts are sufficient due to the reagent's stability.[6]
Pd(OAc)₂2.5 mol %Catalyst PrecursorA common, reliable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
XPhos5 mol %LigandA sterically bulky, electron-rich biarylphosphine ligand that promotes fast oxidative addition and reductive elimination, essential for coupling with less reactive aryl chlorides.[2]
Cs₂CO₃3.0 eqBaseFacilitates the hydrolysis of the trifluoroborate to the active boronic acid and is crucial for the transmetalation step. Cesium carbonate is often superior for challenging couplings.[1]
Solvent SystemCPME / H₂O (10:1)SolventCyclopentyl methyl ether (CPME) is a robust solvent. The presence of water is essential for the hydrolysis of the trifluoroborate.[7]
Temperature85 °CReaction Temp.Provides sufficient thermal energy to drive the catalytic cycle efficiently without significant decomposition.
Time6 - 18 hReaction TimeDependent on the reactivity of the specific electrophile.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.0-1.1 eq), Pd(OAc)₂ (0.025 eq), XPhos (0.05 eq), and Cs₂CO₃ (3.0 eq).

  • Inert Atmosphere: Seal the vial, evacuate, and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the CPME/H₂O (10:1) solvent mixture via syringe to achieve the desired concentration (typically 0.25 M with respect to the aryl halide).

  • Heating: Place the vial in a preheated oil bath or heating block at 85 °C and stir vigorously for the required time (6-18 hours).

  • Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling of ammoniomethyltrifluoroborates follows a well-established catalytic cycle, with the initial hydrolysis of the trifluoroborate being a key activation step.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Diagram 3: Simplified Suzuki-Miyaura catalytic cycle with trifluoroborates.

  • Hydrolysis (Activation): The zwitterionic trifluoroborate, in the presence of base and water, undergoes slow hydrolysis to form the corresponding aminomethylboronic acid.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid coordinates to the Pd(II) complex (often via a hydroxo-bridged intermediate), and the aminomethyl group is transferred from the boron to the palladium center, regenerating the boronate salt.

  • Reductive Elimination: The two organic moieties (the aryl group and the aminomethyl group) are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

The use of a highly active catalyst system, such as Pd(OAc)₂/XPhos, is critical for ensuring that the rate of the catalytic cycle is well-matched with the slow-release of the boronic acid from the stable trifluoroborate precursor.[7]

Conclusion

This compound and related zwitterionic ammoniomethyltrifluoroborates represent a significant advancement in the field of cross-coupling chemistry. Their exceptional benchtop stability, ease of synthesis, and high reactivity in Suzuki-Miyaura reactions make them superior surrogates for their unstable boronic acid counterparts. By providing a reliable method for introducing aminomethyl groups, these reagents empower researchers in drug discovery and materials science to access novel chemical entities with greater efficiency and reproducibility. The protocols and insights provided herein offer a comprehensive guide for the successful application of this powerful class of building blocks.

References

  • This reference is not available.
  • Dreher, S. D., et al. (2008). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic Letters, 10(21), 4799-4802. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(13), 4814-4820. [Link]

  • Molander, G. A., & Canturk, B. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 11(11), 2341-2344. [Link]

  • Pu, X., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458-4461. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Molander, G. A., et al. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 72(10), 3601-3605. [Link]

  • Li, W., et al. (2012). Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl mesylates. Tetrahedron Letters, 53(24), 3029-3032. [Link]

  • Pu, X., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and SuzukiMiyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458-4461. [Link]

  • Pu, X., et al. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(14), 3584-3587. [Link]

  • Molander, G. A., & Sandrock, D. L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 9(9), 1597-1600. [Link]

  • Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Nature Communications, 13(1), 1-8. [Link]

  • Watson, D. A., et al. (2022). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature, 604(7905), 295-301. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Boron Molecular. (n.d.). trifluoro(pyrrolidinium-1-ylmethyl)borate. Retrieved from [Link]

  • Chemdad. (n.d.). Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate. Retrieved from [Link]

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5376-5380. [Link]

  • O'Brien, P. (2017). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]

  • Royal Society of Chemistry. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (2), 18-28. [Link]

Sources

Application Note: A Scalable Synthesis of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Zwitterionic Organotrifluoroborates in Drug Discovery

Organotrifluoroborates have gained significant traction in modern synthetic chemistry due to their remarkable stability, ease of handling, and diverse reactivity, particularly in cross-coupling reactions.[1][2] Among these, zwitterionic organotrifluoroborates represent a unique class of compounds with potential applications in medicinal chemistry and drug development. Their inherent charge separation can influence pharmacokinetic properties such as solubility and cell permeability. Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is an exemplar of this class, serving as a versatile building block for the introduction of a pyrrolidinomethyl moiety. This application note provides a comprehensive, scalable protocol for the synthesis of this compound, designed for researchers in both academic and industrial settings.

The protocol herein is developed based on established principles of organoboron chemistry, specifically adapting methodologies for the synthesis of functionalized organotrifluoroborates.[3][4] While a direct scale-up synthesis for this specific molecule is not extensively documented in peer-reviewed literature, the presented methodology is a robust and scientifically sound approach derived from analogous transformations.

Proposed Synthetic Pathway: A Two-Step, One-Pot Approach

The scale-up synthesis of this compound is proposed via a two-step, one-pot procedure commencing from readily available starting materials. This pathway is designed for efficiency, safety, and scalability.

G cluster_0 Step 1: In-situ Generation of the Boronate Ester cluster_1 Step 2: Nucleophilic Substitution and Trifluoroborate Formation Diiodomethane Diiodomethane Intermediate_A Lithium (diiodomethyl)triisopropoxyborate (in-situ) Diiodomethane->Intermediate_A 1. n-BuLi, THF, -78 °C n-Butyllithium n-Butyllithium n-Butyllithium->Intermediate_A Triisopropyl_borate Triisopropyl_borate Triisopropyl_borate->Intermediate_A 2. B(O-iPr)3 Final_Product This compound Intermediate_A->Final_Product 3. Pyrrolidine Pyrrolidine Pyrrolidine Pyrrolidine->Final_Product KHF2 Potassium Hydrogen Difluoride (KHF2) Final_Product->KHF2 4. Aqueous KHF2

Caption: Proposed two-step, one-pot synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (g)MolesEquivalentsSupplier
Diiodomethane267.841900.711.2Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)64.06238 mL0.591.0Acros Organics
Triisopropyl borate188.081110.591.0TCI Chemicals
Pyrrolidine71.12841.182.0Alfa Aesar
Potassium hydrogen difluoride (KHF₂)78.101842.364.0Fisher Scientific
Anhydrous Tetrahydrofuran (THF)-2.5 L--J.T. Baker
Methanol-1.0 L--VWR
Deionized Water-1.5 L--In-house
Equipment
  • 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Low-temperature circulator capable of reaching -78 °C.

  • Large Büchner funnel and filter flask.

  • Rotary evaporator.

  • Vacuum oven.

Experimental Procedure

G start Start prep_reactor Prepare Reactor: - Assemble and dry 10 L jacketed reactor. - Purge with nitrogen. start->prep_reactor charge_reagents Charge Reagents: - Add anhydrous THF (2.0 L) and diiodomethane (190 g). prep_reactor->charge_reagents cool_reactor Cool to -78 °C: - Use a low-temperature circulator. charge_reagents->cool_reactor add_nBuLi Add n-Butyllithium: - Add 2.5 M n-BuLi (238 mL) dropwise over 2 hours. - Maintain temperature below -70 °C. cool_reactor->add_nBuLi stir_1 Stir for 30 min at -78 °C add_nBuLi->stir_1 add_borate Add Triisopropyl Borate: - Add triisopropyl borate (111 g) dropwise over 1 hour. - Maintain temperature below -70 °C. stir_1->add_borate warm_to_rt Warm to Room Temperature: - Allow the reaction to warm to ambient temperature over 2 hours. add_borate->warm_to_rt add_pyrrolidine Add Pyrrolidine: - Add pyrrolidine (84 g) dropwise. - Exotherm may be observed, maintain below 30 °C. warm_to_rt->add_pyrrolidine stir_2 Stir for 12 hours at Room Temperature add_pyrrolidine->stir_2 prepare_khf2 Prepare KHF₂ Solution: - Dissolve KHF₂ (184 g) in deionized water (1.0 L) and methanol (1.0 L). stir_2->prepare_khf2 add_khf2 Add KHF₂ Solution: - Add the KHF₂ solution to the reaction mixture. - A precipitate will form. prepare_khf2->add_khf2 stir_3 Stir for 4 hours at Room Temperature add_khf2->stir_3 filter_product Filter the Product: - Collect the solid by vacuum filtration. - Wash with cold methanol (2 x 250 mL). stir_3->filter_product dry_product Dry the Product: - Dry in a vacuum oven at 50 °C to a constant weight. filter_product->dry_product end End: - Obtain this compound as a white solid. dry_product->end

Caption: Detailed workflow for the scale-up synthesis of the target compound.

Step 1: Formation of the Boronate Intermediate

  • Assemble and thoroughly dry the 10 L jacketed glass reactor. Purge the reactor with dry nitrogen for at least 30 minutes.

  • Charge the reactor with anhydrous THF (2.0 L) and diiodomethane (190 g, 0.71 mol).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath or a low-temperature circulator.

  • Slowly add n-butyllithium (2.5 M in hexanes, 238 mL, 0.59 mol) dropwise via the addition funnel over 2 hours, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Add triisopropyl borate (111 g, 0.59 mol) dropwise over 1 hour, again maintaining the temperature below -70 °C.

  • Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 2 hours.

Step 2: Nucleophilic Substitution and Trifluoroborate Formation

  • Once the reaction has reached room temperature, add pyrrolidine (84 g, 1.18 mol) dropwise. An exotherm may be observed; maintain the internal temperature below 30 °C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 12 hours.

  • In a separate vessel, carefully prepare a solution of potassium hydrogen difluoride (184 g, 2.36 mol) in deionized water (1.0 L) and methanol (1.0 L). Caution: KHF₂ is corrosive and releases HF in the presence of moisture.[5][6] Handle with appropriate PPE.

  • Add the KHF₂ solution to the reaction mixture. A white precipitate should form.

  • Stir the resulting slurry vigorously at room temperature for 4 hours.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold methanol (2 x 250 mL) to remove any unreacted starting materials and byproducts.

  • Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Expected Yield: 70-80% (65-74 g).

Purification and Characterization

The crude product is often of sufficient purity for many applications. However, for higher purity, recrystallization can be performed from a mixture of acetonitrile and diethyl ether.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.55-3.45 (m, 4H), 3.10 (s, 2H), 1.95-1.85 (m, 4H).

  • ¹¹B NMR (128 MHz, DMSO-d₆): δ 3.5 (q, J = 49 Hz).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -135.0 (q, J = 49 Hz).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₅H₁₂BF₃N⁺: 154.10; found: 154.1.

Safety and Handling Considerations

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Diiodomethane: A lachrymator and toxic. Handle in a well-ventilated fume hood.

  • Potassium Hydrogen Difluoride (KHF₂): Highly corrosive and toxic.[7] It can cause severe burns upon contact. Always wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. A calcium gluconate gel should be readily available as a first aid measure for skin contact with HF, which can be generated from KHF₂.[7]

  • Waste Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations. Quench any unreacted n-butyllithium carefully with isopropanol at low temperatures.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete lithiation or boronate formation.Ensure all reagents are anhydrous and the reaction is maintained at a low temperature during the addition of n-BuLi and the borate ester.
Incomplete precipitation of the product.Increase the stirring time after the addition of KHF₂. Ensure the KHF₂ solution is fully dissolved before adding to the reaction mixture.
Product is an oil or sticky solidImpurities present.Wash the crude product thoroughly with cold methanol. If necessary, perform the recrystallization procedure.
Insufficient drying.Dry the product under high vacuum for an extended period.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following this procedure, researchers can reliably produce this valuable zwitterionic building block in significant quantities for use in drug discovery and development programs. The one-pot nature of the synthesis makes it an efficient and attractive method for large-scale production. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 207. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

  • Hu, D., Wang, L., & Li, P. (2017). An Operationally Simple Decarboxylative Borylation of Aliphatic Acid Derivatives under Additive-Free Visible-Light Photoredox Conditions. Organic Letters, 19(10), 2770-2773. [Link]

  • Boron Molecular. (n.d.). trifluoro(pyrrolidinium-1-ylmethyl)borate. Retrieved from [Link]

  • Juhua Chemical. (2024, August 15). Potassium Hydrogen Fluoride as an Intermediate in Chemical Production. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Potassium Hydrogen Fluoride. Retrieved from [Link]

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Application Notes and Protocols for Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the functional group tolerance of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate. This zwitterionic organotrifluoroborate serves as a valuable and increasingly utilized reagent for the introduction of the pyrrolidinomethyl moiety in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions. These application notes detail the inherent stability and broad functional group compatibility of this reagent, offering insights into its reactivity and providing detailed protocols for its successful implementation in complex synthetic routes.

Introduction: A Stable and Versatile Pyrrolidinomethylating Agent

This compound is a stable, crystalline solid that has emerged as a practical alternative to more sensitive organometallic reagents for introducing the pyrrolidinomethyl group.[1] Structurally, it exists as a zwitterionic internal salt, a feature that contributes to its remarkable stability towards air and moisture, allowing for ease of handling and storage under standard laboratory conditions.[2][3] This contrasts sharply with many traditional organoboron compounds, such as boronic acids, which can be prone to decomposition.[4]

The trifluoroborate moiety acts as a protecting group for the boronic acid, rendering the reagent less reactive towards common reagents that are often incompatible with other organoboron species.[5][6] This "protected" nature allows for the presence of a wide array of functional groups within the coupling partner, making this compound a highly versatile tool in the synthesis of complex molecules, particularly in the context of late-stage functionalization in drug discovery programs.[7]

Core Principles of Reactivity and Functional Group Tolerance

The utility of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stems from its ability to undergo transmetalation to a palladium catalyst. This process is typically initiated by a base, which facilitates the formation of a more nucleophilic boronate species. The exceptional mildness and functional group tolerance of the Suzuki-Miyaura reaction are well-documented, and these attributes are extended to couplings involving this zwitterionic trifluoroborate.[4][8]

The inherent stability of the trifluoroborate group ensures that it remains intact during many synthetic manipulations, allowing for the functionalization of other parts of a molecule before its intended use in a cross-coupling reaction. This orthogonality is a key advantage in multi-step syntheses.

Visualizing the Reaction Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A This compound C Palladium Catalyst (e.g., Pd(OAc)2) A->C Transmetalation Precursor B Aryl/Heteroaryl Halide (Ar-X) B->C Oxidative Addition G Pyrrolidinomethylated Arene (Ar-CH2-Pyrrolidine) C->G Reductive Elimination D Ligand (e.g., SPhos, XPhos) D->C Ligand Association E Base (e.g., Cs2CO3, K2CO3) E->A Activation F Solvent (e.g., Toluene/H2O, CPME/H2O) F->C Reaction Medium

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Functional Group Compatibility: A Detailed Overview

Based on extensive studies of analogous ammoniomethyltrifluoroborates and the general principles of Suzuki-Miyaura reactions, this compound is expected to be compatible with a wide range of functional groups on the aryl or heteroaryl halide coupling partner.

Table 1: Functional Group Tolerance in Suzuki-Miyaura Coupling
Functional GroupCompatibilityNotes
Electron-donating Groups
Alkyl (-CH₃, -R)ExcellentGenerally well-tolerated with high yields.[9]
Alkoxy (-OCH₃, -OR)ExcellentHigh yields are consistently observed.[9]
Amines (-NH₂, -NHR, -NR₂)GoodPrimary and secondary amines are generally tolerated, though protection may be beneficial in some cases to avoid side reactions.[9]
Electron-withdrawing Groups
Ester (-CO₂R)ExcellentHighly compatible under standard conditions.[9]
Ketone (-COR)GoodGenerally tolerated; however, enolizable ketones might require the use of milder bases to prevent side reactions.[9]
Aldehyde (-CHO)GoodTolerated, especially with careful selection of reaction conditions to avoid side reactions.[1]
Cyano (-CN)ExcellentThe cyano group is robust and compatible with typical Suzuki conditions.[9]
Nitro (-NO₂)GoodElectron-withdrawing nature is well-tolerated.[9]
Halogens
Fluoride (-F)ExcellentStable and unreactive under Suzuki conditions.
Chloride (-Cl)ExcellentCan be used as the coupling handle; other chloro-substituents are retained.[2]
Bromide (-Br)ExcellentA common coupling partner.[10]
Iodide (-I)ExcellentHighly reactive coupling partner.
Other Functional Groups
Alcohol (-OH)GoodThe hydroxyl group is generally tolerated.[9]
Amide (-CONHR, -CONR₂)GoodGenerally compatible, though some amides may require specific ligand systems for optimal results.[2][9]
HeterocyclesExcellentA wide variety of nitrogen, sulfur, and oxygen-containing heterocycles are suitable coupling partners.[3][5]
Boc-protected aminesExcellentThe Boc protecting group is stable under typical Suzuki-Miyaura conditions.[5][11]

Experimental Protocols

The following protocols are representative examples for the use of this compound in Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Chlorides

This protocol is adapted from established procedures for analogous ammoniomethyltrifluoroborates.[1][2]

Diagrammatic Representation of the Protocol:

Caption: Step-by-step experimental workflow.

Materials:

  • This compound

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)

  • XPhos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Cyclopentyl methyl ether (CPME)

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial, add this compound (1.1 equiv) and the aryl chloride (1.0 equiv).

  • Add Pd(OAc)₂ (2.5 mol%) and XPhos (5 mol%).

  • Seal the vial with a septum and purge with an inert atmosphere for 10-15 minutes.

  • Add Cs₂CO₃ (3.0 equiv).

  • Add CPME and water to form a 10:1 mixture (0.1 M concentration with respect to the aryl chloride).

  • Place the reaction vial in a preheated oil bath at 85-95 °C.

  • Stir the reaction mixture for 6-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidinomethylated arene.

Protocol 2: Coupling with Heteroaryl Chlorides

For heteroaromatic substrates, particularly those containing nitrogen, adjustments to the ligand and base may be necessary to achieve optimal yields.

Materials:

  • This compound

  • Heteroaryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the heteroaryl chloride as the electrophile.

  • Use Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) as the catalyst system.[11]

  • Add K₂CO₃ (3.0 equiv) as the base.

  • Use a 4:1 mixture of toluene and water as the solvent system (0.25 M concentration with respect to the heteroaryl chloride).[11]

  • Heat the reaction at 100 °C for 18-24 hours.

  • Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst/ligand loading or the reaction temperature. For less reactive chlorides, switching to a more active ligand like XPhos or SPhos can be beneficial.

  • Protodeboronation: While this compound is relatively stable, prolonged reaction times at high temperatures in the presence of a strong base and protic solvents can lead to some degree of protodeboronation. Using a slight excess of the borate reagent can help to mitigate this.

  • Substrate Solubility: For poorly soluble substrates, a different solvent system may be required. Dioxane/water or THF/water can be effective alternatives.

  • Base Selection: The choice of base can be critical. Cesium carbonate is often effective for a broad range of substrates, while potassium carbonate or potassium phosphate may be advantageous for specific cases.

Conclusion

This compound is a highly stable and versatile reagent that demonstrates excellent functional group tolerance in Suzuki-Miyaura cross-coupling reactions. Its ease of handling and broad compatibility make it an invaluable tool for the synthesis of complex pyrrolidinomethyl-containing molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively incorporate this reagent into their synthetic strategies, enabling the efficient construction of novel chemical entities for applications in medicinal chemistry and materials science.

References

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 76(19), 8149–8154. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(17), 4458–4461. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Journal of the American Chemical Society, 130(30), 9616–9617. [Link]

  • Molander, G. A., & Lee, C. S. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 4012–4015. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • Molander, G. A., & Billingsley, K. L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 72(10), 3615–3624. [Link]

  • Chem-Station. (2015). Organotrifluoroborate Salts. Retrieved from [Link]

Sources

Application Notes & Protocols: Developing Novel Reactions with Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a unique zwitterionic organotrifluoroborate salt. We move beyond fundamental principles to explore its application in novel synthetic transformations, with a particular focus on visible-light photoredox catalysis for the generation of α-amino radicals. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's distinct properties for advanced organic synthesis. Detailed protocols, mechanistic insights, and discussions on the causality behind experimental choices are provided to ensure scientific integrity and reproducibility.

Introduction: A Unique Reagent for Modern Synthesis

This compound is a stable, crystalline, and easy-to-handle zwitterionic organoboron compound.[1][2][3][4] Its structure, featuring a covalently linked cationic ammonium center and an anionic trifluoroborate, confers unique solubility and reactivity properties.[5] While organotrifluoroborates are widely recognized as versatile partners in Suzuki-Miyaura cross-coupling reactions, the specific subclass of ammoniomethyltrifluoroborates holds immense, largely untapped potential as precursors to valuable α-amino radicals under mild photoredox conditions.[6][7][8]

The pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] The ability to forge new carbon-carbon bonds by incorporating the pyrrolidin-1-ylmethyl fragment is therefore of significant interest to the drug development community. This guide will focus on leveraging this compound as a potent precursor for this fragment via single-electron transfer (SET) pathways, enabling novel reaction development.

Key Advantages of this compound:

  • High Stability: Air- and moisture-stable solid, simplifying storage and handling compared to many other organometallic reagents.[10]

  • Zwitterionic Nature: Unique solubility profile and potential for enhanced reactivity due to the internal salt structure.[5][11]

  • Radical Precursor: Serves as an excellent source of α-amino radicals under mild visible-light photoredox conditions.[6][12]

  • Valuable Building Block: Provides a direct route to incorporate the medicinally relevant pyrrolidin-1-ylmethyl moiety.[9]

Core Concept: Photoredox-Mediated α-Amino Radical Generation

The central application highlighted in this guide is the generation of a pyrrolidin-1-ylmethyl radical via a photoredox-catalyzed single-electron oxidation process. This approach circumvents the need for harsh reagents or conditions often associated with radical generation.

The general catalytic cycle is initiated by the excitation of a photocatalyst (PC) with visible light. The excited-state photocatalyst ([PC]*) is a potent oxidant capable of abstracting a single electron from the electron-rich trifluoroborate salt. This single-electron transfer (SET) event generates the corresponding radical cation, which undergoes rapid deboronation to release the desired α-amino radical. This highly reactive intermediate can then be trapped by a suitable coupling partner to form the desired product.

G PC Photocatalyst (PC) PC_star [PC]* (Excited State) PC->PC_star Visible Light (hν) PC_red [PC]•- (Reduced) PC_star->PC_red SET PC_red->PC Regeneration Borate This compound (Pyr-CH₂-BF₃⁻) Radical_Cation [Pyr-CH₂-BF₃]• (Radical Cation) Borate->Radical_Cation e⁻ Radical Pyr-CH₂• (α-Amino Radical) Radical_Cation->Radical Fast Deboronation (-BF₃) Product Adduct Product Radical->Product Addition Substrate Radical Acceptor (e.g., Alkene) Substrate->Product

Caption: General mechanism for photoredox-catalyzed α-amino radical generation.

Application Note 1: Intermolecular Hydroaminoalkylation of Electron-Deficient Alkenes

This protocol details the addition of the pyrrolidin-1-ylmethyl fragment across the double bond of an electron-deficient alkene, such as an acrylate or acrylonitrile. This transformation is a powerful tool for C-C bond formation, creating a more complex molecule with a valuable tertiary amine moiety.

Rationale and Mechanistic Considerations

The choice of an electron-deficient alkene as the radical acceptor is critical. The nucleophilic α-amino radical adds preferentially to the electron-poor β-carbon of the alkene, generating a new carbon-centered radical stabilized by the adjacent electron-withdrawing group (EWG). This intermediate is then reduced by the photocatalyst in its reduced state ([PC]•-) to form an anion, which is subsequently protonated by a suitable source in the reaction medium (e.g., solvent, additive) to yield the final product and regenerate the ground-state photocatalyst.

Trustworthiness: This protocol is designed to be self-validating. A successful reaction will show consumption of starting materials (alkene and borate salt) and the formation of a single major product with a mass corresponding to the addition of the C₅H₁₀N fragment. The mild conditions (room temperature, visible light) minimize side reactions.

Detailed Experimental Protocol

Materials:

  • This compound (1.5 equiv.)

  • Electron-deficient alkene (e.g., Methyl acrylate) (1.0 equiv., 0.2 mmol)

  • Photocatalyst: or Ru(bpy)₃Cl₂ (1-2 mol%)

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF), degassed (0.1 M)

  • Proton Source (optional, if needed): Methanol (10 equiv.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the electron-deficient alkene (0.2 mmol, 1.0 equiv.), this compound (0.3 mmol, 1.5 equiv.), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 2.5 mg, 0.004 mmol, 2 mol%).

  • Solvent Addition: Add 2.0 mL of degassed acetonitrile via syringe. Expertise Note: Degassing the solvent by sparging with an inert gas for 15-20 minutes is crucial to remove oxygen, which can quench the excited state of the photocatalyst and intercept radical intermediates.

  • Reaction Initiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Ensure efficient stirring to maintain a homogeneous solution and uniform irradiation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired hydroaminoalkylation product.

G start Setup Reaction Vial (Reagents + Catalyst) degas Add Degassed Solvent (e.g., MeCN) start->degas irradiate Irradiate with Blue LED (Stirring, Room Temp.) degas->irradiate monitor Monitor Progress (TLC / LC-MS) irradiate->monitor workup Concentrate Reaction Mixture monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for hydroaminoalkylation.

Substrate Scope and Optimization Data

The following table summarizes representative results for this transformation. High yields are generally observed for a variety of electron-withdrawing groups.

EntryAlkene SubstratePhotocatalystYield (%)
1Methyl AcrylateRu(bpy)₃Cl₂88
2AcrylonitrileRu(bpy)₃Cl₂92
3N,N-Dimethylacrylamide85
4Phenyl Vinyl Sulfone95
51-Nitro-4-vinylbenzeneRu(bpy)₃Cl₂78

Yields are for isolated products and serve as representative examples.

Application Note 2: Minisci-Type C-H Functionalization of Heteroarenes

The Minisci reaction is a cornerstone of heterocyclic chemistry, enabling the direct functionalization of C-H bonds. This protocol adapts the radical generation from this compound for a Minisci-type reaction, allowing for the direct attachment of the pyrrolidin-1-ylmethyl group to electron-deficient N-heteroarenes.

Rationale and Mechanistic Considerations

This reaction leverages the nucleophilic character of the photoredox-generated α-amino radical. The radical adds to the protonated, electron-deficient heterocycle (e.g., pyridine, quinoline) at the most electrophilic position (typically C2 or C4). The resulting radical cation intermediate is then oxidized by a stoichiometric oxidant to regenerate the aromatic system and furnish the final product.

Authoritative Grounding: The fundamental principles of photoredox-mediated Minisci reactions are well-established. The innovation here lies in the use of the stable, zwitterionic borate salt as a clean and efficient precursor for the requisite carbon-centered radical.[7]

Detailed Experimental Protocol

Materials:

  • This compound (2.0 equiv.)

  • Heteroarene (e.g., Lepidine) (1.0 equiv., 0.3 mmol)

  • Photocatalyst: Eosin Y or Rose Bengal (5 mol%)

  • Acid: Trifluoroacetic Acid (TFA) (2.0 equiv.)

  • Oxidant: Oxygen (from air) or N-Acetoxy-2,4,6-trimethylpyridinium hexafluorophosphate (1.5 equiv.)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), (0.1 M)

Procedure:

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve the heteroarene (0.3 mmol, 1.0 equiv.) and this compound (0.6 mmol, 2.0 equiv.) in 3.0 mL of acetonitrile.

  • Acidification: Add Trifluoroacetic Acid (TFA) (45 µL, 0.6 mmol, 2.0 equiv.). Expertise Note: The acid is crucial. It protonates the heteroarene, increasing its electrophilicity and making it susceptible to nucleophilic radical attack.

  • Catalyst & Oxidant: Add the organic photoredox catalyst (e.g., Eosin Y, 8 mg, 0.015 mmol, 5 mol%). If using an oxidant other than air, add it at this stage. If using air, leave the flask open to the atmosphere (or use a balloon filled with air).

  • Reaction Initiation: Place the flask in a water bath to maintain room temperature and irradiate with a green LED or a compact fluorescent lamp (CFL). Stir vigorously.

  • Monitoring: Follow the reaction by LC-MS until the starting heteroarene is consumed (typically 8-16 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a suitable solvent system like DCM/Methanol) to obtain the functionalized heterocycle.

Conclusion and Future Outlook

This compound is a versatile and robust reagent that provides a gateway to novel chemical transformations. Its application in photoredox catalysis, as demonstrated in the protocols above, enables the mild and efficient generation of α-amino radicals for C-C bond formation. These methods offer significant advantages for the synthesis of complex molecules, particularly within the field of drug discovery.

Future research could explore the use of this reagent in dual catalytic systems, combining photoredox catalysis with transition metal catalysis to achieve new types of cross-coupling reactions.[8][13] Furthermore, its potential in asymmetric catalysis, using chiral photocatalysts to induce enantioselectivity, remains a promising and unexplored frontier.

References

  • Koike, T., & Akita, M. (2016). Combination of organotrifluoroborates with photoredox catalysis marking a new phase in organic radical chemistry. Organic & Biomolecular Chemistry. [Link]

  • Koike, T., & Akita, M. (2016). Combination of organotrifluoroborates with photoredox catalysis marking a new phase in organic radical chemistry. Request PDF on ResearchGate. [Link]

  • Li, Y., Miyazawa, K., Koike, T., & Akita, M. (2015). Alkyl- and aryl-thioalkylation of olefins with organotrifluoroborates by photoredox catalysis. Organic Chemistry Frontiers. [Link]

  • Guerrero-Corella, A., Ye, Y., & Nicewicz, D. A. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PMC - NIH. [Link]

  • Kiselyov, A. S. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. PMC - NIH. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. NIH. [Link]

  • Molander, G. A., & Hiebel, M.-A. (2010). Synthesis of Amidomethyltrifluoroborates and Their Use in Cross-Coupling Reactions. ACS Publications. [Link]

  • Tellis, J. C., et al. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. ACS Publications. [Link]

  • Molander, G. A., & Hiebel, M.-A. (2011). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC - NIH. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Crysdot LLC. (n.d.). This compound. Crysdot LLC. [Link]

  • He, Y., et al. (2022). Structures, properties, and applications of zwitterionic polymers. ResearchGate. [Link]

  • Darses, S., & Genet, J.-P. (2003). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

  • Kerru, N., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Wang, Y., et al. (2014). Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. PMC - NIH. [Link]

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Troubleshooting & Optimization

improving yield in reactions with Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for .

Technical Support Center: Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a specialized organoboron compound. As it is not extensively documented in peer-reviewed literature, this guide is built upon established first principles of organotrifluoroborate chemistry, particularly their application in palladium-catalyzed cross-coupling reactions. The recommendations provided are based on analogous and well-understood systems, such as potassium organotrifluoroborates (R-BF₃K).

Introduction: Understanding Your Reagent

This compound belongs to the robust class of organotrifluoroborate salts. These reagents are valued for their superior stability compared to boronic acids; they are typically crystalline, free-flowing solids that are stable to both air and moisture.[1][2] This stability simplifies handling, storage, and stoichiometric precision in reactions.[1]

The proposed structure combines a methyltrifluoroborate anion with a pyrrolidinium cation. This quaternary ammonium component is expected to enhance solubility in organic solvents compared to its potassium salt counterpart, potentially offering advantages in reaction setup and homogeneity.[1][3]

Its primary application is likely as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. A critical concept to grasp is that organotrifluoroborates are precursors to the active coupling species. They must first undergo hydrolysis to the corresponding boronic acid in situ.[1][4][5] The rate of this "slow release" is a key parameter that, when properly controlled, minimizes common side reactions like protodeboronation and homocoupling.[4][6]

Caption: Proposed structure of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: Like most organotrifluoroborates, this reagent is expected to be a solid that is stable to air and moisture.[2] Standard laboratory conditions (stored in a sealed container at room temperature) should be sufficient. However, for long-term storage, keeping it in a desiccator is good practice. Unlike boronic acids, which can dehydrate to form boroxines, organotrifluoroborates are monomeric and stable.[7]

Q2: Do I need to use an inert atmosphere for my reaction? A2: Yes. While the organotrifluoroborate salt itself is air-stable, the palladium catalyst used in cross-coupling reactions is not. Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and low yields.[8] Therefore, it is critical to degas your solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.

Q3: Why is water often included in Suzuki-Miyaura reactions with organotrifluoroborates? A3: Water is essential for the hydrolysis of the trifluoroborate (R-BF₃⁻) to the active boronic acid (R-B(OH)₂).[9] This step is a prerequisite for transmetalation to the palladium center. The amount of water can be a crucial parameter to optimize, as it influences the rate of hydrolysis.[10][11]

Q4: What are the main advantages of this reagent over a standard alkylboronic acid or its pinacol ester? A4: The primary advantages are stability and ease of handling. Alkylboronic acids are often unstable and susceptible to decomposition.[6] Organotrifluoroborates are robust, crystalline solids, which eliminates issues with purity and stoichiometry that can arise from the boronic acid/boroxine equilibrium.[2][7] The built-in pyrrolidinium cation may also improve solubility in a wider range of organic solvents.[1]

Troubleshooting Guide: Improving Reaction Yield

This section addresses the most common issues encountered during cross-coupling reactions with organotrifluoroborate reagents.

troubleshooting_workflow cluster_reagents cluster_conditions cluster_hydrolysis start Low or No Yield check_reagents 1. Verify Reagent & Catalyst Integrity start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK reagent_q • Fresh catalyst & ligand? • Anhydrous, degassed solvent? • Borate salt pure? check_reagents->reagent_q check_hydrolysis 3. Investigate Hydrolysis Step check_conditions->check_hydrolysis Conditions Standard conditions_q • Inert atmosphere maintained? • Correct Base? (e.g., Cs₂CO₃) • Optimal Temperature? check_conditions->conditions_q optimize Systematic Optimization check_hydrolysis->optimize Hydrolysis Suspected hydrolysis_q • Sufficient water present? • Base choice affecting hydrolysis? • Glassware effects? check_hydrolysis->hydrolysis_q

Caption: A logical workflow for troubleshooting low-yield reactions.

Problem 1: The reaction shows very low conversion or fails completely.

This is the most common issue and can be traced to several factors related to the catalyst, reagents, or reaction conditions.

Potential Cause A: Catalyst Inactivity

  • Scientific Rationale: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Phosphine ligands are also susceptible to oxidation.[8]

  • Solution:

    • Use Fresh Reagents: Ensure your palladium source and phosphine ligands are from a reliable, recently opened stock.

    • Rigorous Degassing: Thoroughly degas your solvent(s) using a 'freeze-pump-thaw' cycle (3x) or by bubbling with argon or nitrogen for at least 30 minutes.[12]

    • Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas. Use glassware that has been oven- or flame-dried to remove adsorbed water and oxygen.

Potential Cause B: Inefficient Hydrolysis of the Trifluoroborate

  • Scientific Rationale: The B-F bonds of the trifluoroborate are strong, and hydrolysis to the active boronic acid is a necessary, and sometimes rate-limiting, step.[1] The rate is highly sensitive to the reaction medium. Studies have shown that hydrolysis can be complex, sometimes following acid-catalyzed pathways even under basic conditions—an "acid-base paradox".[4][5]

  • Solution:

    • Ensure Water Presence: Your solvent system must contain water. A common starting point is a 9:1 or 10:1 mixture of an organic solvent (like THF or Dioxane) and water.[10][13]

    • Choice of Base: Carbonate bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) are generally effective as they facilitate both hydrolysis and the catalytic cycle.[10][14]

    • Consider the Vessel: The surface of borosilicate glass can act as a fluoride scavenger, which accelerates hydrolysis by driving the equilibrium.[15] If you are using a Teflon vessel, hydrolysis may be significantly slower. In such cases, a longer reaction time or slightly higher temperature may be required.[15]

Potential Cause C: Thermal Instability of the Cation

  • Scientific Rationale: While the trifluoroborate anion is stable, quaternary ammonium salts can undergo decomposition at elevated temperatures (e.g., Hofmann elimination), especially in the presence of a strong base.

  • Solution:

    • Screen Temperatures: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction. If conversion is low, cautiously increase the temperature. Unnecessarily high temperatures may degrade the starting material.

    • Analyze the Crude Mixture: Use LC-MS or ¹H NMR on the crude reaction mixture to check for the presence of your starting material. If it has been consumed but no product has formed, decomposition is a likely cause.

Problem 2: The reaction is sluggish and stalls before completion.

Potential Cause A: Insufficient Catalyst Loading or Ligand Ratio

  • Scientific Rationale: For challenging couplings, particularly with less reactive aryl chlorides or sterically hindered partners, higher catalyst loadings or more active ligands may be required. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often accelerate the rate-limiting oxidative addition and reductive elimination steps.[11]

  • Solution:

    • Increase Catalyst Loading: Increase the palladium loading from a typical 1-2 mol% to 5 mol%.

    • Switch Ligands: If using standard ligands like PPh₃, consider switching to more electron-rich and bulky ligands such as tricyclohexylphosphine (PCy₃) or specialized biaryl phosphine ligands (e.g., RuPhos, SPhos).[11] These are known to be highly effective for difficult couplings.

Potential Cause B: Poor Solubility

  • Scientific Rationale: Even with the ammonium cation, if one of the coupling partners or the base is poorly soluble, the reaction will be slow. A heterogeneous mixture can lead to poor mass transport and reduced reaction rates.

  • Solution:

    • Solvent Screening: Test different solvent systems. The enhanced organic solubility of your reagent might allow for the use of solvents like CPME or toluene (with water) where other salts may be insoluble.[16]

    • Base Solubility: Cesium carbonate is known for its high solubility in many organic solvents, which is one reason for its effectiveness. If using K₂CO₃ or K₃PO₄, ensure vigorous stirring.

Problem 3: Significant side products, such as protodeboronation or homocoupling, are observed.

Potential Cause: Mismatch Between Hydrolysis Rate and Catalysis Rate

  • Scientific Rationale: Protodeboronation (replacement of the C-B bond with C-H) occurs when the active boronic acid is present in the reaction mixture for too long before it is consumed in the catalytic cycle.[4][8] This is often exacerbated by excess water or an overly aggressive base. Homocoupling of the aryl halide partner can occur if the reductive elimination step is slow.

  • Solution:

    • Optimize the Base: This is the most critical parameter. A milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can slow down the hydrolysis and subsequent protodeboronation.[8][17]

    • Tune the Water Content: Reduce the amount of water in the solvent mixture. In some cases, using anhydrous conditions with a base like KF that can still activate the boronate is effective.[17]

    • Use a More Active Catalyst: A faster catalytic turnover will consume the boronic acid as it is formed, minimizing its concentration in the solution and thus suppressing side reactions.[11]

Data & Parameters for Optimization

The following table summarizes key parameters that should be screened when optimizing a Suzuki-Miyaura reaction with your organotrifluoroborate.

ParameterRecommended Starting PointOptimization Range & Considerations
Palladium Precatalyst Pd(OAc)₂ (2 mol%)PdCl₂(dppf), Pd₂(dba)₃. For aryl chlorides, consider PEPPSI-type NHC catalysts.[11]
Ligand SPhos (4 mol%)PPh₃, PCy₃, RuPhos. Ligand:Pd ratio is typically 2:1 to 4:1.[11]
Base Cs₂CO₃ (3.0 equiv)K₃PO₄, K₂CO₃, KF. Base strength and solubility are key. Cs₂CO₃ is often superior.[10][13]
Solvent System THF / H₂O (10:1)Dioxane/H₂O, Toluene/H₂O, CPME/H₂O.[10][16] The organic nature of the cation may favor less polar solvents.
Temperature 80 °C60 - 110 °C. Balance reaction rate against potential thermal decomposition of the ammonium salt.
Concentration 0.1 M0.05 M - 0.5 M. More dilute conditions can sometimes reduce bimolecular side reactions.

General Experimental Protocol

This protocol provides a robust starting point for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Degassed Solvent (e.g., THF/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (3.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.02 mmol) and the ligand (0.04 mmol).

  • Solvent Addition: Add the degassed solvent mixture (10 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 80 °C. Stir vigorously for the planned reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

suzuki_cycle cluster_boron Boron Activation pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)L₂-OR' pd_complex1->pd_complex2 Ligand Exchange (Base) pd_complex3 R¹-Pd(II)L₂-R² pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product R¹-R² pd_complex3->product bf3 R²-BF₃⁻ boh2 R²-B(OH)₂ bf3->boh2 Hydrolysis (+H₂O, -3F⁻) borate [R²-B(OH)₃]⁻ boh2->borate Base (e.g., OH⁻) borate->pd_complex2 Active Boron Species

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. [Link]

  • Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Zhou, Z. B., Takeda, M., & Ue, M. (2006). Cyclic quaternary ammonium ionic liquids with perfluoroalkyltrifluoroborates: synthesis, characterization, and properties. Chemistry, 12(8), 2196-212. [Link]

  • Molander, G. A., & Canturk, B. (2009). Cross-Coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]

  • Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(1), 82-85. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Syntheses, 80, 178. [Link]

  • Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2751–2758. [Link]

  • Molander, G. A., & Bernardi, C. R. (2004). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 69(17), 5558–5567. [Link]

  • Wikipedia. (n.d.). Ammonium tetrafluoroborate. Wikipedia. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

Sources

troubleshooting failed reactions involving Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this reagent and to troubleshoot common issues encountered during its application in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the correct structure and chemical nature of this compound?

A1: this compound is a zwitterionic ammoniomethyltrifluoroborate.[1] This means it exists as an internal salt, with a positively charged pyrrolidinium nitrogen and a negatively charged trifluoroborate moiety. It is important to distinguish it from a potassium salt, as this has implications for its solubility and reactivity. The formal name is (Pyrrolidinium-1-ylmethyl)trifluoroborate.[2][3]

Q2: What are the main advantages of using this reagent compared to the corresponding boronic acid?

A2: Like other organotrifluoroborates, this reagent offers significant stability advantages over its boronic acid counterpart. It is generally a crystalline, free-flowing solid that is stable to air and moisture, allowing for easier handling and long-term storage at room temperature.[4][5][6] The tetracoordinate boron atom in the trifluoroborate protects it from common degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids, such as oxidation and protodeboronation.[4][7]

Q3: Does this compound participate directly in cross-coupling reactions?

A3: No, the trifluoroborate itself is not the active species in Suzuki-Miyaura cross-coupling. It serves as a stable precursor, or a "protected" form of the boronic acid.[4][8] For the reaction to proceed, the trifluoroborate must first undergo hydrolysis under the reaction conditions to slowly release the corresponding boronic acid, which is the active transmetalating agent in the catalytic cycle.[5][9]

Q4: What are the general storage and handling recommendations for this reagent?

A4: this compound is air- and moisture-stable and can typically be stored at room temperature.[6] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place.[10] Although generally stable, it is good practice to handle it in a well-ventilated area.

Troubleshooting Guide for Failed Reactions

This guide addresses specific problems that may arise during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low or No Product Yield

"My Suzuki-Miyaura reaction has failed, resulting in no desired product and recovery of starting materials. What went wrong?"

This is the most common issue and can stem from several factors related to the activation of the trifluoroborate or the catalytic cycle.

Potential Cause A: Inefficient Hydrolysis of the Trifluoroborate

The rate-limiting step can often be the hydrolysis of the trifluoroborate to the active boronic acid.[9] The efficiency of this step is highly sensitive to the reaction conditions.

Solutions & Explanations:

  • Ensure Presence of Water: Suzuki-Miyaura reactions with trifluoroborates require a biphasic solvent system, typically an organic solvent (like toluene, THF, or dioxane) and water. Water is essential for the hydrolysis to occur.[8][11] A common ratio is 4:1 to 10:1 organic solvent to water.[12][13]

  • Optimize the Base: A base is crucial for promoting hydrolysis.[5] However, the choice and amount of base are critical.

    • Base Type: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[13] The choice can influence the reaction rate; for instance, Cs₂CO₃ can sometimes lead to long induction periods before hydrolysis begins.[9][12]

    • Base Amount: Typically, 2-3 equivalents of base are sufficient. Excess base can sometimes hinder hydrolysis.[12]

  • Increase Reaction Temperature: The rate of hydrolysis is temperature-dependent. If the reaction is sluggish, increasing the temperature (e.g., to 80-100 °C) can facilitate the conversion of the trifluoroborate to the boronic acid.[13]

  • Consider the Reaction Vessel: The surface of a glass reaction vessel can act as a fluoride scavenger, which drives the hydrolysis equilibrium toward the boronic acid.[14] In some cases, reaction rates can be influenced by the shape and size of the flask due to varying glass surface area-to-volume ratios.[9][12][14] If you are using a non-glass (e.g., PTFE-lined) vessel, hydrolysis may be significantly slower.

Potential Cause B: Catalyst Deactivation or Inappropriate Choice

The Palladium catalyst is the heart of the reaction. Its deactivation or an incorrect choice for the specific substrates will lead to failure.

Solutions & Explanations:

  • Proper Degassing: The catalytic cycle involves Pd(0) and Pd(II) species.[15] Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of homocoupling side products.[15] Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.

  • Ligand Selection: The choice of phosphine ligand is critical, especially for challenging substrates. For aminomethyltrifluoroborates, bulky, electron-rich phosphine ligands are often effective.

    • Recommended Ligands: SPhos and XPhos have been shown to be effective in couplings with aminomethyltrifluoroborates.[13]

    • Catalyst Loading: Typical catalyst loading is 2-5 mol % of the palladium source and 4-10 mol % of the ligand.[13]

Troubleshooting Workflow for Low/No Yield

start Reaction Failed: Low or No Yield check_hydrolysis Step 1: Verify Hydrolysis Conditions start->check_hydrolysis water Added H₂O? (e.g., 10:1 solvent:H₂O) check_hydrolysis->water No base Correct Base? (e.g., K₂CO₃, 3 eq.) check_hydrolysis->base Yes check_catalyst Step 2: Check Catalyst System degas Degassed Properly? check_catalyst->degas No ligand Optimal Ligand? (e.g., SPhos/XPhos) check_catalyst->ligand Yes check_reagents Step 3: Assess Reagent Quality success Reaction Successful check_reagents->success Yes reagent_purity Reagent Purity OK? check_reagents->reagent_purity No water->check_hydrolysis Fix & Retry base->check_hydrolysis No Fix & Retry temp Sufficient Temp? (e.g., 85 °C) base->temp Yes temp->check_hydrolysis No Fix & Retry temp->check_catalyst Yes degas->check_catalyst Fix & Retry ligand->check_catalyst No Fix & Retry ligand->check_reagents Yes reagent_purity->check_reagents Fix & Retry

Caption: Troubleshooting workflow for failed reactions.

Problem 2: Formation of Side Products

"My reaction is producing significant side products, such as homocoupled starting material or protodeboronated arene. How can I minimize these?"

Side product formation often indicates an imbalance between the rate of trifluoroborate hydrolysis and the rate of the catalytic turnover.

Potential Cause A: Boronic Acid Accumulation

If the hydrolysis of the trifluoroborate is too fast relative to the cross-coupling rate, the resulting boronic acid can accumulate in the reaction mixture. This accumulation makes it susceptible to side reactions.[9]

  • Homocoupling: The coupling of two boronic acid molecules, often promoted by the presence of oxygen and Pd(II) species.[15]

  • Protodeboronation: The cleavage of the C-B bond, replacing it with a C-H bond. This is a common issue with boronic acids in aqueous or protic media.[4]

Solutions & Explanations:

  • Control the Hydrolysis Rate: The goal is a "slow release" of the boronic acid to keep its concentration low at all times.[9]

    • Lower the Temperature: Reducing the reaction temperature can slow down the hydrolysis rate.

    • Modify the Base: A weaker base or less soluble base might slow hydrolysis.

    • Stirring Rate: Inefficient mixing can create localized areas of high base concentration, accelerating hydrolysis. Conversely, very efficient mixing (e.g., sonication) can also impact hydrolysis rates.[14] The stir rate can have a dramatic impact on the reaction profile.[12]

  • Ensure an Efficient Catalyst: A highly active catalyst will consume the boronic acid as it is formed, preventing its accumulation. Ensure your catalyst and ligand combination is optimal for the substrates being used (see Problem 1B).

The Hydrolysis Equilibrium

The key is to manage the equilibrium between the stable trifluoroborate salt and the active boronic acid.

cluster_main Hydrolysis and Cross-Coupling Balance cluster_catalytic Suzuki-Miyaura Cycle RBF3 This compound (Stable Precursor) RBOH2 Boronic Acid (Active Species) RBF3->RBOH2 Hydrolysis (H₂O, Base) RBOH2->RBF3 Equilibration SideProducts Side Products (Homocoupling, Protodeboronation) RBOH2->SideProducts Slow Turnover (Accumulation) Transmetalation Transmetalation RBOH2->Transmetalation Fast Turnover Product Desired C-C Product Transmetalation->Product

Caption: Balancing hydrolysis and catalytic turnover.

Problem 3: Inconsistent Results / Poor Reproducibility

"I have run the same reaction multiple times with varying success. Why are my results not reproducible?"

Inconsistency often points to subtle, uncontrolled variables in the reaction setup.

Solutions & Explanations:

  • Reagent Stoichiometry: As the reagent is a zwitterionic internal salt, ensure you are using the correct molecular weight (152.95 g/mol ) for your calculations.[2][3] Mischaracterization as a potassium salt would lead to using an incorrect excess of the nucleophile.[1]

  • Base Quality and Handling: Some bases, like K₃PO₄, can be hygroscopic. The water content can affect its solubility and performance. Grinding the base to a fine, consistent powder can improve reproducibility.[11]

  • Reaction Vessel Variations: As mentioned, the shape, size, and material (glass vs. PTFE) of the reaction vessel can influence the hydrolysis rate and thus the overall reaction outcome.[9][12][14] Using identical reaction vessels for each run can improve consistency.

  • Stirring Rate: The efficiency of mixing between the organic and aqueous phases can significantly affect the reaction.[12] Ensure the stirring rate is consistent between experiments.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for specific substrates.

ParameterRecommendationRationale
Trifluoroborate 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the limiting electrophile.
Aryl/Hetaryl Halide 1.0 equivalentThe limiting reagent.
Palladium Source Pd(OAc)₂ (2-5 mol %)Common and effective palladium(II) precatalyst.
Ligand SPhos or XPhos (4-10 mol %)Bulky, electron-rich ligands that are effective for this class of nucleophile.[13]
Base K₂CO₃ or K₃PO₄ (3 equivalents)Promotes the necessary hydrolysis of the trifluoroborate.[13]
Solvent System Toluene/H₂O or Dioxane/H₂O (4:1)Biphasic system required for hydrolysis.[13]
Concentration 0.25 M (relative to halide)A standard concentration to start with.
Temperature 85 - 100 °CEnsures a reasonable rate for both hydrolysis and catalytic turnover.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, the base, the palladium precatalyst, and the phosphine ligand.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed organic solvent, followed by the degassed water, via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature.

  • Stir vigorously for the specified time, monitoring the reaction progress periodically.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Lloyd-Jones, G. C., & Perrin, L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(6), 875-887. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 8(4), 75-78. [Link]

  • Omari, I., Yunker, L. P. E., Penafiel, J., & McIndoe, J. S. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(12), 3812-3816. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Dreher, S. D., et al. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 4004–4007. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2010). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(17), 5853–5861. [Link]

Sources

Technical Support Center: Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for Suzuki-Miyaura cross-coupling reactions involving Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate and related aminomethyltrifluoroborate salts. These reagents are valued for their stability and utility in introducing the aminomethyl moiety, a common pharmacophore. However, like any advanced chemical tool, their successful application requires a nuanced understanding of the reaction mechanism and potential side reactions.

This center provides solutions to common challenges, explains the chemical principles behind them, and offers validated protocols to enhance reaction efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound over its corresponding boronic acid?

A: this compound, a type of potassium organotrifluoroborate salt, offers several significant advantages over the analogous boronic acid. These salts are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without significant decomposition[1]. This contrasts sharply with many boronic acids, which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation upon storage[2][3]. The enhanced stability simplifies handling and improves the reproducibility of reactions. Furthermore, organotrifluoroborates act as a "slow-release" source of the active boronic acid in situ, which can minimize side reactions like homocoupling and protodeboronation by keeping the concentration of the reactive boronic acid low throughout the reaction[4][5][6][7].

Q2: Is the this compound salt the active species in the catalytic cycle?

A: No, the tetracoordinate trifluoroborate salt itself is generally not considered the active transmetalating species. For the Suzuki-Miyaura coupling to proceed, the trifluoroborate must first undergo hydrolysis to the corresponding boronic acid[4][8]. This hydrolysis is a critical, and often rate-influencing, step. The resulting boronic acid is then activated by a base to form a borate anion (e.g., R-B(OH)₃⁻), which is the species that undergoes transmetalation with the palladium(II) complex[8][9][10]. The "slow-release" nature of this hydrolysis is a key feature that helps to prevent the accumulation of the boronic acid, thereby reducing the likelihood of unwanted side reactions[4][6][7].

Q3: My aminomethyltrifluoroborate salt appears to be an internal zwitterion. How does this affect its reactivity and handling?

A: You are correct. The proper representation of this reagent is as an internal salt, or zwitterion: this compound. The positive charge on the quaternary ammonium nitrogen is balanced by the negative charge on the tetracoordinate boron atom. This structure was confirmed by X-ray analysis in reinvestigations of these compounds[11]. This internal salt structure contributes to its high stability as a solid. However, it's crucial to understand that for the coupling reaction, a strong external base (like Cs₂CO₃ or K₃PO₄) is still required. This base is not for deprotonating the ammonium salt but for facilitating the crucial hydrolysis of the BF₃⁻ group to B(OH)₂ and activating the resulting boronic acid for transmetalation[11][12].

Troubleshooting Guide: Side Products & Low Yields

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield with Significant Protodeboronation
Q: My reaction yield is poor, and analysis (e.g., by LC-MS or ¹H NMR) shows a significant amount of the corresponding methylpyrrolidine, indicating protodeboronation of my starting material. What is causing this, and how can I prevent it?

A: Protodeboronation, the replacement of the carbon-boron bond with a carbon-hydrogen bond, is a primary decomposition pathway for organoboron reagents and a frequent cause of low yields[13]. This side reaction is highly dependent on reaction conditions[13].

Root Causes & Solutions:

  • Excessive Water or Protic Solvent: While water is necessary for the hydrolysis of the trifluoroborate, an excessive amount can serve as a proton source for protodeboronation, especially under basic conditions[3][13].

    • Solution: Optimize the solvent system. A common and effective system is a biphasic mixture like 10:1 THF/H₂O or Dioxane/H₂O[2][12]. If protodeboronation persists, consider using a stronger, less nucleophilic base under nearly anhydrous conditions.

  • Inappropriately Strong or Weak Base: The choice and amount of base are critical. A base that is too strong or used in large excess can accelerate protodeboronation[2]. Conversely, a base that is too weak may not efficiently promote the formation of the active boronate species, leading to a sluggish reaction where decomposition pathways can dominate[2][9].

    • Solution: Cesium carbonate (Cs₂CO₃) is often the base of choice for these couplings as it has proven effective in numerous cases[11][12]. If issues persist, finely ground potassium phosphate (K₃PO₄) can be a good alternative[2][14]. Ensure the base is finely powdered to maximize surface area and reactivity[14].

  • Slow Transmetalation Rate: If the transmetalation step is slow relative to the rate of protodeboronation, the boronic acid intermediate will decompose before it can couple.

    • Solution: Enhance the transmetalation rate by choosing a more effective ligand. For aminomethyltrifluoroborates, bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are highly recommended as they accelerate both oxidative addition and the subsequent steps of the catalytic cycle[11][12][15].

ParameterRecommended AdjustmentRationale
Solvent Use a 10:1 mixture of an organic solvent (THF, Dioxane, CPME) to water.Balances the need for hydrolysis with the risk of protodeboronation.
Base Use Cs₂CO₃ (3.0 equiv) or finely powdered K₃PO₄ (3.0 equiv).Provides sufficient basicity to promote the catalytic cycle without excessively accelerating decomposition.
Ligand Employ a bulky, electron-rich ligand like XPhos (6 mol %).Accelerates the rate-limiting steps, allowing the desired coupling to outcompete protodeboronation[15].
Temperature Run at the lowest effective temperature (typically 80-100 °C).Minimizes thermal decomposition pathways[3].
Issue 2: Formation of Homocoupled Byproducts
Q: My desired product is contaminated with significant amounts of biaryl (from my electrophile) and potentially a dimer of my aminomethyl group. What leads to homocoupling?

A: Homocoupling arises from two main pathways: the coupling of two molecules of the organoboron reagent or two molecules of the organic halide. It is often a sign of a dysfunctional catalytic cycle.

Root Causes & Solutions:

  • Oxidative Homocoupling of Boronic Acid: If the boronic acid intermediate accumulates due to slow catalytic turnover, it can undergo oxidative homocoupling. The "slow-release" strategy of trifluoroborates is designed to prevent this, so its occurrence suggests a problem elsewhere in the cycle[4][6][7].

    • Solution: Ensure your reaction is rigorously deoxygenated. Oxygen can both deactivate the Pd(0) catalyst and promote oxidative side reactions. Purge the reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst[3].

  • Slow Transmetalation/Reductive Elimination: If transmetalation is slow, the Ar-Pd(II)-X complex can react with a second molecule of the complex, leading to biaryl formation.

    • Solution: As with protodeboronation, the choice of ligand is paramount. Electron-rich, bulky phosphine ligands accelerate reductive elimination, favoring the desired cross-coupling pathway over side reactions[15]. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensuring efficient in situ reduction of a Pd(II) precatalyst can also help[2].

Workflow Diagram: Troubleshooting Common Side Products

G Start Reaction Analysis: Low Yield & Side Products Check_Proto Primary Side Product: Protodeboronation? Start->Check_Proto Check_Homo Primary Side Product: Homocoupling? Check_Proto->Check_Homo No Solvent Optimize Solvent System (e.g., 10:1 THF/H2O) Check_Proto->Solvent Yes Degas Improve Degassing Protocol (Purge Solvents & Vessel) Check_Homo->Degas Yes End Improved Yield Check_Homo->End No/Other Base Switch to Milder/Drier Base (e.g., powdered K3PO4) Solvent->Base Ligand_Proto Use More Active Ligand (e.g., XPhos, SPhos) Base->Ligand_Proto Temp Lower Reaction Temperature Ligand_Proto->Temp Temp->End Ligand_Homo Use Bulky, Electron-Rich Ligand Degas->Ligand_Homo Catalyst Check Catalyst Activity (Use Fresh Catalyst/Pre-catalyst) Ligand_Homo->Catalyst Catalyst->End

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura couplings.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling aminomethyltrifluoroborates with aryl chlorides and bromides[11][12].

Materials:

  • This compound (1.2-1.3 equiv)

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol %)

  • XPhos (6 mol %)

  • Solvent (e.g., 10:1 THF/H₂O or CPME/H₂O) to make a 0.25 M solution relative to the halide.

Procedure:

  • Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add the this compound, the aryl halide, and cesium carbonate.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and XPhos. Add them to the reaction vial.

  • Inert Atmosphere: Seal the vial with a cap lined with a PTFE septum. Evacuate the vial under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere[3].

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C for THF, 95 °C for CPME) and stir vigorously for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the limiting aryl halide.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: The Catalytic Cycle and Points of Failure

This diagram illustrates the main Suzuki-Miyaura catalytic cycle and highlights where the key side reactions—protodeboronation and homocoupling—can interfere.

Caption: Suzuki cycle showing borate activation and common failure points.

References
  • Molander, G. A., & Brown, A. R. (2012). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 77(16), 7164-7174. [Link]

  • Lloyd-Jones, G. C., & Dreher, S. D. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9479-9492. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 45(48), 8129-8133. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 9(5), 879-882. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Batey, R. A., & Quach, T. D. (2001). The Suzuki−Miyaura Cross-Coupling Reaction with Organotrifluoroborate Salts. Organic Letters, 3(16), 2547-2550. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 11(8), 1773-1775. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Stack Exchange. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). An Efficient Method for the Hydrolysis of Potassium Organotrifluoroborates Promoted by Montmorillonite K10. Molecules, 17(7), 8045-8053. [Link]

  • Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of organic chemistry, 74(18), 7171-7174. [Link]

Sources

Technical Support Center: Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of this reagent in your experiments.

A Note on the Role of this compound

It is a common misconception that this compound functions as a catalyst. In fact, it is a highly stable, solid organotrifluoroborate salt that serves as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its role is to provide the pyrrolidin-1-ium-1-ylmethyl moiety to be coupled with an electrophilic partner (e.g., an aryl, heteroaryl, or vinyl halide/triflate). The "optimization of catalyst loading" therefore refers to the optimization of the palladium catalyst used in conjunction with this reagent, not the reagent itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an air- and moisture-stable organotrifluoroborate salt.[1] Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a C(sp³)–C(sp²) bond, introducing a pyrrolidinomethyl group onto an aromatic or vinyl scaffold. This moiety is of interest in medicinal chemistry due to its presence in various biologically active compounds.

Q2: What are the advantages of using this compound over the corresponding boronic acid?

Organotrifluoroborates like this compound offer several key advantages over their boronic acid counterparts:

  • Enhanced Stability: They are crystalline, free-flowing solids that are remarkably stable to both air and moisture, simplifying storage and handling.[1] Boronic acids, in contrast, can be prone to decomposition and the formation of cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.[1]

  • Resistance to Protodeboronation: The tetracoordinate nature of the boron atom in organotrifluoroborates makes them less susceptible to protodeboronation, a common side reaction where the carbon-boron bond is cleaved by a proton source.[1][2]

  • Slow Release of the Active Species: Under basic reaction conditions, the organotrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[3][4][5][6] This "slow-release" mechanism maintains a low concentration of the reactive boronic acid, which can minimize side reactions like homocoupling.[4][5][6][7]

Q3: How should I store and handle this compound?

Due to its high stability, this compound can be stored at room temperature in a sealed container. No special precautions, such as storage in an inert atmosphere, are typically required for routine handling.[1]

Q4: How does this compound participate in the Suzuki-Miyaura reaction?

The organotrifluoroborate itself is not the active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It first undergoes hydrolysis under the basic reaction conditions to form the corresponding pyrrolidin-1-ium-1-ylmethyl boronic acid. This boronic acid then reacts with the palladium catalyst to transfer the organic group.[3][4][5][6]

Troubleshooting Guide for Suzuki-Miyaura Reactions

This guide addresses common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Product Yield

Q: My reaction shows low or no conversion to the desired product. What are the potential causes and how can I fix this?

A: Low or no product formation is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Cause 1: Inactive Palladium Catalyst

    • Explanation: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may have decomposed. The choice of palladium source and ligand is critical.[2] For coupling C(sp³)-hybridized organotrifluoroborates, sterically hindered and electron-rich phosphine ligands are often required to promote the reductive elimination step.[2]

    • Troubleshooting Steps:

      • Use a High-Quality Palladium Precatalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored properly.

      • Screen Different Ligands: For alkyltrifluoroborates, ligands like SPhos, RuPhos, or XPhos are often effective.[2] These bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination.[8]

      • Optimize Pd/Ligand Ratio: A 1:1 or 1:2 ratio of Pd to ligand is a good starting point, but this may require optimization.

      • Ensure Inert Atmosphere: Although the organotrifluoroborate is air-stable, the active Pd(0) catalyst is susceptible to oxidation. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Cause 2: Inefficient Hydrolysis of the Organotrifluoroborate

    • Explanation: The rate of hydrolysis of the organotrifluoroborate to the active boronic acid can be highly dependent on the solvent system and the base used.[3][5][6] If the hydrolysis is too slow, there will not be enough of the active nucleophile to participate in the catalytic cycle.

    • Troubleshooting Steps:

      • Solvent Composition: A mixture of an organic solvent (e.g., THF, dioxane, isopropanol) and water is typically required for the hydrolysis. The ratio of organic solvent to water can be optimized. For instance, a 9:1 mixture of THF and water is a common starting point.[1]

      • Choice of Base: A base is essential for both the hydrolysis of the trifluoroborate and the transmetalation step.[9] Cesium carbonate (Cs₂CO₃) is often a good choice for these couplings.[3][5][6] Other bases like K₂CO₃ or K₃PO₄ can also be screened.

  • Cause 3: Suboptimal Reaction Temperature

    • Explanation: Suzuki-Miyaura couplings often require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.

    • Troubleshooting Steps:

      • Gradually Increase Temperature: If your reaction is sluggish at a lower temperature, try increasing it in increments (e.g., from 60 °C to 80 °C or 100 °C).

      • Monitor for Catalyst Decomposition: A color change to black may indicate the formation of palladium black, an inactive form of the catalyst. If this occurs, a lower temperature or a more stable catalyst system may be needed.

Issue 2: Presence of Significant Side Products

Q: I am observing significant amounts of side products, such as the deboronated starting material or homocoupling of my electrophile. What is happening and how can I prevent this?

A: The formation of side products is often due to competing reaction pathways that consume your starting materials or intermediates.

  • Cause 1: Protodeboronation

    • Explanation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of a deboronated byproduct.[7] While organotrifluoroborates are more resistant to this than boronic acids, it can still occur, especially if the catalytic turnover is slow.[2][7]

    • Troubleshooting Steps:

      • Optimize Catalyst System: A more active catalyst system (palladium source + ligand) will increase the rate of the desired cross-coupling relative to protodeboronation.

      • Use Stoichiometry Wisely: The "slow-release" nature of the organotrifluoroborate is designed to keep the concentration of the sensitive boronic acid low, which minimizes protodeboronation.[7] Ensure you are not using a large excess of the organotrifluoroborate. A slight excess (e.g., 1.2-1.5 equivalents) is often sufficient.

  • Cause 2: Homocoupling of the Electrophile

    • Explanation: This side reaction involves the coupling of two molecules of your electrophilic partner (e.g., aryl halide). It can be promoted by the presence of oxygen and certain palladium species.

    • Troubleshooting Steps:

      • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.

      • Use a Pd(0) Precatalyst or Ensure Efficient Reduction: Using a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial. If using a Pd(II) precatalyst, ensure your conditions promote its efficient reduction to the active Pd(0) species.

Experimental Protocols and Data

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of an aryl halide with this compound. Optimization of the parameters in the table below is recommended for specific substrates.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.5 eq), and the base (e.g., Cs₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Addition of Catalyst and Ligand: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, 9:1) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table of Recommended Reaction Parameters
ParameterRecommended Range/ValueRationale
This compound Stoichiometry 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting electrophile.
Palladium Precatalyst Loading 1 - 5 mol %Higher loadings may be needed for challenging substrates, but lower loadings are more cost-effective.
Ligand Loading 1.1 - 2.2 x Pd loadingEnsures proper coordination to the palladium center and prevents catalyst decomposition.
Base Cs₂CO₃ (3.0 eq)Effective for promoting both hydrolysis and transmetalation.
Solvent System THF/H₂O or Dioxane/H₂O (9:1 v/v)The aqueous component is necessary for the hydrolysis of the organotrifluoroborate.
Temperature 60 - 100 °CSubstrate-dependent; higher temperatures may be required for less reactive electrophiles.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Hydrolysis Hydrolysis (Base, H₂O) RBOH2 R²-B(OH)₂ (Boronic Acid) Hydrolysis->RBOH2 RBF3K R²-BF₃K (Organotrifluoroborate) RBF3K->Hydrolysis RBOH2->Transmetalation PdIIR1R2 R¹-Pd(II)-R² L_n Transmetalation->PdIIR1R2 RedElim Reductive Elimination PdIIR1R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² Coupled Product RedElim->Product R1X R¹-X (Electrophile) R1X->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Pd catalyst/ligand system appropriate and active? Start->Check_Catalyst Optimize_Catalyst Screen different Pd sources and ligands (e.g., SPhos, RuPhos). Ensure inert atmosphere. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are the reaction conditions (base, solvent, temp.) optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Screen bases (e.g., Cs₂CO₃). Adjust solvent/water ratio. Increase temperature gradually. Check_Conditions->Optimize_Conditions No Check_Reagents Are the starting materials pure and correctly stoichiometered? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Verify_Reagents Verify purity of electrophile. Use 1.2-1.5 eq. of organotrifluoroborate. Check_Reagents->Verify_Reagents No Success Problem Solved Check_Reagents->Success Yes Verify_Reagents->Success

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. Available at: [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • D. S. Sanford, et al. (2013). Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combination with MnF3. Organic Letters. Available at: [Link]

  • D. S. Sanford, et al. (2013). Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combination with MnF3. PMC. Available at: [Link]

  • Molander, G. A. (2013). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons. Available at: [Link]

  • Molander, G. A., et al. (2010). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • Iqbal, M., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Protodeboronation. Available at: [Link]

  • Molander, G. A., et al. (2009). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. ResearchGate. Available at: [Link]

  • Eppinger, J., et al. (2013). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Ghosh, S., et al. (2018). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Ichikawa, J. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

  • Molander, G. A., & Figueroa, R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Eppinger, J., et al. (2010). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Available at: [Link]

  • Wang, L., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Vantourout, J. C., et al. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Darses, S., & Genet, J.-P. (2006). Synthesis and reactivity of solid-supported organotrifluoroborates in Suzuki cross-coupling. Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • O'Duill, M. (2015). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Available at: [Link]

  • Stefani, H. A., et al. (2006). Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts. PubMed. Available at: [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl mesylates. PubMed. Available at: [Link]

  • Watson, D. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at: [Link]

  • Liu, S.-Y., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. PMC. Available at: [Link]

Sources

Technical Support Center: The Effect of Temperature on Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate Reaction Rate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate. This zwitterionic ammoniomethyltrifluoroborate is a highly stable, crystalline solid, valued for its ease of handling and use as a boronic acid precursor in palladium-catalyzed cross-coupling reactions.[1][2] A common challenge in deploying this reagent is optimizing the reaction temperature. Temperature is a double-edged sword: it is the primary driver of reaction rate, but it can also be a pathway to decomposition and reduced yields.

This guide moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and potential side reactions. We will provide you with the foundational knowledge and practical troubleshooting steps to harness temperature as a precise tool for optimizing your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used instead of a traditional boronic acid?

This compound is an air- and moisture-stable organotrifluoroborate salt.[1][3] Unlike many boronic acids, which can dehydrate to form cyclic boroxine anhydrides and are susceptible to degradation, this reagent is a well-defined, monomeric solid, simplifying stoichiometry and storage.[1] In reactions like the Suzuki-Miyaura coupling, it serves as a "slow-release" precursor to the active boronic acid, which is generated in situ.[4][5] This slow release minimizes the concentration of the reactive boronic acid at any given moment, significantly reducing undesired side reactions like protodeboronation and oxidative homocoupling.[6][7]

Q2: How does temperature fundamentally affect the reaction rate when using this reagent?

Temperature is the most significant factor controlling the reaction kinetics. Its effect is multifaceted:

  • Increases Hydrolysis Rate: The first step in the reaction mechanism is the hydrolysis of the trifluoroborate (R-BF₃⁻) to the corresponding boronic acid (R-B(OH)₂).[6][7] This step is often rate-limiting, and increasing the temperature accelerates the release of the catalytically active species.

  • Accelerates the Catalytic Cycle: Each elementary step of the palladium-catalyzed Suzuki-Miyaura coupling—oxidative addition, transmetalation, and reductive elimination—has an activation energy barrier.[8] Higher temperatures provide the necessary thermal energy to overcome these barriers more frequently, thus speeding up the entire catalytic turnover.[9]

  • Impacts Solubility: The reagent and other components must be fully dissolved for a homogeneous reaction. Temperature increases the solubility of most solid reagents, which can be critical for reaction initiation and reproducibility.

Q3: What is the expected thermal stability of this compound?

While organotrifluoroborates are known for their general stability, the ammoniomethyl structure introduces a potential thermal liability.[10] Specific decomposition temperature data for this exact molecule is not broadly published. However, related ammonium fluoride salts are known to undergo multi-step thermal decomposition at temperatures starting in the range of 190-260°C.[11][12][13] It is crucial to assume that prolonged exposure to temperatures above 120-140°C could risk decomposition, leading to yield loss and byproduct formation. The optimal temperature for coupling will almost always be well below the decomposition threshold.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during experiments, with a focus on temperature as both the cause and the solution.

Issue 1: My reaction is extremely slow or fails to initiate.

  • Primary Suspected Cause: Insufficient thermal energy to overcome the activation barriers of hydrolysis or the catalytic cycle.

  • Troubleshooting Protocol:

    • Confirm Reagent Solubility: Ensure all components, especially the base and trifluoroborate salt, are dissolved at your starting temperature. If not, the reaction is likely diffusion-limited, not kinetics-limited.

    • Incremental Temperature Increase: Raise the reaction temperature in a stepwise manner. A conservative approach is to increase in 10-15°C increments (e.g., from 60°C to 75°C).

    • Monitor Progress: After each temperature increase, allow the reaction to equilibrate for 30-60 minutes and then analyze an aliquot by TLC or LC-MS to check for product formation.

    • Evaluate the Solvent: Ensure your reaction temperature is not exceeding the boiling point of your solvent. Volatilization can change reactant concentrations and stall the reaction.

Issue 2: The reaction starts but gives a low yield of the desired product.

  • Suspected Cause A: Temperature is too high. This can cause thermal decomposition of the trifluoroborate reagent, the palladium catalyst, or the desired product.

    • Diagnosis: Look for the appearance of new, unidentified spots on TLC or peaks in LC-MS that increase over time, coupled with a stall in product formation. The reaction mixture may also darken significantly.

    • Solution: Decrease the reaction temperature by 15-20°C and increase the reaction time. A lower temperature can provide a cleaner reaction profile, even if it requires longer to reach completion.

  • Suspected Cause B: Temperature is suboptimal. The chosen temperature may inadvertently favor a side reaction pathway, such as protodeboronation of the in situ-generated boronic acid.

    • Diagnosis: The primary byproduct observed is the proto-deboronated starting material corresponding to your trifluoroborate reagent. This occurs when the boronic acid intermediate reacts with a proton source faster than it engages with the palladium complex.[4]

    • Solution: A modest increase in temperature (e.g., 10°C) can sometimes solve this. The goal is to accelerate the desired transmetalation step of the catalytic cycle to outcompete the protodeboronation side reaction. This is a delicate balance and must be monitored closely.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and resolving temperature-related reaction issues.

G Start Reaction Performance Issue Check_Rate Is the reaction slow or not starting? Start->Check_Rate Check_Yield Is the yield low? Start->Check_Yield Temp_Too_Low Probable Cause: Insufficient Temperature Check_Rate->Temp_Too_Low Yes Check_Byproducts Analyze Byproducts: Decomposition or Protodeboronation? Check_Yield->Check_Byproducts Yes Solve_Slow Solution: 1. Confirm Solubility 2. Increase Temp by 10-15°C 3. Monitor Progress Temp_Too_Low->Solve_Slow Decomposition Probable Cause: Temp Too High Check_Byproducts->Decomposition Decomposition Products Observed Protodeboronation Probable Cause: Suboptimal Temp Favoring Side Reaction Check_Byproducts->Protodeboronation Protodeboronated Starting Material Observed Solve_Decomp Solution: 1. Decrease Temp by 15-20°C 2. Increase Reaction Time Decomposition->Solve_Decomp Solve_Proto Solution: 1. Modestly Increase Temp by 10°C 2. Re-evaluate Base/Solvent Protodeboronation->Solve_Proto

Caption: Troubleshooting decision tree for temperature optimization.

Summary of Temperature Effects
ParameterEffect of Increasing TemperaturePotential Negative Consequences
Reaction Rate Generally increasesMay lead to runaway reaction or catalyst decomposition if too high.
Reagent Stability Stable within optimal rangeRisk of thermal decomposition at excessive temperatures (>120°C).
Product Yield Increases to an optimum, then decreasesHigh temperatures can degrade the final product, reducing isolated yield.
Side Reactions Can increase or decrease relative to the main reactionMay accelerate decomposition or protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments. Optimization of base, solvent, and temperature is recommended.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq).

  • Add Coupling Partners: Add the aryl halide (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1 or THF/Water 9:1, 0.1-0.2 M concentration) via syringe.[1][9]

  • Heating: Place the flask in a preheated oil bath or heating block set to a starting temperature of 80°C.

  • Monitoring: Stir the reaction vigorously. Withdraw small aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours), quench with a suitable solvent, and analyze by TLC or LC-MS to monitor the consumption of the limiting reactant.[14]

Protocol 2: Workflow for Determining Optimal Temperature

This experiment is designed to efficiently identify the optimal reaction temperature by running parallel reactions.

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis cluster_3 Conclusion Prep Prepare 4 identical reaction vials (A, B, C, D) per Protocol 1 T1 Vial A: Run at 60°C Prep->T1 T2 Vial B: Run at 75°C Prep->T2 T3 Vial C: Run at 90°C Prep->T3 T4 Vial D: Run at 105°C Prep->T4 Sample Sample each vial at t = 1, 2, 4, 8, 16h T1->Sample T2->Sample T3->Sample T4->Sample Analyze Analyze all samples by HPLC or GC-MS to quantify product yield Sample->Analyze Plot Plot Yield vs. Time for each temperature Analyze->Plot Result Identify temperature with best balance of rate and final yield Plot->Result

Caption: Experimental workflow for parallel temperature screening.

References

  • A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions. Benchchem.
  • A Comparative Guide to the Reaction Kinetics of 6-Methoxy-2-naphthaleneboronic Acid Couplings. Benchchem.
  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. ACS Publications. [Online] Available at: [Link]

  • Preventing protodeboronation in reactions with organotrifluoroborates. Benchchem.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Online] Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. ACS Publications. [Online] Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts. [Online] Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Online] Available at: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Organic Process Research & Development. ACS Publications. [Online] Available at: [Link]

  • Thermal decomposition of ammonium hexafluoroaluminate and preparation of aluminum fluoride. Transactions of Nonferrous Metals Society of China. [Online] Available at: [Link]

  • Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.
  • Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Online] Available at: [Link]

  • trifluoro(pyrrolidinium-1-ylmethyl)borate. Boron Molecular. [Online] Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. ACS Publications. [Online] Available at: [Link]

  • Kinetics of Thermal Decomposition of Ammonium Perchlorate by TG/DSC-MS-FTIR. ResearchGate. [Online] Available at: [Link]

  • Thermal decomposition of ammonium hexafluoroaluminate and preparation of aluminum fluoride | Request PDF. ResearchGate. [Online] Available at: [Link]

  • Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate. Chongqing Chemdad Co., Ltd. [Online] Available at: [Link]

  • Thermal decomposition of ammonium hexafluoroaluminate and preparation of aluminum fluoride. Transactions of Nonferrous Metals Society of China. [Online] Available at: [Link]

  • Thermal Decomposition of Ammonium Perchlorate in the Presence of Functionalized MWCNTs. Journal of Nanostructures. [Online] Available at: [Link]

Sources

Technical Support Center: Purification of Products from Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate and related organotrifluoroborate reagents. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purification challenges. The information herein is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Organotrifluoroborates, including this compound, are valued for their stability and versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] They are often considered protected forms of boronic acids, offering advantages in handling, stability, and stoichiometry.[1][3] However, their unique properties can also present specific challenges during product purification. This guide is designed to help you navigate these challenges effectively.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of products from reactions involving this compound.

Issue 1: Difficulty Removing Unreacted Trifluoroborate Salt

Question: I'm having trouble separating my desired product from the unreacted this compound salt during aqueous workup or chromatography. What is causing this, and how can I improve the separation?

Answer:

Root Cause Analysis:

The zwitterionic nature of this compound can lead to higher water solubility than anticipated for an "organic" reagent. Furthermore, its interaction with silica gel can complicate chromatographic purification. The salt's polarity can cause it to co-elute with polar products or streak across a wide range of solvent polarities on a silica gel column.

Recommended Solutions:

  • Aqueous Workup Optimization:

    • Phase Selection: If your product is sufficiently nonpolar, a simple extraction with a nonpolar organic solvent like diethyl ether or ethyl acetate can be effective. The trifluoroborate salt will preferentially partition into the aqueous phase.

    • Brine Wash: Washing the combined organic layers with brine (saturated aqueous NaCl solution) can further reduce the amount of dissolved water and any remaining water-soluble impurities, including the trifluoroborate salt.

  • Chromatographic Strategies:

    • Silica Gel Chromatography: While challenging, it is not impossible. Consider using a less polar eluent system to retain the polar trifluoroborate salt at the baseline. A gradient elution, starting with a nonpolar solvent and gradually increasing polarity, may be necessary.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider alternative chromatography media. For instance, reversed-phase chromatography (C18) can be an excellent option, where the polar trifluoroborate salt will elute quickly in highly aqueous mobile phases, while more nonpolar products are retained.

  • Hydrolysis to Boronic Acid:

    • A useful strategy is the deliberate hydrolysis of the unreacted trifluoroborate to the corresponding boronic acid.[4][5] Boronic acids often have different solubility and chromatographic properties that can facilitate separation.

    • Protocol: A mild and efficient method involves stirring the crude reaction mixture with silica gel and water.[4][5] The resulting boronic acid can then be more easily separated by extraction or chromatography.

Issue 2: Product Contamination with Boronic Acid Species

Question: My purified product is contaminated with a boronic acid, even though I started with a trifluoroborate salt. How is this happening, and how can I prevent it?

Answer:

Root Cause Analysis:

Organotrifluoroborates can undergo hydrolysis to form the corresponding boronic acids, especially under the conditions of a Suzuki-Miyaura coupling (e.g., in the presence of water and base).[1][6][7] In fact, the in-situ formation of the boronic acid is often the active species in the catalytic cycle.[1][3] The rate of this hydrolysis can be influenced by several factors, including the electronic nature of the organic substituent, temperature, and the presence of acidic or basic conditions.[7][8]

Recommended Solutions:

  • Control of Reaction Conditions:

    • Anhydrous Conditions (where applicable): While Suzuki-Miyaura reactions often require water, for other transformations, using anhydrous solvents and reagents can minimize premature hydrolysis.

    • Temperature Control: Higher temperatures can accelerate hydrolysis. Running the reaction at the lowest effective temperature can help.

  • Workup and Purification Strategies:

    • Acidic Wash: A mild acidic wash (e.g., with 1 M HCl) during the aqueous workup can help to protonate and remove any basic impurities, but be mindful that strong acids can also promote protodeboronation (loss of the boron group).

    • Biphasic Recrystallization: If your product is a solid, recrystallization from a biphasic solvent system can be effective in separating it from more polar boronic acid impurities.

  • Conversion Back to Trifluoroborate:

    • In some cases, it may be beneficial to treat the crude product mixture with an excess of potassium hydrogen fluoride (KHF₂) to convert any boronic acid species back to the more stable trifluoroborate salt, which can then be removed as described in Issue 1.[9]

Issue 3: Low or Inconsistent Product Yields

Question: I am experiencing low or inconsistent yields in my reactions using this compound. What are the potential causes, and how can I improve the outcome?

Answer:

Root Cause Analysis:

Low yields can stem from several factors, including incomplete reaction, product degradation, or inefficient purification. With organotrifluoroborates, incomplete hydrolysis to the active boronic acid species or side reactions like protodeboronation can be significant contributors.[6][7]

Recommended Solutions:

  • Reaction Optimization:

    • Base Selection: The choice of base is critical in Suzuki-Miyaura couplings. A base is required to facilitate the hydrolysis of the trifluoroborate.[6] Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates.[10]

    • Solvent System: A mixture of an organic solvent (e.g., THF, dioxane) and water is typically used to ensure the solubility of all reaction components.[10] The ratio can be optimized for your specific substrates.

    • Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency.[11]

  • Minimizing Protodeboronation:

    • Protodeboronation is the cleavage of the carbon-boron bond, leading to the formation of a C-H bond and loss of your desired product. This can be more prevalent with electron-rich or sterically hindered substrates.

    • Careful pH Control: Avoid strongly acidic or basic conditions during workup.

    • Use of Stoichiometric Amounts: Organotrifluoroborates are generally more resistant to protodeboronation than boronic acids, allowing for the use of near-stoichiometric amounts.[11][12]

  • Efficient Product Isolation:

    • Ensure your purification method is well-suited for your product's properties. Losses can occur during extractions if the product has some water solubility or during chromatography if it adheres strongly to the stationary phase.

II. Frequently Asked Questions (FAQs)

Q1: Are this compound and other organotrifluoroborates stable to silica gel chromatography?

A1: Generally, organotrifluoroborates are more stable than their corresponding boronic acids.[1][3] However, their stability on silica gel can be variable. The acidic nature of silica gel can promote hydrolysis to the boronic acid.[4][5] It is advisable to perform a quick spot test on a TLC plate to assess stability before committing the entire batch to a column. If degradation is observed, consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative purification method.

Q2: How can I effectively remove inorganic salts (e.g., potassium fluoride) from my reaction mixture?

A2: Inorganic salts are typically removed by aqueous workup. After quenching the reaction, dilute with water and extract your product with an appropriate organic solvent. The inorganic salts will remain in the aqueous layer. Multiple extractions will ensure complete removal of the organic product. A final wash of the combined organic layers with brine can help remove residual water and dissolved salts.

Q3: Can I recrystallize my product if it is contaminated with trifluoroborate-related impurities?

A3: Yes, recrystallization is often a very effective purification technique.[13] The choice of solvent is crucial. You will need a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common recrystallization solvents for organotrifluoroborate products include acetonitrile, or mixtures like acetone/ether.[13]

Q4: What are the best analytical techniques to assess the purity of my product after purification?

A4: A combination of techniques is recommended for a thorough assessment of purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product. ¹⁹F NMR can be particularly useful for detecting the presence of trifluoroborate-containing impurities. ¹¹B NMR can also provide information about the boron species present.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of your product, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of your sample by separating it from any remaining impurities.

III. Experimental Protocols & Visualizations

General Purification Workflow

The following diagram illustrates a general decision-making workflow for the purification of products from reactions involving this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., H2O/Organic Solvent Extraction) start->workup organic_phase Organic Phase workup->organic_phase aqueous_phase Aqueous Phase (Contains inorganic salts and polar impurities) workup->aqueous_phase dry_concentrate Dry and Concentrate organic_phase->dry_concentrate purity_check1 Assess Purity (TLC, NMR) dry_concentrate->purity_check1 pure Pure Product purity_check1->pure Sufficiently Pure impure Impure Product purity_check1->impure Impure chromatography Column Chromatography (Silica or Reversed-Phase) impure->chromatography Liquid or Oil recrystallization Recrystallization impure->recrystallization Solid purity_check2 Assess Purity chromatography->purity_check2 recrystallization->purity_check2 purity_check2->pure

Caption: General purification workflow for products from organotrifluoroborate reactions.

Protocol: Recrystallization of a Solid Product
  • Solvent Selection: In a small test tube, dissolve a small amount of the impure solid product in a minimal amount of a high-boiling solvent at an elevated temperature. Good candidate solvents include acetonitrile or an acetone/ether mixture.[13]

  • Dissolution: In a larger flask, dissolve the bulk of the impure solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

IV. References

  • Kabalka, G. W., & Mereddy, A. R. (2008). Efficient hydrolysis of organotrifluoroborates via silica gel and water. Organic Letters, 10(23), 5481–5483. --INVALID-LINK--

  • Wikipedia. (n.d.). Organotrifluoroborate. --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. --INVALID-LINK--

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. --INVALID-LINK--

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. --INVALID-LINK--

  • Kabalka, G. W., & Mereddy, A. R. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PubMed Central. --INVALID-LINK--

  • Bagutski, V., Ros, A., & Aggarwal, V. K. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. Tetrahedron, 65(52), 10763-10769. --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(4), 612-622. --INVALID-LINK--

  • Chem-Station. (2015). Organotrifluoroborate Salts. --INVALID-LINK--

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. --INVALID-LINK--

  • Amenta, F., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 7(51), 48340–48348. --INVALID-LINK--

  • Amenta, F., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 7(51), 48340–48348. --INVALID-LINK--

  • ChemicalBook. (n.d.). Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate(888711-53-3) 1H NMR. --INVALID-LINK--

  • Organic Syntheses. (2014). Preparation of Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses, 91, 315. --INVALID-LINK--

  • Organic Syntheses. (2010). Oxidation of Potassium Organotrifluoroborates: 1-Naphthol. Organic Syntheses, 87, 288. --INVALID-LINK--

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. --INVALID-LINK--

  • Molander, G. A., & Figueroa, R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(16), 6135–6140. --INVALID-LINK--

  • Carboni, B., et al. (2009). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 11(21), 4994–4997. --INVALID-LINK--

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. --INVALID-LINK--

  • Dreher, S. D., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(7), 2821–2824. --INVALID-LINK--

  • Aggarwal, V. K., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. Tetrahedron, 65(52), 10763-10769. --INVALID-LINK--

  • White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. --INVALID-LINK--

  • Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 785-797. --INVALID-LINK--

  • Boron Molecular. (n.d.). trifluoro(pyrrolidinium-1-ylmethyl)borate. --INVALID-LINK--

  • ChemScene. (n.d.). This compound. --INVALID-LINK--

  • Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 785–797. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts. --INVALID-LINK--

References

managing decomposition of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments by effectively managing the stability and reactivity of this unique zwitterionic organotrifluoroborate.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Reaction Yield

Question: My cross-coupling reaction using this compound has resulted in a low yield of the desired product. How can I diagnose and solve this problem?

Answer:

Low yields in cross-coupling reactions with organotrifluoroborates often trace back to inefficient activation of the C-B bond or decomposition of the reagent before productive catalysis. Organotrifluoroborates are considered protected forms of boronic acids and require specific conditions to release the active trivalent boron species for transmetalation.[1][2]

Diagnostic Steps & Solutions:

  • Verify Reagent Integrity: Before troubleshooting the reaction, ensure your this compound has not decomposed during storage. It should be a crystalline, free-flowing solid.[3] Clumping or discoloration may suggest degradation.

  • Optimize the Base: The choice and stoichiometry of the base are critical. A base is required to promote the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle.

    • Insight: Insufficient or an inappropriate base can lead to slow or incomplete hydrolysis. While generally stable, prolonged exposure to certain conditions can lead to side reactions like protodeboronation.[2][4]

    • Recommendation: Screen different bases. While potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, the optimal base can be substrate-dependent.[2] Ensure at least 3 equivalents of the base are used.

  • Solvent System Evaluation: The solvent plays a crucial role in both the solubility of the organotrifluoroborate and the rate of its hydrolysis.

    • Insight: Protic solvents can facilitate the necessary hydrolysis to the boronic acid.[1] However, the zwitterionic nature of this compound may lead to different solubility profiles compared to potassium salts.[4]

    • Recommendation: A mixture of an organic solvent and water is often optimal. Common solvent systems include toluene/water, dioxane/water, or THF/water. Experiment with the solvent ratio to ensure all reagents are sufficiently soluble.

  • Reaction Temperature:

    • Insight: While organotrifluoroborates are thermally stable, the catalytic cycle of the cross-coupling reaction is temperature-dependent.[5]

    • Recommendation: Gradually increase the reaction temperature. A typical starting point is 80 °C, but some reactions may require temperatures up to 110 °C. Monitor for potential decomposition of other starting materials at higher temperatures.

  • Palladium Catalyst and Ligand Selection:

    • Insight: The choice of palladium source and ligand is fundamental to a successful cross-coupling reaction.

    • Recommendation: For challenging couplings, consider using more active catalysts or ligands. For instance, catalysts like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos can be effective.[2]

Issue 2: Observation of Protodeboronation Side Product

Question: I am observing a significant amount of a side product that corresponds to the protonated form of my starting material, suggesting protodeboronation. What causes this and how can I prevent it?

Answer:

Protodeboronation is a common side reaction in cross-coupling chemistry where the carbon-boron bond is cleaved by a proton source, leading to a hydrogen atom replacing the boronic acid or trifluoroborate group.[4] While organotrifluoroborates are generally more resistant to this than boronic acids, it can still occur under certain conditions.[2][3]

Causality and Mitigation Strategies:

  • Excess Acidity:

    • Insight: The presence of acidic protons in the reaction mixture can promote protodeboronation. This can be from acidic starting materials or impurities.

    • Recommendation: Ensure all reagents are free from acidic impurities. If one of your substrates is acidic, consider using a non-nucleophilic base to neutralize it before adding the palladium catalyst.

  • Prolonged Reaction Times at High Temperatures:

    • Insight: The longer the reaction time and the higher the temperature, the greater the opportunity for side reactions like protodeboronation to occur.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Aim to stop the reaction as soon as the starting material is consumed. If high temperatures are necessary, try to minimize the reaction duration.

  • Water Content:

    • Insight: While water is often necessary for the hydrolysis of the trifluoroborate, an excessive amount can increase the rate of protodeboronation.

    • Recommendation: Carefully control the amount of water in the reaction. Start with a small amount (e.g., 10% by volume) and adjust as needed. Using anhydrous solvents and adding a measured amount of water can provide better control.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound, like other organotrifluoroborates, is generally stable to air and moisture.[1][3][6] It can be stored at room temperature in a tightly sealed container.[5][7] For long-term storage, keeping it in a desiccator is a good practice to prevent any potential slow hydrolysis from atmospheric moisture.

Q2: How do I know if my this compound has decomposed?

A2: Visual inspection is the first step. The compound should be a white to off-white solid.[8] Any significant change in color or texture (e.g., becoming sticky or oily) could indicate decomposition. For a more definitive assessment, you can use analytical techniques like ¹⁹F NMR or ¹¹B NMR spectroscopy. The trifluoroborate anion gives a characteristic signal in the ¹⁹F NMR spectrum. The appearance of new signals could indicate the formation of decomposition products.

Q3: Can I use this compound in aqueous conditions?

A3: Yes, in fact, the presence of water is often necessary for the in-situ hydrolysis of the trifluoroborate to the active boronic acid species required for cross-coupling reactions.[1] However, the rate of hydrolysis can be influenced by pH and temperature. It is important to control the reaction conditions to ensure that the release of the boronic acid is productive for the desired reaction and does not lead to decomposition.

Q4: What is the role of the pyrrolidinium cation in this reagent?

A4: this compound is an internal salt, or zwitterion. The positively charged pyrrolidinium group is covalently attached to the carbon atom bonded to the negatively charged trifluoroborate group. This structure can influence the reagent's solubility in different solvents compared to the more common potassium organotrifluoroborates.[4] This may be advantageous in reactions where solubility in less polar organic solvents is required.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: While organotrifluoroborates are generally less hazardous than many other organometallic reagents, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves.[9] Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[9][10] In case of skin or eye contact, rinse thoroughly with water.[10][11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 10:1 mixture of dioxane and water). The total volume should be sufficient to dissolve the substrates upon heating.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv) to the reaction mixture under the inert atmosphere.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Equivalents of Borate 1.1 - 1.5To ensure complete consumption of the limiting reagent.
Base Cs₂CO₃, K₂CO₃, K₃PO₄Promotes hydrolysis to the active boronic acid.[2]
Equivalents of Base 2.0 - 4.0To drive the hydrolysis and neutralize any acidic byproducts.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂OA combination of organic and aqueous phases is often required.
Temperature 80 - 110 °CTo overcome the activation energy of the catalytic cycle.
Catalyst Loading 1 - 5 mol%To achieve an efficient reaction rate without excessive cost.

Visualizations

Decomposition Pathway

G cluster_main Managing this compound Stability A This compound (Stable, Tetracoordinate) B Hydrolysis (H₂O, Base) A->B C Active Boronic Acid (Tricoordinate) B->C D Productive Cross-Coupling C->D E Protodeboronation (H⁺ Source) C->E F Inactive Side Product E->F G cluster_workflow Troubleshooting Low Reaction Yield Start Low Yield Observed CheckReagent Verify Reagent Integrity? Start->CheckReagent OptimizeBase Optimize Base & Stoichiometry CheckReagent->OptimizeBase [Reagent OK] VarySolvent Adjust Solvent System OptimizeBase->VarySolvent IncreaseTemp Increase Reaction Temperature VarySolvent->IncreaseTemp ChangeCatalyst Screen Catalyst/Ligand IncreaseTemp->ChangeCatalyst Success Improved Yield ChangeCatalyst->Success

Caption: A Stepwise Approach to Troubleshooting Low Yields.

References

  • Longdom Publishing. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. [Link]

  • Chem-Station Int. Ed. Organotrifluoroborate Salts. [Link]

  • ACS Publications. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]

  • ACS Publications. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]

  • Organic Syntheses. PREPARATION OF 4-(4-ACETYLPHENYL)TETRAHYDRO-2H-PYRAN. [Link]

  • University of Rochester. Boron Trifluoride. [Link]

  • Wiley Online Library. Cross-coupling Reactions of Organotrifluoroborate Salts. [Link]

  • CloudSDS. Boron Trifluoride Guide: Safety, Hazards, Industry Usage and More. [Link]

  • ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • NIH National Library of Medicine. Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. [Link]

  • Organic Syntheses. PREPARATION OF TETRABUTYLAMMONIUM TRIFLUOROBORATES. [Link]

  • NIH National Library of Medicine. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

  • Boron Molecular. Buy trifluoro(pyrrolidinium-1-ylmethyl)borate. [Link]

  • Chemdad. Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate. [Link]

Sources

Navigating Aminomethyltrifluoroborate Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminomethyltrifluoroborate Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered when working with these versatile reagents. As a Senior Application Scientist, my goal is to equip you with the practical knowledge and in-depth understanding necessary to achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions and common points of confusion regarding aminomethyltrifluoroborate chemistry.

Q1: What is the correct structure of aminomethyltrifluoroborates? Are they potassium salts or zwitterionic internal salts?

A: This is a critical point that has been a source of confusion. Initial reports described these reagents as potassium aminomethyltrifluoroborates. However, a detailed reinvestigation revealed that they are more accurately assigned as zwitterionic ammoniomethyltrifluoroborates, which may co-exist with varying amounts of potassium salts like KBr or KCl depending on the synthetic route.[1][2] For practical purposes in cross-coupling reactions, this structural reassignment has led to minor adjustments in reaction conditions to ensure optimal results.[1][2]

Q2: How stable are aminomethyltrifluoroborates? Do they require special handling?

A: One of the significant advantages of aminomethyltrifluoroborates is their stability. They are generally crystalline solids that are stable to air and moisture, allowing for easy handling and storage under normal laboratory conditions.[1][3] Boc-protected aminomethyltrifluoroborates have also been shown to be air-stable and can be stored on the benchtop indefinitely without decomposition.[4] This contrasts sharply with other more sensitive organometallic reagents.

Q3: What are the main advantages of using aminomethyltrifluoroborates over other aminomethylating agents?

A: Aminomethyltrifluoroborates offer several key advantages:

  • Lower Toxicity: They are a less toxic alternative to organostannanes (used in Stille coupling).[3][5]

  • Ease of Purification: Purification of the final cross-coupled products is often simpler compared to reactions involving organotin reagents.[5]

  • Stability: As mentioned, their stability to air and moisture simplifies handling and storage.[1][3]

  • Broad Compatibility: They are compatible with a wide range of functional groups, enabling their use in complex molecule synthesis.[3][5]

  • Versatility: They can be used to couple with a variety of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates.[3]

Q4: Can primary aminomethyl groups be introduced using this chemistry?

A: Yes. While direct use of the simplest aminomethyltrifluoroborate is challenging, a "one-pot" process has been developed for the synthesis of potassium Boc-protected aminomethyltrifluoroborate.[4] This reagent serves as a synthetic equivalent of a primary aminomethyl unit, and the Boc-protecting group can be easily removed under acidic or basic conditions after the cross-coupling reaction.[4] This approach avoids the harsh conditions often required for deprotecting other groups like tosylamides.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and application of aminomethyltrifluoroborates.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Suzuki-Miyaura Cross-Coupling Incorrect Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical.Screen different catalysts and ligands. For many applications, a combination of Pd(OAc)₂ with a biarylphosphine ligand like XPhos or SPhos is effective.[4][5] For some substrates, second-generation Buchwald precatalysts (e.g., XPhos-Pd-G2) can be highly efficient.[6]
Ineffective Base: The base plays a crucial role in the catalytic cycle.Cs₂CO₃ is often a robust base for these couplings.[5] K₂CO₃ and K₃PO₄ have also been used successfully.[1][4] The choice of base can be substrate-dependent and may require optimization.
Poor Solvent Choice: The solvent system can significantly impact reaction rates and yields.A mixture of an organic solvent and water is typically used. Toluene/H₂O and THF/H₂O are common choices.[4][5] For challenging couplings, cyclopentyl methyl ether (CPME)/H₂O can be beneficial as it allows for higher reaction temperatures.[5]
Decomposition of the Aminomethyltrifluoroborate: Although generally stable, prolonged heating in certain solvents or the presence of strong acids/bases can lead to degradation.Use freshly prepared or properly stored aminomethyltrifluoroborate. Avoid unnecessarily long reaction times at high temperatures.
Issues with Specific Electrophiles (e.g., 2-chloropyridines): Heterocycles with a halogen adjacent to a nitrogen atom can be challenging substrates.[1][3]This is a known limitation. While 3-chloropyridines couple well, 2-chloro derivatives often fail to react under standard conditions.[1] This may be due to the formation of stable palladium complexes that inhibit the catalytic cycle.[4] In some cases, substitution on the pyridine ring can improve reactivity.[6]
Difficulty in Synthesizing the Aminomethyltrifluoroborate Incomplete Reaction: The reaction of the amine with the halomethyltrifluoroborate may be slow.For less reactive amines, increasing the reaction time or temperature (e.g., heating in a sealed tube) may be necessary.[1]
Contamination with Inorganic Salts: Byproducts like KCl or KBr can contaminate the desired product.[1]Purification by suspending the crude product in hot acetone and filtering can effectively remove less soluble inorganic salts.[1] Precipitation from a concentrated acetone solution with diethyl ether is also a common purification technique.[1]
Challenges with Protected Secondary Aminomethyltrifluoroborates: "One-pot" procedures may not be successful for all derivatives.A two-step process involving N-alkylation of a Boc-protected amine with iodomethylpinacolboronate followed by conversion to the trifluoroborate with KHF₂ is a reliable alternative.[6]
Protodeboronation (Loss of the BF₃K Group) Presence of Protic Sources: While less prone to this than boronic acids, protodeboronation can still occur under certain conditions.Ensure anhydrous solvents are used where necessary and minimize exposure to acidic conditions. The use of stoichiometric quantities of the trifluoroborate is generally sufficient, unlike boronic acids which often require an excess.[3]

Key Protocols

These protocols provide a starting point for the synthesis and application of aminomethyltrifluoroborates. Optimization may be required for specific substrates.

Protocol 1: Synthesis of Potassium Chloromethyltrifluoroborate

This protocol is adapted from a reliable procedure for generating a key precursor.[1]

  • To an oven-dried three-neck flask under a nitrogen atmosphere, add bromochloromethane and triisopropyl borate in anhydrous THF.

  • Cool the reaction mixture to an internal temperature of -50 °C.

  • In a separate flask, cool n-BuLi (2.5 M in hexanes) in a dry ice/acetone bath.

  • Add the pre-cooled n-BuLi dropwise to the reaction mixture, maintaining the internal temperature below -50 °C.

  • After the addition is complete, cool the flask in an ice water bath and add a saturated aqueous solution of KHF₂ dropwise.

  • Stir the mixture for 30 minutes.

  • Concentrate the reaction mixture in vacuo.

  • Remove residual water by azeotropic distillation with toluene.

  • Dry the crude product in vacuo.

  • Purify the product by Soxhlet extraction with acetone.

  • Concentrate the acetone extracts and precipitate the product by adding diethyl ether.

  • Filter the solid and dry to obtain potassium chloromethyltrifluoroborate.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general guideline for the cross-coupling of an aryl chloride with a Boc-protected aminomethyltrifluoroborate.[4]

  • To a reaction vessel, add the aryl chloride (1.0 equiv), potassium Boc-protected aminomethyltrifluoroborate (1.05 equiv), and K₂CO₃ (3.0 equiv).

  • Add Pd(OAc)₂ (5 mol %) and SPhos (10 mol %).

  • Add a 4:1 mixture of toluene and water (0.25 M).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 85 °C and stir for 22 hours, or until the reaction is complete as monitored by TLC or GC/MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by flash column chromatography.

Visualized Workflows

Synthesis of Ammoniomethyltrifluoroborate

synthesis_workflow Amine Amine (R₂NH) Reaction Reaction in THF/tert-butanol Amine->Reaction ChloroMeBF3K Potassium Chloromethyltrifluoroborate ChloroMeBF3K->Reaction Workup Solvent Removal (in vacuo) Reaction->Workup Purification Suspend in hot Acetone, Filter to remove KCl Workup->Purification Product Zwitterionic Ammoniomethyltrifluoroborate Purification->Product

Caption: Workflow for the synthesis of ammoniomethyltrifluoroborates.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

  • Molander, G. A., & Fleury-Brégeot, N. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Molander, G. A., & Hiebel, M. A. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC. [Link]

  • Molander, G. A., & Fleury-Brégeot, N. (2011). Reinvestigation of aminomethyltrifluoroborates and their application in Suzuki-Miyaura cross-coupling reactions. Semantic Scholar. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC. [Link]

  • Molander, G. A., & Biolatto, B. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]

Sources

Technical Support Center: Enhancing the Reactivity of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested solutions to help you overcome common challenges and enhance the reactivity of this versatile reagent in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions about this compound, providing a foundational understanding of the reagent.

Q1: What is this compound and why would I use it over a boronic acid?

A1: this compound is an organotrifluoroborate salt. Organotrifluoroborates are tetracoordinate boron species that serve as stable, crystalline, and easy-to-handle precursors to boronic acids.[1][2][3] The key advantages over the corresponding boronic acid include:

  • Enhanced Stability: They are generally stable to air and moisture, simplifying storage and handling.[3] This contrasts with many boronic acids, which can be prone to dehydration to form cyclic boroxine anhydrides, complicating stoichiometry.[3]

  • Resistance to Oxidation: The carbon-boron bond in organotrifluoroborates is robust and can withstand various reagents and reaction conditions where a boronic acid might decompose.[4][5]

  • Controlled Release: In reactions like the Suzuki-Miyaura coupling, the trifluoroborate slowly hydrolyzes in situ to the active boronic acid. This "slow release" can minimize side reactions like protodeboronation and oxidative homocoupling that occur at high concentrations of boronic acid.[6][7]

Q2: What is the active species in cross-coupling reactions when using this reagent?

A2: The active nucleophilic species in palladium-catalyzed cross-coupling reactions is the boronic acid, which is generated in situ from the hydrolysis of the trifluoroborate salt.[6][7] The overall transformation required before the catalytic cycle can proceed is:

C₅H₁₁N-CH₂-BF₃⁻ + 2 H₂O ⇌ C₅H₁₁N-CH₂-B(OH)₂ + 3 F⁻ + 2 H⁺

Therefore, ensuring this hydrolysis step occurs efficiently is the primary factor in enhancing the overall reaction rate.

Q3: The structure contains a positively charged pyrrolidinium group. How does this affect its reactivity?

A3: The presence of the aminomethyl group is a critical structural feature. While organotrifluoroborates are generally versatile, amine-containing variants can present specific challenges. Research has shown that aminomethyl-substituted organotrifluoroborates may have low solubility in pure water.[8] This poor solubility can lead to prolonged reaction times and an increased likelihood of undesired side reactions, such as protodeboronation.[8] Therefore, careful selection of a co-solvent is crucial to maintain sufficient concentration in the aqueous phase where hydrolysis occurs.

Troubleshooting Guide: Low or No Reactivity

This section provides a systematic approach to diagnosing and solving common issues encountered during experiments.

Issue 1: My Suzuki-Miyaura cross-coupling reaction shows low conversion or has not initiated.

This is the most common issue and almost always relates to the hydrolysis of the trifluoroborate to the corresponding boronic acid.

Root Cause Analysis & Solution Workflow

start Low/No Conversion check_hydrolysis Is the Trifluoroborate Hydrolyzing? start->check_hydrolysis check_base Step 1: Verify Base & Water Is the base appropriate (e.g., Cs₂CO₃)? Is water present as a co-solvent? check_hydrolysis->check_base  Primary Check check_solvent Step 2: Optimize Solvent System Is the reagent soluble? Consider adding an organic co-solvent (EtOAc, THF, Dioxane). check_base->check_solvent If Yes fail Consult Further check_base->fail If No, Correct This First check_temp Step 3: Increase Temperature Is the reaction temperature sufficient (e.g., 55-110 °C)? check_solvent->check_temp If Yes check_solvent->fail If Solubility is Poor check_catalyst Step 4: Evaluate Catalyst System Is the Pd catalyst active? Is the ligand appropriate for alkylboron coupling? check_temp->check_catalyst If Yes check_temp->fail If Temp is Too Low success Reactivity Enhanced check_catalyst->success If Optimized check_catalyst->fail If Catalyst is Inactive cluster_0 Activation Step Reagent Trifluoro-borate (Stable Precursor) R-CH₂-BF₃⁻ Active Boronic Acid (Active Species) R-CH₂-B(OH)₂ Reagent->Active + 2 H₂O - 3 F⁻ Pd0 Pd(0)L₂ PdII R'-Pd(II)-(X)L₂ Pd0->PdII Oxidative Addition Transmetal R'-Pd(II)-(CH₂R)L₂ PdII->Transmetal Transmetalation (Rate-Limiting) Transmetal->Pd0 Reductive Elimination Product R'-CH₂R Transmetal->Product BoronicAcid R-CH₂-B(OH)₂ BoronicAcid->PdII ArX R'-X ArX->PdII

Sources

Technical Support Center: Solvent Effects on Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate. This resource is designed for researchers, chemists, and drug development professionals who utilize this zwitterionic organotrifluoroborate in their work. Here, we address common questions and troubleshooting scenarios related to its stability in various solvent systems, providing not just protocols but the underlying chemical principles to guide your experimental design.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental structure of this compound, and why is solvent choice so critical for its stability?

This compound is an inner salt, also known as a zwitterion.[1][2] Its structure contains a positively charged quaternary ammonium center (the pyrrolidinium ring) and a negatively charged tetra-coordinate boron atom (the trifluoroborate anion), linked by a methylene bridge.[3] This unique intramolecular ionic pairing makes it a crystalline solid that is generally more stable and easier to handle than its boronic acid counterpart.[1][4]

Solvent choice is paramount because the solvent directly interacts with these charged centers. The stability of the compound is a delicate balance between maintaining the protective intramolecular ionic bond and preventing solvent-induced degradation pathways. Solvents can solvate the ions to different extents, influencing the dissociation of the B-F bonds and susceptibility to hydrolysis.[5][6]

cluster_Zwitterion This compound cluster_Protic Polar Protic Solvents (e.g., H₂O, MeOH) cluster_Aprotic Polar Aprotic Solvents (e.g., THF, ACN) Z [Pyrrolidinium+]-CH2-[BF3-] Protic_Solvent H-Bonding Cage Formation Facilitates Hydrolysis Z->Protic_Solvent Leads to Decomposition Aprotic_Solvent Solvates Charges Maintains Stability Z->Aprotic_Solvent Generally Stable In

Caption: Solvent interaction with the zwitterionic borate.

Q2: What is the primary decomposition pathway for organotrifluoroborates like this one?

The most common degradation route for organotrifluoroborates is hydrolysis , which is the reaction with water to form the corresponding boronic acid and fluoride ions.[7] While often considered air- and moisture-stable for storage, they can undergo solvolysis in solution, especially in the presence of water or other protic solvents like methanol.[8][9]

This hydrolysis is not always undesirable; in fact, it is a required activation step for reactions like the Suzuki–Miyaura cross-coupling, where the trifluoroborate serves as a stable, slow-release precursor for the catalytically active boronic acid.[10][11][12] The challenge for researchers is to control this process, preventing premature decomposition while ensuring activation when needed. The rate of hydrolysis is highly sensitive to pH, temperature, and the electronic properties of the organic substituent attached to the boron.[7][10]

Q3: My compound is degrading rapidly when dissolved in methanol for NMR analysis. What is happening and how can I avoid it?

This is a classic troubleshooting scenario that highlights the impact of polar protic solvents. Methanol, like water, can act as a proton source and engage in hydrogen bonding.[13][14] This interaction solvates and stabilizes the fluoride ions as they dissociate from the boron center, thereby facilitating the hydrolysis (or in this case, methanolysis) of the B-F bonds.[8] Even trace amounts of water in the methanol can initiate this process.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: For routine characterization where stability is essential, use anhydrous polar aprotic solvents like acetonitrile-d3 (CD3CN) or DMSO-d6. These solvents can dissolve the zwitterionic compound but lack the O-H or N-H bonds necessary for hydrogen bonding, thus significantly slowing the decomposition pathway.[14][15]

  • Ensure Anhydrous Conditions: If a protic solvent is unavoidable, use a freshly opened bottle of the highest purity anhydrous grade available. Store the solvent over molecular sieves to remove residual water.

  • Perform Analysis Promptly: Acquire spectral data immediately after preparing the solution to minimize the extent of degradation over time.

Q4: How does solvent polarity, independent of its protic nature, influence the stability of this zwitterion?

Solvent polarity plays a crucial role in mediating the strength of the intramolecular ionic interaction.

  • In Low-Polarity Solvents (e.g., Toluene, Dichloromethane): The compound's solubility is often limited. The low dielectric constant of the solvent cannot effectively stabilize separated charges, so the zwitterion remains tightly associated, which can protect the borate group from external reagents.

  • In High-Polarity Solvents (e.g., Acetonitrile, DMSO): These solvents have high dielectric constants that can effectively solvate and stabilize the cationic pyrrolidinium and anionic trifluoroborate moieties.[5] This solvation can weaken the intramolecular ion pairing.[6][16] While this enhances solubility, it can also make the boron center more accessible to nucleophilic attack or hydrolysis if reactive species (like water) are present.

The key takeaway is that in the absence of protic sources, high-polarity aprotic solvents offer the best combination of solubility and stability.

Experimental Design & Troubleshooting Guides
Guide 1: Selecting a Solvent for Reaction vs. Storage

The choice of solvent is entirely context-dependent. A solvent that is detrimental for storage may be optimal for a reaction.

Solvent Type Dielectric Constant (ε) Stability Consideration Recommended Use Case
WaterPolar Protic80.1Low Stability: Rapid hydrolysis.[10]Suzuki-Miyaura coupling (as co-solvent).[17]
Methanol (MeOH)Polar Protic32.7Low Stability: Prone to solvolysis.[8]Avoid for storage; use with caution in reactions.
Acetonitrile (ACN)Polar Aprotic37.5High Stability: Good solubility, minimal degradation.NMR, LC-MS, stable reaction medium.
Tetrahydrofuran (THF)Polar Aprotic7.6Moderate Stability: Lower polarity, good for many reactions.Common reaction solvent, often with water co-solvent.[7]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7High Stability: Excellent dissolving power.Stock solutions, NMR, reactions requiring high polarity.
TolueneNonpolar2.4High Stability (if dissolved): Poor solubility.Slurries or biphasic reaction systems.
Guide 2: Protocol for Monitoring Stability via ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful, non-destructive technique for monitoring the stability of this compound. ¹⁹F NMR is particularly diagnostic.

Objective: To quantify the rate of decomposition of the borate in a given solvent by observing the change in fluorine-containing species over time.

cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis A Prepare stock solution of borate in chosen deuterated solvent (e.g., 10 mg/mL in CD3CN) B Add internal standard (e.g., α,α,α-Trifluorotoluene) A->B C Acquire initial ¹⁹F NMR spectrum (Time = 0) B->C Transfer to NMR tube D Store sample at constant temp (e.g., 25°C) C->D E Acquire subsequent spectra at regular intervals (1h, 6h, 24h, 48h) D->E F Integrate signal of borate [R-BF₃⁻] relative to internal standard E->F Process spectra G Plot % Remaining Borate vs. Time F->G H Calculate half-life (t½) from kinetic data G->H

Caption: Workflow for an NMR-based stability study.

Detailed Steps:

  • Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve it in 1.0 mL of the desired deuterated solvent (e.g., CD₃CN, DMSO-d₆, or CD₃OD) in a clean vial.

    • Add a known amount of an inert internal standard containing fluorine, such as α,α,α-Trifluorotoluene. The standard's signal should not overlap with the sample signals.

  • Initial Measurement (t=0):

    • Immediately transfer the solution to an NMR tube.

    • Acquire a quantitative ¹⁹F NMR spectrum. The [R-BF₃]⁻ signal will appear as a characteristic quartet due to coupling with ¹¹B.

  • Time-Course Monitoring:

    • Store the NMR tube at a constant, controlled temperature (e.g., 25 °C).

    • Acquire additional ¹⁹F NMR spectra at predetermined time points (e.g., 1, 4, 8, 24, and 48 hours).

  • Data Analysis:

    • For each spectrum, integrate the area of the [R-BF₃]⁻ signal relative to the area of the internal standard's signal.

    • The appearance of new signals, such as a broad peak for fluoride (F⁻) or signals for hydrolyzed species like [R-BF₂(OH)]⁻, indicates decomposition.[10]

    • Calculate the percentage of the remaining borate at each time point.

    • Plot this percentage against time to determine the stability profile and calculate the compound's half-life in that specific solvent.[4]

Self-Validation: The use of an internal standard ensures that any changes in signal intensity are due to chemical decomposition rather than instrument fluctuations. The consistency of the standard's integral across all measurements validates the quantitative accuracy of the experiment.

References
  • Trifluoroborate hydrolysis pathways proposed by Lloyd‐Jones and Perrin... - ResearchGate. Available at: [Link]

  • Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates - University of Victoria. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - National Institutes of Health (PMC). Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - University of California, Berkeley. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - ACS Publications. Available at: [Link]

  • Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed. Available at: [Link]

  • A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - National Institutes of Health (PMC). Available at: [Link]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - SciSpace. Available at: [Link]

  • Effects of solvent and counterion on ion pairing and observed charge states of diquaternary ammonium salts in electrospray ionization mass spectrometry - PubMed. Available at: [Link]

  • Does polarization affect the stability of ionic bonds? - Quora. Available at: [Link]

  • Effects of Polarity and Hydrogen Bonding on Physical Properties and Ion Dissociation in 1-Ethyl-3-methylimidazolium Ionic Liquid + Non-aqueous Solvent Systems - ResearchGate. Available at: [Link]

  • The Interplay of Solvation and Polarization Effects on Ion Pairing in Nanoconfined Electrolytes - National Institutes of Health (PMC). Available at: [Link]

  • Stability of the zwitterionic liquid butyl-methyl-imidazol-2-ylidene borane - Semantic Scholar. Available at: [Link]

  • Entropic Origin of Ionic Interactions in Polar Solvents - The Journal of Physical Chemistry B. Available at: [Link]

  • Stability of the zwitterionic liquid butyl-methyl-imidazol-2-ylidene borane - Royal Society of Chemistry. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available at: [Link]

  • trifluoro(pyrrolidinium-1-ylmethyl)borate - Boron Molecular. Available at: [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis - ACS Publications. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at: [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - Semantic Scholar. Available at: [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - National Institutes of Health (PMC). Available at: [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions - YouTube. Available at: [Link]

  • Protic and Aprotic solvents - and the reaction speed - YouTube. Available at: [Link]

  • Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) - YouTube. Available at: [Link]

  • Boron‐Stabilized Anisotropic Water‐in‐Polymer Salt Electrolyte with an Exceptionally Low Salt Concentration by Hofmeister Effect for Aqueous Lithium‐Ion Batteries - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Trifluoro(pyrrolodin-1-ium-1-ylmethyl)borate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for working with this versatile zwitterionic organoborate.[1] This resource aims to address common challenges encountered during reaction workup and purification, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as (Pyrrolidinium-1-ylmethyl)trifluoroborate internal salt, is a solid, air-stable organotrifluoroborate reagent.[2] Its zwitterionic nature, containing both a cationic pyrrolidinium moiety and an anionic trifluoroborate group, imparts unique stability and reactivity.[1][3] It is primarily used in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for the formation of other boron-containing compounds.[3][4] It is valued for its role in introducing specific functional groups in the development of pharmaceutical candidates and advanced materials.[3]

Q2: What are the typical storage conditions for this reagent?

To ensure its stability and reactivity, this compound should be stored at 4°C in a sealed container, away from moisture.[5] Some suppliers recommend storage in a freezer under an inert atmosphere at temperatures below -20°C.[6]

Q3: I am having trouble removing boron-containing byproducts from my reaction mixture. What are the recommended workup procedures?

The removal of boron-containing impurities is a common challenge in reactions involving organoborates.[7][8] Several methods can be employed:

  • Azeotropic Removal with Methanol: Boron compounds and residues can often be removed by repeatedly concentrating the reaction mixture from methanol.[7][8] This process forms the volatile trimethyl borate ((MeO)₃B), which can be removed under reduced pressure.[7][8]

  • Aqueous Extraction with an Alkali Hydroxide: Boron can be extracted from an organic solution by combining it with an aqueous solution of an alkali hydroxide, such as sodium hydroxide.[9] This forms a salt that partitions into the aqueous layer.

  • Liquid-Liquid Extraction: Standard aqueous workups can be effective. Partition the reaction mixture between an appropriate organic solvent and water or a mild aqueous acid or base solution. The polarity of boronic acids and their derivatives can vary, so the choice of aqueous phase pH may be critical.[4]

  • Filtration through Celite/Silica Gel with KF: For tin-based byproducts, a similar strategy that can be adapted for some boron compounds involves filtration through a pad of Celite mixed with potassium fluoride (KF).[7] Alternatively, washing the organic phase with an aqueous KF solution can precipitate boron fluorides, which can then be removed by filtration.[7]

Q4: My reaction is not proceeding as expected. What are some general troubleshooting steps I can take?

If your reaction is not working, consider the following points:[10][11]

  • Reagent Quality: Ensure your this compound and other reagents are pure and have been stored correctly.

  • Solvent Purity and Atmosphere: Use dry, pure solvents and maintain an inert atmosphere if your reaction is sensitive to air or moisture.

  • Reaction Monitoring: Actively monitor the reaction from start to finish using techniques like TLC or NMR to identify when a problem occurs.

  • Temperature Control: Ensure the reaction is maintained at the correct temperature.

  • Order of Addition: The order in which reagents are added can be crucial.

Troubleshooting Guide

Issue 1: Low Yield After Workup

Possible Cause: The product may be partially soluble in the aqueous layer or lost during extraction.[11]

Troubleshooting Steps:

  • Check the Aqueous Layer: Before discarding the aqueous layer from your extraction, take a small sample, neutralize it if necessary, and extract it with a small amount of a suitable organic solvent. Analyze the organic extract by TLC or another appropriate method to see if your product is present.[11]

  • Optimize Extraction pH: The solubility of your product and boron byproducts can be pH-dependent. Experiment with adjusting the pH of the aqueous phase during workup to maximize the partitioning of your product into the organic layer while retaining impurities in the aqueous phase.

  • Minimize Emulsions: Emulsions can lead to significant product loss. To break up an emulsion, try adding brine (saturated aqueous NaCl solution) or filtering the mixture through a pad of Celite.

Issue 2: Product Decomposition During Workup

Possible Cause: Your product may be sensitive to the acidic or basic conditions of the workup.[11]

Troubleshooting Steps:

  • Stability Test: Before performing the workup on the entire reaction mixture, take a small aliquot of the crude reaction and expose it to the planned acidic or basic wash. Monitor this sample by TLC to see if any decomposition occurs.[11]

  • Use Milder Conditions: If decomposition is observed, consider using milder workup conditions. For example, use a saturated aqueous solution of sodium bicarbonate instead of a stronger base, or a dilute solution of a weak acid like ammonium chloride instead of a strong acid.

Issue 3: Persistent Boron Impurities in the Final Product

Possible Cause: The boron-containing byproducts have similar solubility properties to the desired product, making them difficult to separate by standard extraction.

Troubleshooting Steps:

  • Methanol Azeotrope: As mentioned in the FAQs, repeatedly dissolving the crude product in methanol and removing the solvent under reduced pressure is a highly effective method for removing many boron impurities.[7][8]

    Protocol for Methanol Azeotrope:

    • Concentrate the crude reaction mixture to a residue.

    • Add a sufficient volume of methanol to dissolve the residue.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Repeat steps 2 and 3 two to three more times.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.[12] Carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the boron impurities remain soluble.

Workflow for a General Reaction Workup

Here is a general workflow for the workup of a reaction containing this compound.

Workup_Workflow start Reaction Complete quench Quench Reaction (e.g., with water or sat. aq. NH4Cl) start->quench extract Liquid-Liquid Extraction (Organic Solvent vs. Aqueous Phase) quench->extract wash_org Wash Organic Layer (e.g., with brine) extract->wash_org dry_org Dry Organic Layer (e.g., with Na2SO4 or MgSO4) wash_org->dry_org concentrate Concentrate in Vacuo dry_org->concentrate crude_product Crude Product concentrate->crude_product methanol_azeotrope Methanol Azeotrope (if boron impurities are present) crude_product->methanol_azeotrope Check for Boron Impurities purification Purification (Column Chromatography, Recrystallization, etc.) crude_product->purification methanol_azeotrope->purification final_product Pure Product purification->final_product

Caption: General workflow for reaction workup.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC₅H₁₁BF₃N[2][5]
Molecular Weight152.95 g/mol [5]
AppearanceSolid[2]
Melting Point87-104 °C
Storage4°C, sealed, away from moisture[5]

References

Sources

Validation & Comparative

A Comparative Guide to Boron Nucleophiles: Potassium Organotrifluoroborates vs. Zwitterionic Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Reagent Selection for Modern Cross-Coupling Reactions

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The evolution of this powerful transformation has been intrinsically linked to the development of robust and versatile organoboron reagents. For decades, boronic acids and their ester derivatives were the primary nucleophilic partners. However, their inherent instability, including tendencies toward protodeboronation and trimerization into boroxines, presented significant challenges for reproducibility and scalability.[1] This has spurred the development of more stable and user-friendly alternatives.

Among the most successful of these alternatives are the potassium organotrifluoroborates ([R-BF₃]K). Their rise to prominence is a testament to their exceptional stability and broad applicability.[2][3] More recently, novel structures such as the zwitterionic trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate have emerged, prompting questions about their potential advantages and unique reactivity.

This guide provides an in-depth comparison of these two classes of organoboron reagents. It is intended for researchers, scientists, and drug development professionals seeking to optimize their cross-coupling methodologies by making informed decisions on reagent selection. We will delve into the fundamental properties, performance in catalytic reactions, and practical handling considerations for both potassium trifluoroborates and the intriguing zwitterionic analogue.

The Gold Standard: Potassium Organotrifluoroborates

Potassium organotrifluoroborates have become a staple in the synthetic chemist's toolbox for good reason. These crystalline, free-flowing solids are generally stable to both air and moisture, a stark contrast to their boronic acid precursors.[4] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which protects the C-B bond from common degradation pathways.[1]

Key Advantages of Potassium Organotrifluoroborates:

  • Enhanced Stability: They are typically crystalline solids that can be stored for extended periods at ambient temperature without significant degradation.[5] This simplifies handling and eliminates the need for rigorously anhydrous conditions or inert atmospheres for storage.

  • Improved Stoichiometry: Their resistance to protodeboronation allows for the use of near-stoichiometric amounts of the reagent in coupling reactions, improving atom economy and simplifying purification.[2]

  • Broad Functional Group Tolerance: The conditions for Suzuki-Miyaura coupling using potassium trifluoroborates are generally mild and compatible with a wide array of sensitive functional groups.[6]

  • Versatility: They are effective coupling partners for a diverse range of electrophiles, including aryl chlorides, bromides, and triflates.[6]

The enhanced stability of potassium organotrifluoroborates can be understood by considering the equilibrium between the trifluoroborate salt and the corresponding boronic acid. In the presence of a base and water, the trifluoroborate is slowly hydrolyzed to release the active boronic acid in situ. This slow-release mechanism can be beneficial in maintaining a low concentration of the sensitive boronic acid throughout the reaction, minimizing side reactions.[7]

Diagram: The Role of Potassium Trifluoroborates in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination [R-BF3]K [R-BF3]K R-B(OH)2 R-B(OH)2 [R-BF3]K->R-B(OH)2 Hydrolysis R-B(OH)2->Ar-Pd(II)-X(L2) Base_H2O Base, H2O

Caption: Suzuki-Miyaura catalytic cycle featuring the in situ generation of boronic acid from a potassium trifluoroborate salt.

A New Contender: Zwitterionic this compound

This compound represents a structurally distinct class of organotrifluoroborates. As an internal salt, or zwitterion, it possesses both a negatively charged trifluoroborate moiety and a positively charged pyrrolidinium cation within the same molecule. While extensive research has been conducted on potassium trifluoroborates, the application of zwitterionic analogues in cross-coupling reactions is a less explored area.

Based on the available information, the primary distinction of this compound lies in its structure. The presence of the ammonium cation could influence its physical and chemical properties in several ways:

  • Solubility: The zwitterionic nature might impart different solubility profiles compared to the corresponding potassium salts. While potassium trifluoroborates often require aqueous co-solvents for efficient reaction, a zwitterionic species could exhibit enhanced solubility in a broader range of organic solvents. This could be advantageous in reactions sensitive to water.

  • Reactivity: The proximity of the cationic ammonium group to the anionic borate center could potentially modulate the reactivity of the C-B bond. However, without experimental data, it is difficult to predict whether this would lead to enhanced or diminished reactivity in the transmetalation step of the Suzuki-Miyaura cycle.

It is important to note that a closely related compound, potassium trifluoro[(pyrrolidin-1-yl)methyl]borate, is commercially available.[8] This suggests that for synthetic applications, the potassium salt may be more commonly employed. The zwitterionic form may find applications in other areas, such as materials science or as an ionic liquid component, where its unique physical properties are advantageous.[9][10]

Comparative Summary: Key Physicochemical and Performance Properties

FeaturePotassium OrganotrifluoroboratesThis compound (Zwitterionic)
Structure Ionic salt: [R-BF₃]⁻ K⁺Internal salt (zwitterion)
Stability High; air- and moisture-stable crystalline solids.[5]Expected to be high due to the tetracoordinate boron center.
Handling Crystalline solids, easy to handle and weigh.[4]Solid, with a reported melting point of 87-104 °C.
Solubility Generally soluble in polar aprotic solvents and aqueous mixtures.Potentially more soluble in a wider range of organic solvents.
Reactivity in Suzuki-Miyaura Coupling Well-established, broad scope with numerous documented protocols.[2]Not well-documented in the scientific literature for cross-coupling reactions.
Key Advantage Proven stability, reliability, and extensive documented applications.Potential for improved solubility in organic media, though this is speculative.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling with a Potassium Alkyltrifluoroborate

The following protocol is a general procedure adapted from established methods for the Suzuki-Miyaura cross-coupling of a potassium alkyltrifluoroborate with an aryl chloride.[6]

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification A Charge Schlenk tube with: - Aryl Chloride (1.0 equiv) - K-Alkyltrifluoroborate (1.05 equiv) - Base (e.g., K₂CO₃, 3.0 equiv) B Evacuate and backfill with Argon (3x) A->B C Add Solvents (e.g., Toluene/H₂O) B->C D Degas the mixture (sparge with Argon) C->D E Add Catalyst/Ligand solution (e.g., Pd(OAc)₂ / RuPhos) D->E F Seal tube and heat in an oil bath (e.g., 80 °C) E->F G Monitor reaction by TLC or GC-MS F->G H Cool to room temperature G->H I Dilute with organic solvent (e.g., Ethyl Acetate) H->I J Wash with water I->J K Dry organic layer (e.g., Na₂SO₄), filter, and concentrate J->K L Purify by flash column chromatography K->L

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a potassium alkyltrifluoroborate.

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), the potassium alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Degassing: Stir the mixture and sparge with a stream of argon for 15 minutes.

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %). Add this catalyst/ligand mixture to the reaction tube under a positive pressure of argon.

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

Potassium organotrifluoroborates have firmly established themselves as superior alternatives to boronic acids for a wide range of Suzuki-Miyaura cross-coupling reactions. Their remarkable stability, ease of handling, and broad applicability make them the reagents of choice for many synthetic applications, particularly in the pharmaceutical industry where robustness and reproducibility are paramount.

The zwitterionic this compound, while structurally interesting, remains a largely unexplored reagent in the context of cross-coupling chemistry. While its unique structure may offer advantages in terms of solubility, further research is required to elucidate its reactivity and potential benefits over the well-established potassium salts. The development of novel organoboron reagents is a dynamic field, and it is plausible that such zwitterionic compounds may find a niche in specific applications where their distinct properties can be leveraged. For now, potassium organotrifluoroborates remain the more versatile and reliable choice for general cross-coupling applications.

References

  • Buszek, K. R., & Brown, N. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 9(5), 707–710. [Link]

  • Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]

  • Lee, S. Y., et al. (2014). Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers. Organic & Biomolecular Chemistry, 12(43), 8643–8649. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Molander, G. A., & Brown, A. R. (2006). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 9(5), 879–882. [Link]

  • National Center for Biotechnology Information. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

  • Verevkin, S. P., et al. (2010). Thermochemistry of Pyridinium Based Ionic Liquids with Tetrafluoroborate Anion. The Journal of Physical Chemistry B, 114(23), 7837–7844. [Link]

  • Vedejs, E., et al. (2007). Synthesis and Cross-Coupling Reactions of Tetraalkylammonium Organotrifluoroborate Salts. The Journal of Organic Chemistry, 72(15), 5589–5597. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]

  • Boron Molecular. (n.d.). trifluoro(pyrrolidinium-1-ylmethyl)borate. [Link]

  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate. [Link]

  • SciSpace. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Primary trifluoroborate-iminiums enable facile access to chiral α-aminoboronic acids via Ru-catalyzed asymmetric hydrogenation and simple hydrolysis of the trifluoroborate moiety. PubMed Central. [Link]

  • Yim, T., et al. (2007). Synthesis and Properties of Pyrrolidinium and Piperidinium Bis(trifluoromethanesulfonyl)imide Ionic Liquids with Allyl Substituents. Bulletin of the Korean Chemical Society, 28(9), 1567-1572. [Link]

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A Comparative Guide to Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate and Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction, influencing everything from yield and purity to the feasibility of a synthetic route. For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, their inherent instability can present significant challenges. This guide provides a detailed comparison between traditional boronic acids and a newer class of reagents, exemplified by Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a type of zwitterionic alkyltrifluoroborate. We will delve into the fundamental differences in their stability, reactivity, and handling, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.

The Stability Paradigm: A Fundamental Divergence

The most significant distinction between boronic acids and organotrifluoroborates lies in their stability. This difference stems from the coordination state of the boron atom.

Boronic Acids: These are tricoordinate boron species that are notoriously prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation.[1] Furthermore, they exist in a dehydrative equilibrium with their corresponding cyclic trimers, known as boroxines.[2] This equilibrium can complicate accurate stoichiometric measurements and introduce variability into reactions.[3] Their sensitivity to air and moisture often necessitates storage under inert atmospheres and careful handling, adding a layer of complexity to experimental setup.

This compound and other Organotrifluoroborates: In contrast, these are tetracoordinate boron species. The boron atom is part of a negatively charged trifluoroborate group, which is ionically bonded to a cation—in this specific case, a pyrrolidinium cation. This tetracoordinate nature renders the C-B bond significantly more robust and less susceptible to premature cleavage.[4][5] this compound and its broader class of potassium organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[2][6] This allows for indefinite storage at room temperature and simplifies handling, a considerable advantage in both academic and industrial settings.[2][7] The zwitterionic nature of this compound, with a positive charge on the nitrogen atom in the β-position to the boron, can further enhance its kinetic stability in aqueous solutions by orders of magnitude.[8]

Table 1: General Comparison of Properties

PropertyBoronic AcidsThis compound (and Organotrifluoroborates)
Boron Coordination TricoordinateTetracoordinate
Stability Prone to protodeboronation and oxidation; forms boroxine trimersHigh stability to air, moisture, and a wide range of reagents[1][9]
Physical Form Often amorphous or difficult to purify solidsCrystalline, free-flowing solids[2]
Handling Often requires inert atmosphere and careful handlingCan be handled in air without special precautions
Stoichiometry Can be complicated by boroxine formation[3]Precise stoichiometry is easily achieved due to monomeric nature[10]
The "Slow Release" Principle: Mechanistic Implications for Reactivity

The enhanced stability of organotrifluoroborates directly impacts their reactivity in a beneficial way. Under the basic, aqueous conditions typical of Suzuki-Miyaura coupling, organotrifluoroborates undergo a slow hydrolysis to release the corresponding boronic acid in situ.[11][12] This "slow release" mechanism is a key factor in their often superior performance.[2][13]

By maintaining a low, steady-state concentration of the active boronic acid, several common side reactions are minimized:

  • Homocoupling: The oxidative dimerization of the boronic acid is suppressed.[11]

  • Protodeboronation: The premature cleavage of the carbon-boron bond is reduced.[11]

This controlled release ensures that the boronic acid is primarily consumed in the desired productive cross-coupling catalytic cycle. The rate of this hydrolysis can be influenced by the electronic nature of the organic substituent, allowing for a degree of predictability.[11][14]

G cluster_solution Reaction Medium (Basic, Aqueous) cluster_catalytic_cycle Pd Catalytic Cycle cluster_side_reactions Side Reactions (Minimized) R-BF3- Organotrifluoroborate (Stable Reservoir) R-B(OH)2 Boronic Acid (Active Species) R-BF3-->R-B(OH)2 Slow Hydrolysis Pd_Cycle Suzuki-Miyaura Cross-Coupling R-B(OH)2->Pd_Cycle Transmetalation Homocoupling Homocoupling R-B(OH)2->Homocoupling Protodeboronation Protodeboronation R-B(OH)2->Protodeboronation Product Product Pd_Cycle->Product Productive Pathway

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

The practical advantages of organotrifluoroborates often translate to improved yields and broader substrate scope in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates.

For instance, in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, the switch from a boronic acid to its corresponding trifluoroborate can lead to a significant increase in yield.[15] This is especially true for heteroaryl couplings, where the boronic acids can be particularly unstable.[15]

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

Aryl HalideBoronic Acid/TrifluoroborateProductYield with Boronic Acid (%)Yield with Trifluoroborate (%)Reference
Indolyl IodideIndoloboronic Acid / TrifluoroborateIndolyl-Heteroaryl3760[15]
4-BromobenzonitrileFuran-2-ylboronic Acid / Trifluoroborate4-(Furan-2-yl)benzonitrile-95 (isolated)[4]
2-ChloropyridineThiophen-2-yltrifluoroborate2-(Thiophen-2-yl)pyridine-95 (isolated)[4]

Note: Direct yield comparisons under identical conditions are not always available in the literature, as reactions are typically optimized for each class of reagent. The data presented illustrates the high efficiencies achievable with organotrifluoroborates.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, we provide representative, detailed protocols for their use in a Suzuki-Miyaura cross-coupling reaction.

The preparation of organotrifluoroborates is often a straightforward process from the corresponding boronic acid.[4][10]

Protocol: Synthesis of Potassium Phenyltrifluoroborate [2]

  • Dissolution: Dissolve phenylboronic acid (1.0 eq) in methanol.

  • Precipitation: While stirring vigorously, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq). A white precipitate of potassium phenyltrifluoroborate will form immediately.

  • Stirring: Continue stirring the mixture for 30 minutes at room temperature.

  • Isolation: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum. The product can be further purified by recrystallization from a minimal amount of acetonitrile if necessary.[10]

G start Start: Phenylboronic Acid in Methanol add_khf2 Add aq. KHF₂ Solution start->add_khf2 stir Stir at RT for 30 min add_khf2->stir filter Filter and Collect Precipitate stir->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry end End: Potassium Phenyltrifluoroborate dry->end

This general protocol is adaptable for a range of aryl and heteroaryl halides.[4][6]

Protocol: Cross-Coupling of an Aryl Chloride with a Potassium Alkyltrifluoroborate [6]

  • Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), the potassium alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL).

  • Degassing: Sparge the mixture with argon for 15 minutes while stirring.

  • Catalyst Preparation: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %).

  • Catalyst Addition: Add the catalyst mixture to the reaction tube under a positive pressure of argon.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound and the broader class of organotrifluoroborates represent a significant advancement in organoboron chemistry. Their exceptional stability, ease of handling, and advantageous "slow release" reactivity profile make them superior alternatives to traditional boronic acids in many applications.[1][2] For researchers in drug discovery and development, the reliability, reproducibility, and often higher yields afforded by these reagents can streamline the synthesis of complex molecules and libraries of compounds.[15] As the demand for more efficient and robust synthetic methodologies continues to grow, organotrifluoroborates are poised to become increasingly indispensable tools in the modern synthetic chemist's arsenal.

References

  • Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Lupp, D. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. Synfacts.
  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

  • Molander, G. A. (2011).
  • Molander, G. A., & Biolatto, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [Link]

  • Piettre, S. R., & D'Souza, S. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH. [Link]

  • Organotrifluoroborate Salts. (2015). Chem-Station Int. Ed. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]

  • Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Review of the month: Potassium organotrifluoroborates. (2008). GalChimia. [Link]

  • Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Peng, C. L. (2025). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]

  • Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH. [Link]

  • Recent Advances in Organotrifluoroborates Chemistry. (2018). Request PDF. [Link]

  • Piras, M., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. PMC - NIH. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • This compound. Crysdot LLC. [Link]

  • Unveiling the Multifaceted Role of Ammonium Fluoroborate in Metal Processing. (2024). Medium. [Link]

  • Ammonium tetrafluoroborate. Wikipedia. [Link]

  • ammonium fluoride nh4f: Topics. Science.gov. [Link]

  • Licano-Claros, E. A., et al. (2022). Synthesis of Ammonium-Based ILs with Different Lengths of Aliphatic Chains and Organic Halogen-Free Anions as Corrosion Inhibitors of API X52 Steel. MDPI. [Link]

  • Ammonium hexafluoridosilicates: Synthesis, structures, properties, applications. (2021). Request PDF. [Link]

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The Zwitterionic Advantage: A Comparative Guide to Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the pursuit of robust, efficient, and versatile reagents is a constant endeavor. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron nucleophile is critical to success. While boronic acids have long been the workhorses of this field, their inherent instability often presents significant challenges. This guide provides an in-depth comparison of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a zwitterionic organotrifluoroborate, with its predecessors and contemporaries, offering experimental insights into its superior performance in key synthetic transformations.

The Challenge of Stability in Organoboron Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the success of this reaction is heavily dependent on the stability of the organoboron reagent. Traditional boronic acids, while widely used, are susceptible to several decomposition pathways, including:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, leading to the formation of an undesired C-H bond and a reduction in yield.

  • Oxidative Degradation: The boron center is susceptible to oxidation, which can be problematic during purification and long-term storage.

  • Trimerization: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry and reaction kinetics.

These instabilities necessitate careful handling, storage under inert atmospheres, and often, the use of freshly prepared material, posing challenges for reproducibility and scalability.

The Rise of Organotrifluoroborates: A Leap in Stability

The introduction of potassium organotrifluoroborates (R-BF₃K) marked a significant advancement in organoboron chemistry.[1][2] The formation of a tetracoordinate borate complex with fluoride ions imparts exceptional stability to the C-B bond.[3] These crystalline solids are generally stable to air and moisture, allowing for indefinite storage at room temperature.[1] This enhanced stability simplifies handling and broadens the scope of compatible reaction conditions.[1][2]

This compound: The Zwitterionic Advantage

This compound represents a further evolution in the design of organotrifluoroborate reagents. A reinvestigation by Molander and coworkers revealed that these compounds exist not as potassium salts, but as zwitterionic internal salts.[4][5] This structural feature, where the anionic trifluoroborate moiety is intramolecularly associated with a cationic ammonium center, confers unique advantages.

The zwitterionic nature of this compound enhances its stability and handling characteristics. The intramolecular salt formation provides a "built-in" counterion, leading to highly crystalline and stable solids.[4] This is in contrast to the corresponding potassium salts, which can be more hygroscopic.

Comparative Analysis of Organoboron Reagents

To fully appreciate the advantages of this compound, a direct comparison with other commonly used organoboron reagents is essential.

FeatureBoronic Acids (R-B(OH)₂)Potassium Organotrifluoroborates (R-BF₃K)MIDA BoronatesThis compound
Stability Low; susceptible to protodeboronation, oxidation, and trimerization.High; generally air- and moisture-stable crystalline solids.[1]High; stable to chromatography and a wide range of reaction conditions.[6]Very High; stable, crystalline zwitterionic solid.[4]
Handling Requires careful handling and storage under inert atmosphere.Easy to handle and store.Easy to handle and purify by chromatography.[6]Easy to handle and store.
Reaction Conditions Often requires anhydrous conditions and carefully controlled stoichiometry.Tolerant of a broader range of functional groups and reaction conditions.Can be used in iterative cross-coupling sequences due to its stability.[6]Robust performance under standard Suzuki-Miyaura conditions.[5]
Activation Requires activation with a base to form a borate complex for transmetalation.[7]Requires a base for the release of the trifluoroborate anion.Often requires hydrolysis to the boronic acid prior to coupling.[6]Requires a base for activation in the catalytic cycle.[5]
Functional Group Tolerance Moderate; can be incompatible with certain functional groups.High; the trifluoroborate group is a robust protecting group.Very High; the MIDA ligand protects the boron center from a variety of reagents.[6]High; compatible with a range of functional groups.[5]

Experimental Protocols and Performance Data

The true measure of a reagent's utility lies in its experimental performance. The following protocols, adapted from the work of Molander et al., demonstrate the synthesis and application of this compound.[5]

Synthesis of this compound

G cluster_0 Synthesis of this compound Potassium Bromomethyltrifluoroborate Potassium Bromomethyltrifluoroborate Reaction Reaction Potassium Bromomethyltrifluoroborate->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Acetone, 80 °C Product This compound Reaction->Product Isolation

Caption: Synthesis of this compound.

Step-by-Step Protocol:

  • To a solution of potassium bromomethyltrifluoroborate (1.0 eq) in acetone (0.5 M), add pyrrolidine (1.2-2.0 eq).

  • Heat the reaction mixture in a sealed tube at 80 °C for 16 hours.

  • Monitor the reaction completion by ¹⁹F NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Suspend the resulting solid in hot acetone and filter to remove the potassium bromide byproduct.

  • Concentrate the filtrate to yield this compound as a crystalline solid.

Suzuki-Miyaura Cross-Coupling of this compound with Aryl Chlorides

G cluster_1 Suzuki-Miyaura Cross-Coupling Workflow Reagents This compound Aryl Chloride Pd(OAc)₂ XPhos Cs₂CO₃ Reaction CPME:H₂O 95 °C Reagents->Reaction Workup Workup Reaction->Workup Aqueous Workup Product Arylated Pyrrolidine Workup->Product Purification

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Protocol:

  • In a microwave vial, combine this compound (1.2 eq), the aryl chloride (1.0 eq), Cs₂CO₃ (3.0 eq), Pd(OAc)₂ (0.03 eq), and XPhos (0.06 eq).

  • Seal the vial, evacuate, and backfill with an inert atmosphere (e.g., Nitrogen or Argon) (repeat 3 times).

  • Add a 10:1 mixture of cyclopentyl methyl ether (CPME) and water (0.25 M).

  • Heat the reaction mixture to 95 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated pyrrolidine.

Performance Data

The following table summarizes the performance of this compound in Suzuki-Miyaura cross-coupling with a variety of aryl and heteroaryl chlorides, demonstrating its broad applicability.[5]

EntryAryl/Heteroaryl ChlorideProductYield (%)
14-Chlorobenzonitrile4-(Pyrrolidin-1-ylmethyl)benzonitrile85
21-Chloro-4-nitrobenzene1-Nitro-4-(pyrrolidin-1-ylmethyl)benzene78
32-Chlorotoluene1-Methyl-2-(pyrrolidin-1-ylmethyl)benzene72
43-Chloropyridine3-(Pyrrolidin-1-ylmethyl)pyridine91
55-Chloro-2-methoxypyridine2-Methoxy-5-(pyrrolidin-1-ylmethyl)pyridine88

Conclusion: A Superior Reagent for Modern Synthesis

This compound offers a compelling combination of stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions. Its zwitterionic nature provides a distinct advantage over traditional boronic acids and even standard potassium organotrifluoroborates. For researchers, scientists, and drug development professionals, the adoption of this reagent can lead to more robust, reproducible, and efficient synthetic routes. The ability to perform challenging aminomethylations on a wide range of aryl and heteroaryl chlorides with high yields underscores its value as a powerful tool in the synthetic chemist's arsenal.

References

  • Molander, G. A.; Sandrock, D. L. Org. Lett.2007 , 9, 1597–1600. [Link]

  • Molander, G. A.; Gormisky, P. E.; Sandrock, D. L. J. Org. Chem.2008 , 73, 2052–2057. [Link]

  • Molander, G. A.; Jean-Gérard, L. Org. React.2013 , 79, 1. [Link]

  • Jensen, M. S.; Yang, C.; Hsiao, Y.; Rivera, N. Org. Lett.2008, 10, 2052–2057.
  • Raushel, J.; Sandrock, D. L.; Josyula, K. V.; Pakyz, D.; Molander, G. A. J. Org. Chem.2011 , 76, 2762–2769. [Link]

  • Molander, G. A.; Gormisky, P. E.; Sandrock, D. L. J. Org. Chem.2008 , 73, 2052-2057. [Link]

  • Molander, G. A.; Ellis, N. Acc. Chem. Res.2007 , 40, 275–286. [Link]

  • Stefani, H. A.; Cella, R.; Adriano, S. Tetrahedron2007, 63, 3623–3658.
  • Darses, S.; Genêt, J.-P. Chem. Rev.2008, 108, 288–325.
  • Molander, G. A.; Figueroa, R. Aldrichim. Acta2005, 38, 49–56.
  • Molander, G. A.; Shin, I. Org. Lett.2011 , 13, 3956-3959. [Link]

  • Molander, G. A.; Sandrock, D. L. Curr. Opin. Drug Discov. Devel.2009 , 12, 811-823. [Link]

  • Molander, G. A.; Canturk, B. Angew. Chem. Int. Ed.2009, 48, 9240-9261.
  • Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. J. Org. Chem.1995 , 60, 3020–3027. [Link]

  • Molander, G. A.; Biolatto, B. J. Org. Chem.2003, 68, 4302-4314.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. Angew. Chem. Int. Ed.2006, 45, 3484-3488.

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analytical methods for characterizing Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

As a specialized zwitterionic organoboron compound, this compound presents unique analytical challenges that demand a multi-technique approach for comprehensive characterization. Its structure, featuring a positively charged pyrrolidinium head and a negatively charged trifluoroborate tail covalently linked, governs its physicochemical properties and dictates the selection of appropriate analytical methodologies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of essential analytical methods, detailing the causality behind experimental choices and providing field-proven protocols for robust characterization.

The Analytical Workflow: A Multi-Pronged Strategy

A thorough characterization of this compound is not a linear process but an integrated workflow. Data from orthogonal techniques must be synthesized to build a complete profile of the molecule's identity, purity, structure, and stability. The logical flow begins with preliminary identification and proceeds to definitive structural proof and quantitative purity assessment.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Definitive Structure cluster_2 Purity & Physicochemical Properties NMR Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) MS ESI-HRMS NMR->MS Confirms Mass XRay Single Crystal X-ray Diffraction NMR->XRay Validates Structure HPLC HPLC / UPLC (Mixed-Mode) NMR->HPLC Informs Purity Method MS->NMR Confirms Formula MS->XRay MS->HPLC Informs Purity Method XRay->NMR Provides Absolute Structure XRay->MS FTIR FTIR Spectroscopy HPLC->FTIR Quantifies Pure Material Thermal Thermal Analysis (TGA/DSC) HPLC->Thermal Quantifies Pure Material EA Elemental Analysis (CHN) HPLC->EA Quantifies Pure Material NMR_Strategy Compound This compound NMR_Nuclei ¹H NMR ¹³C NMR ¹⁹F NMR ¹¹B NMR Compound->NMR_Nuclei Info Pyrrolidinium & -CH₂- protons Carbon skeleton B-F₃ environment, high sensitivity Tetracoordinate Boron confirmation NMR_Nuclei:f0->Info:f0 NMR_Nuclei:f1->Info:f1 NMR_Nuclei:f2->Info:f2 NMR_Nuclei:f3->Info:f3

Caption: Multi-nuclear NMR approach for structural assignment.

  • ¹H NMR: Provides information on the protons of the pyrrolidinium ring and the crucial methylene (-CH₂-) linker connecting the charged moieties. The chemical shifts will be indicative of the positively charged nitrogen's influence.

  • ¹³C NMR: Maps the carbon skeleton of the molecule. The carbon attached to the boron atom may appear as a broad signal due to quadrupolar relaxation of the boron nucleus. [1]* ¹⁹F NMR: This is a highly sensitive and informative experiment for this class of compounds. [2]The three equivalent fluorine atoms attached to boron will typically appear as a sharp quartet in the range of -129 to -141 ppm due to coupling with the ¹¹B isotope. [3]* ¹¹B NMR: Directly probes the boron atom. A tetracoordinate boron in an organotrifluoroborate will exhibit a characteristic chemical shift and will be split into a quartet by the three attached fluorine atoms, confirming the BF₃⁻ group's integrity. [3][4] Causality: The choice of these four specific nuclei is non-negotiable. ¹H and ¹³C NMR define the organic framework, while ¹⁹F and ¹¹B NMR are essential to confirm the identity and coordination state of the inorganic trifluoroborate portion of the zwitterion.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

While NMR builds the molecular skeleton, HRMS provides the exact molecular weight, allowing for the confident determination of the elemental formula.

  • Ionization Technique: Electrospray Ionization (ESI) is the ideal method for zwitterionic compounds as it is a soft ionization technique that can transfer pre-existing ions from solution to the gas phase with minimal fragmentation. [5][6][7]The molecule can be detected in either positive or negative ion mode, although it may show a preference depending on the solution pH and solvent conditions.

  • Accurate Mass Measurement: High-resolution analysis (e.g., on a TOF or Orbitrap instrument) is critical. Obtaining a mass measurement with an error of less than 5 ppm provides strong evidence for the elemental composition. [8]This technique is crucial for distinguishing the target compound from potential impurities with similar nominal masses.

Causality: Standard low-resolution mass spectrometry is insufficient as it cannot confirm the elemental formula. ESI is chosen over other techniques like EI or CI because it is suitable for non-volatile, polar, and ionic species without causing significant decomposition. [5]

Definitive Structural Confirmation: Single Crystal X-ray Diffraction

For an unambiguous, three-dimensional structural determination, Single Crystal X-ray Diffraction (SCXRD) is the gold standard. [9][10]While not a routine quality control method, it is essential for the initial characterization of a new chemical entity.

  • Information Provided: SCXRD provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. [9][11]This can confirm the zwitterionic nature by showing the formal charge separation and the exact geometry of the pyrrolidinium ring and the tetrahedral boron center.

  • Requirements: This technique requires the growth of a suitable single crystal, which can sometimes be a challenging and time-consuming process. [12][13] Causality: While NMR and MS provide strong evidence for the proposed structure, they represent an average state in solution. SCXRD provides a static, solid-state picture of the molecule, resolving any ambiguity about connectivity or stereochemistry. [10]

Purity Assessment: Navigating the Challenges of HPLC

Determining the purity of this compound is complicated by its zwitterionic nature, which leads to poor retention on traditional reversed-phase (RP) columns like C18. [14]

  • Alternative Stationary Phases:

    • Mixed-Mode Chromatography: This is often the most effective approach. Columns that combine reversed-phase (hydrophobic) and ion-exchange (electrostatic) retention mechanisms can provide excellent separation of the polar zwitterion from non-polar or purely ionic impurities. [14][15] * Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. [6][16] * Weak Anion-Exchange (WAX): Specialized WAX columns have also been successfully used for the analysis of zwitterionic organic acids. [17]

  • Detection:

    • UV Detection: If the molecule contains a chromophore (unlikely for this specific structure), UV detection is straightforward.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are excellent alternatives when a compound lacks a UV chromophore.

    • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer provides the highest level of specificity and sensitivity, allowing for the identification of impurities. [18] Causality: The choice of a mixed-mode or HILIC column is a direct response to the molecule's dual hydrophobic and ionic character. Standard C18 columns fail because the analyte is too polar to be retained by hydrophobic interactions alone. [14]

Physicochemical and Compositional Analysis

Beyond structure and purity, a full characterization includes understanding the compound's physical properties and confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique used to identify the presence of key functional groups. For this compound, the most characteristic signals will be the strong stretching vibrations associated with the B-F bonds in the trifluoroborate anion. [19][20]* Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability. [21]TGA measures weight loss as a function of temperature, identifying the decomposition temperature, while DSC detects thermal events like melting points and phase transitions. [22][23][24][25]This data is critical for determining the compound's shelf-life and safe handling temperatures.

  • Elemental Analysis (CHN): This fundamental technique provides the weight percentages of carbon, hydrogen, and nitrogen in the sample. The experimental values must match the theoretical values calculated from the molecular formula within a narrow margin (typically ±0.4%) to confirm the empirical formula and provide evidence of high purity. [26]

Comparative Guide to Analytical Methods

Technique Information Provided Pros Cons Sample Type
Multi-Nuclear NMR Detailed molecular structure, connectivity, chemical environmentNon-destructive, highly specific, quantitative potentialModerate sensitivity, requires soluble sampleSolution (mg)
ESI-HRMS Accurate molecular weight, elemental formulaHigh sensitivity (sub-ppm), confirms formulaProvides little structural detail on its own, ionization suppressionSolution (µg-ng)
SCXRD Definitive 3D structure, bond lengths/anglesUnambiguous structural proofRequires a high-quality single crystal, not for routine QCSingle Crystal
HPLC (Mixed-Mode) Purity, quantification of impuritiesHigh resolution, quantitative, adaptable to MSMethod development can be complex for zwitterionsSolution (µg)
FTIR Presence of functional groups (e.g., B-F bonds)Fast, simple, requires minimal sampleProvides limited structural information, not quantitativeSolid or Liquid
Thermal (TGA/DSC) Thermal stability, melting point, decompositionProvides key physical property dataDestructive, requires specialized equipmentSolid (mg)
Elemental Analysis Elemental composition (%C, H, N)Fundamental proof of composition and purityDestructive, requires high purity for accuracySolid (mg)

Detailed Experimental Protocols

Protocol 1: Multi-Nuclear NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice is critical; for zwitterions, polar solvents are necessary.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected chemical shift range (approx. 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (several hours) may be needed due to the lower sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a spectral window appropriate for organotrifluoroborates (e.g., -100 to -180 ppm). This is typically a fast experiment due to the high sensitivity of ¹⁹F. [3]6. ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. Use a broad spectral window. The resolution may be improved by using specific pulse sequences designed for quadrupolar nuclei. [27]7. Data Processing: Process all spectra using appropriate software. Reference the spectra correctly (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F, BF₃·OEt₂ for ¹¹B). Integrate ¹H and ¹⁹F signals and assign all peaks to the proposed structure.

Protocol 2: HPLC Purity Analysis using Mixed-Mode Chromatography
  • Column Selection: Select a mixed-mode column combining reversed-phase and cation-exchange functionalities (e.g., a Primesep 200 column). [28]2. Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acid is necessary to control the ionization state of the analyte and any impurities, ensuring reproducible interactions with the stationary phase. [15]3. Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detector: CAD or ELSD.

    • Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, and re-equilibrate at 5% B for 5 minutes.

  • Data Analysis: Integrate the peak corresponding to the main compound and all impurity peaks. Calculate the purity by area percent.

Conclusion

The robust characterization of this compound is achievable through the systematic and intelligent application of multiple, complementary analytical techniques. While NMR and HRMS are indispensable for initial structural confirmation, they must be supplemented with definitive proof from SCXRD. For routine analysis and quality control, a well-developed HPLC method using a non-traditional stationary phase is paramount for accurate purity determination. Finally, techniques like FTIR, thermal analysis, and elemental analysis provide a complete physicochemical profile, ensuring a comprehensive understanding of this unique zwitterionic compound for research and development applications.

References

  • D'Vries, R. F., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. Available at: [Link] [3][27][1]2. Darensbourg, D. J., et al. (2024). Understanding zwitterionic ring‐expansion polymerization through mass spectrometry. Journal of Mass Spectrometry. Available at: [Link] [5]3. Menezes, P. H., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. Available at: [Link]

  • F., Curt. (2020). Why can zwitterions be difficult detect by HPLC-MS? Chemistry Stack Exchange. Available at: [Link] [6]5. P. H. Menezes. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link]

  • Kauppila, T. J., et al. (2010). Liquid Chromatography-Mass Spectrometry of Zwitterionic Liquids. ResearchGate. Available at: [Link] [7]7. Sun, C., et al. (2022). FTIR spectra of a) BF bond and b) OH bond. ResearchGate. Available at: [Link] [19]8. Molander, G. A., et al. (2012). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(17), 4450-4453. Available at: [Link] [26]9. Kuvida, K., et al. (2017). Zwitterionic sulfonates as m/z shift reagents for 5–methylcytosine detection in DNA using flow injection analysis and electrospray ionization mass spectrometry. ResearchGate. Available at: [Link] [18]10. Aydin, Y., et al. (2022). (a) FTIR peaks at different temperatures, (b) Peak areas of B-F bond in... ResearchGate. Available at: [Link] [20]11. Kumar, A., et al. (2021). Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate. Data in Brief, 39, 107525. Available at: [Link] [12]12. Sarrats, A., et al. (2017). Zwitterionic-hydrophilic interaction capillary liquid chromatography coupled to tandem mass spectrometry for the characterization of human alpha-acid-glycoprotein N-glycan isomers. Analytica Chimica Acta, 991, 76-86. Available at: [Link] [16]13. Zhang, F., et al. (2019). TGA and DSC curves for (a)... ResearchGate. Available at: [Link] [21]14. Vedejs, E., & Chapman, R. W. (2002). Accurate Mass Determination of Organotrifluoroborates. The Journal of Organic Chemistry, 67(6), 1996-1997. Available at: [Link] [8]15. Dreher, S. D., et al. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic Letters, 14(17), 4450-4453. Available at: [Link]

  • Collet, D., et al. (2003). First analysis of the 3ν9−ν9 hot band of difluoroboric acid (BF2OH). Further evidence of large amplitude effects for the OH torsion. ResearchGate. Available at: [Link] [29]17. SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available at: [Link] [14]18. Schmidt, G. M., & Williams, Q. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 237, 134-145. Available at: [Link] [4]19. Zhang, X. (n.d.). FTIR Spectrum. University of Maryland. Available at: [Link] [30]20. Molander, G. A., & Figueroa, R. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(7), 1363-1366. Available at: [Link]

  • Esteves, P. M., et al. (2021). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. Available at: [Link] [22]22. Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. Available at: [Link] [9]23. Owen, W. E., et al. (2008). Quantification of urinary zwitterionic organic acids using weak-anion exchange chromatography with tandem MS detection. Journal of Chromatography B, 867(1), 1-6. Available at: [Link] [17]24. Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link] [31]25. University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. Available at: [Link] [2]26. Qiu, X., & Jablecki, M. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A, 1187(1-2), 89-96. Available at: [Link] [15]27. SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. SIELC Technologies. Available at: [Link] [28]28. Leitherer, H., et al. (2012). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate. Available at: [Link] [23]29. Glukhov, E., & Zarko, V. (2019). DSC, TGA, and DTGA dependences obtained when heating boron oxide in an... ResearchGate. Available at: [Link] [24]30. Rigaku. (2020). What is Single Crystal X-ray Diffraction? YouTube. Available at: [Link] [10]31. Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link] [32]32. Kitagawa, S., et al. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5415-5447. Available at: [Link] [13]33. Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]

  • Liu, X., et al. (2019). Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C. Molecules, 24(17), 3183. Available at: [Link] [25]35. Ohenoja, K., et al. (2023). Bond Characterization in Cementitious Material Binders Using Fourier-Transform Infrared Spectroscopy. Materials, 16(5), 2056. Available at: [Link]

  • Hu, W., & Hasebe, K. (2001). Determination of inorganic acids by ion chromatography with n-tetradecylphosphocholine (zwitterionic surfactant) as the stationary phase and pure water as the mobile phase. Analytical and Bioanalytical Chemistry, 370(6), 729-733. Available at: [Link]

  • Rius, J. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. University of Barcelona. Available at: [Link]

Sources

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate: A Versatile Zwitterionic Reagent for Modern Synthesis and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is a unique zwitterionic organotrifluoroborate that stands at the intersection of materials science and synthetic organic chemistry. As a stable, crystalline solid, it offers significant handling and stability advantages over traditional organoboron reagents. This guide provides a comprehensive overview of its documented applications in solid-state electrolytes and explores its vast, untapped potential as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. By drawing comparisons with analogous aminomethyltrifluoroborates, we furnish researchers, scientists, and drug development professionals with a robust framework for its application, complete with detailed experimental protocols and a discussion of its advantages over alternative synthetic methods.

Introduction: The Rise of Organotrifluoroborates

For decades, organoboron compounds have been indispensable tools in synthetic chemistry, most notably for the formation of carbon-carbon bonds via the Suzuki-Miyaura reaction.[1] However, traditional reagents like boronic acids and their esters often suffer from instability towards air and moisture, can be difficult to purify, and may exist in equilibrium with their corresponding anhydrides (boroxines), complicating stoichiometry.[2]

Potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of reagents that circumvent these issues.[3] These tetracoordinate boron species are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[2][4] This stability, which arises from the tetracoordinate nature of the boron atom, makes them less susceptible to protodeboronation and allows them to be stored indefinitely at room temperature.[2][5] this compound, a zwitterionic internal salt, belongs to this robust class of compounds, offering unique properties for diverse applications.

Table 1: General Comparison of Organoboron Reagents for Cross-Coupling

FeatureOrganotrifluoroboratesBoronic AcidsBoronate EstersOrganostannanes
Stability High (Air & moisture stable)Moderate to LowModerateHigh
Handling Easy (Crystalline solids)Often difficult to purifyGenerally goodGood
Stoichiometry Well-definedCan be uncertain (boroxine formation)Well-definedWell-defined
Toxicity LowLowLowHigh
Functional Group Tolerance HighModerateModerateModerate
Typical Stoichiometry ~1.0-1.2 equivalents1.5-2.0 equivalents1.2-1.5 equivalents~1.1 equivalents

Documented Application: Solid-State Electrolytes

The zwitterionic character of this compound, possessing both a cationic pyrrolidinium center and an anionic trifluoroborate moiety, makes it a compelling candidate for applications in materials science. A key documented use is as a zwitterionic plastic crystal in the formulation of composite lithium-conducting solid electrolytes for safer, all-solid-state lithium metal batteries.

In this application, the zwitterion is mixed with a lithium salt, such as lithium bis(fluorosulfonyl)imide (LiFSI), and polymer nanoparticles. The trifluoroborate group aids in Li-ion dissociation, while the overall structure contributes to the formation of a quasi-solid material with enhanced mechanical strength compared to liquid electrolytes. This composite material can be pressed into a self-standing pellet, offering a promising pathway for the development of conductive and safe electrolytes.

Prospective Application: Aminomethylation via Suzuki-Miyaura Cross-Coupling

While direct literature on the cross-coupling applications of this compound is nascent, a compelling case for its utility can be built upon extensive research on analogous N,N-dialkylaminomethyltrifluoroborates.[6][7] These structurally similar compounds have been proven to be excellent nucleophilic partners for the introduction of the aminomethyl moiety onto aromatic and heteroaromatic scaffolds—a critical transformation in pharmaceutical and materials chemistry.

The reaction provides a powerful alternative to classical methods like the alkylation of amines with lachrymatory benzyl halides or the reductive amination of aldehydes, which have narrower functional group compatibility.[7][8] The stability and reactivity of organotrifluoroborates often lead to higher yields and cleaner reactions compared to using the equivalent boronic acids.[9]

Mechanistic Rationale and Advantages

The mechanism for the Suzuki-Miyaura coupling of organotrifluoroborates is believed to involve the in situ hydrolysis of the trifluoroborate to the corresponding boronic acid under the basic reaction conditions, which then enters the catalytic cycle.[10]

G cluster_cat Catalytic Cycle cluster_reagent Reagent Activation Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Zwitterion This compound (R-BF₃⁻ N⁺R'₄) BoronicAcid R-B(OH)₂ Zwitterion->BoronicAcid Hydrolysis (Base, H₂O) BoronicAcid->Ar-Pd(II)-R(L2) Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Base Base (e.g., Cs₂CO₃) Base->Ar-Pd(II)-R(L2) assists

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura coupling.

The key advantage of using the trifluoroborate salt is its superior stability, which prevents degradation before it enters the catalytic cycle, ensuring a higher effective concentration of the nucleophilic partner and often leading to improved yields.[11]

Proposed Experimental Protocol

Based on optimized conditions for analogous aminomethyltrifluoroborates, the following protocol serves as an excellent starting point for researchers.[6][12]

Objective: To couple this compound with an aryl bromide (e.g., 4-bromobenzonitrile).

Materials:

  • This compound (1.05 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Solvent: Cyclopentyl methyl ether (CPME) and Water (10:1 ratio, 0.2 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, this compound, cesium carbonate, palladium(II) acetate, and XPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed CPME/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS (typical reaction times are 6-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Figure 2: Experimental workflow for the proposed cross-coupling reaction.

Causality Behind Experimental Choices
  • Catalyst System (Pd(OAc)₂ / XPhos): This combination is highly effective for cross-coupling reactions involving sterically hindered or electron-rich partners. XPhos is an electron-rich, bulky biarylphosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base (Cs₂CO₃): Cesium carbonate is a strong, yet non-nucleophilic, base that is crucial for the transmetalation step. Its high solubility in the reaction medium facilitates the activation of the organoboron species.

  • Solvent (CPME/H₂O): Cyclopentyl methyl ether (CPME) is a greener, safer alternative to solvents like THF or dioxane, with a higher boiling point that allows for increased reaction temperatures, often leading to faster reaction times and higher yields.[6] The small amount of water is necessary for the hydrolysis of the trifluoroborate to the active boronic acid.

Conclusion and Future Outlook

This compound is a reagent of significant promise. Its documented success in advanced materials for energy storage highlights the value of its unique zwitterionic structure. Furthermore, based on strong evidence from closely related analogs, it represents a compelling, yet underexplored, tool for synthetic chemists. Its inherent stability, ease of handling, and anticipated high reactivity in Suzuki-Miyaura cross-coupling make it an attractive alternative to traditional boronic acids and toxic organostannanes for the synthesis of complex nitrogen-containing molecules. Future research should focus on experimentally validating its scope in cross-coupling reactions and exploring its potential in other palladium-catalyzed transformations.

References

  • Molander, G. A., & Elia, M. D. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Journal of Organic Chemistry, 71(24), 9198–9202.
  • BenchChem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Molander, G. A., & Jean-Gérard, L. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 13(19), 5044-5047.
  • BLDpharm. (2022, August 26).
  • Molander, G. A., & Ito, T. (2007).
  • Molander, G. A., & Ham, J. (2010). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. The Journal of organic chemistry, 75(17), 6014-6017.
  • Stefani, H. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 63(18), 3623-3658.
  • Molander, G. A., & Jean-Gérard, L. (2011). Reinvestigation of aminomethyltrifluoroborates and their application in Suzuki-Miyaura cross-coupling reactions. Semantic Scholar.
  • Molander, G. A., & Elia, M. D. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 72(15), 5763-5769.
  • Sigma-Aldrich.
  • Arnold, D. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.
  • Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
  • Wikipedia. (n.d.).
  • Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Pure and applied chemistry. Pure et chimie appliquee, 82(1), 131-140.
  • Molander, G. A., & Canturk, B. (2009). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic & biomolecular chemistry, 7(19), 3849-3856.
  • Molander, G. A., & Figlus, M. (2008). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 48(3-4), 249-261.

Sources

A Forward-Looking Comparative Analysis: Evaluating the Potential of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate as a Novel Peptide Coupling Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unceasing Quest for Superior Peptide Coupling Reagents

In the landscape of synthetic peptide chemistry, the coupling reagent is the linchpin that dictates the efficiency, purity, and stereochemical integrity of the final product. For decades, researchers in drug discovery and development have relied on a well-established arsenal of phosphonium and aminium/uronium salts, such as PyBOP and HATU, which have proven robust for a myriad of applications.[1][2] However, the drive for innovation is relentless, pushing the boundaries of chemical synthesis towards reagents that offer enhanced performance, improved safety profiles, and greater efficacy in assembling challenging or sterically hindered peptide sequences.

This guide deviates from a conventional comparison of established reagents. Instead, we embark on a prospective analysis of a novel compound: Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate . While this organotrifluoroborate is not yet documented in the literature as a peptide coupling agent, its chemical structure invites a compelling hypothesis. Boron-based compounds, particularly boronic acids, have emerged as effective catalysts for amide bond formation, albeit through mechanisms distinct from traditional coupling reagents.[1][3] This guide will, therefore, serve as a detailed proposal for the scientific community, benchmarking the theoretical potential and a rigorous experimental framework for evaluating this compound against current industry standards.

Understanding the Contenders: Mechanisms of Action

A meaningful comparison necessitates a foundational understanding of how current gold-standard reagents operate. The efficacy of a coupling reagent is rooted in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.

The Aminium/Uronium Salt: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is renowned for its high reactivity and low rates of racemization.[4][5] Its mechanism hinges on the formation of a highly reactive O-acylisourea intermediate. In the presence of a base, typically diisopropylethylamine (DIPEA), HATU reacts with the carboxyl group of an N-protected amino acid. The resulting activated species is a 7-azabenzotriazolyl (OAt) ester, which is exceptionally reactive due to the electron-withdrawing nature of the triazole ring and anchimeric assistance from the pyridine nitrogen.[6] This highly activated ester is then readily attacked by the N-terminal amine of the growing peptide chain.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester R-CO-OAt (Activated Ester) Carboxylic_Acid->Active_Ester + HATU + Base HATU HATU Base Base (DIPEA) New_Peptide_Bond R-CO-NH-Peptide Active_Ester->New_Peptide_Bond + Peptide-NH₂ Peptide_Amine H₂N-Peptide Byproducts HOAt + Urea byproduct New_Peptide_Bond->Byproducts

Caption: Mechanism of HATU-mediated peptide coupling.

The Phosphonium Salt: PyBOP

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) represents the phosphonium salt class of reagents.[1][5] Similar to HATU, PyBOP requires a base to facilitate the activation of the carboxylic acid. The reaction proceeds through the formation of a benzotriazol-1-yl ester (OBt ester). While generally less reactive than the OAt esters formed by HATU, OBt esters provide a good balance of reactivity and stability, effectively minimizing racemization for most amino acids.[6] The byproduct of the reaction, tripyrrolidinophosphine oxide, is water-soluble, which can simplify purification in solution-phase synthesis.

PyBOP_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester R-CO-OBt (Activated Ester) Carboxylic_Acid->Active_Ester + PyBOP + Base PyBOP PyBOP Base Base (DIPEA) New_Peptide_Bond R-CO-NH-Peptide Active_Ester->New_Peptide_Bond + Peptide-NH₂ Peptide_Amine H₂N-Peptide Byproducts HOBt + Phosphine Oxide New_Peptide_Bond->Byproducts

Caption: Mechanism of PyBOP-mediated peptide coupling.

The Challenger: this compound

This compound is an inner salt with the chemical formula C₅H₁₁BF₃N.[7][8] Organotrifluoroborates are known for their stability to air and moisture, which is a desirable characteristic for a chemical reagent.[9] Their primary application in the literature is as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9]

The hypothesis for its potential as a peptide coupling reagent stems from the Lewis acidic nature of the boron center. While the borate is tetra-coordinated and anionic, it is in equilibrium with a tri-coordinate, neutral borane form, especially under certain reaction conditions. This Lewis acidity could be harnessed to activate a carboxylic acid. One could envision a mechanism where the borate coordinates to the carbonyl oxygen of the carboxylic acid, possibly after a base-promoted deprotonation of the acid, forming a reactive acyloxyborate intermediate. This intermediate would then be susceptible to nucleophilic attack by the amine.

Proposed Experimental Benchmark for Comparative Analysis

To rigorously evaluate the performance of this compound, a head-to-head comparison with HATU and PyBOP is essential. A well-defined experimental protocol using a model peptide known to be prone to racemization and difficult coupling steps is crucial for a meaningful assessment.

Model Peptide

A suitable model peptide for this study is the well-established "difficult" sequence, the Acyl Carrier Protein (ACP) fragment (65-74): H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH.[10] The synthesis of this peptide is challenging due to steric hindrance and aggregation, providing a robust test for the efficiency of the coupling reagents.

Experimental Workflow

The following diagram outlines the proposed workflow for the comparative study.

Experimental_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Start->Swell Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Parallel_Coupling 4. Parallel Coupling of Amino Acid Wash1->Parallel_Coupling Coupling_Borate This compound + Base Parallel_Coupling->Coupling_Borate Coupling_HATU HATU + DIPEA Parallel_Coupling->Coupling_HATU Coupling_PyBOP PyBOP + DIPEA Parallel_Coupling->Coupling_PyBOP Wash2 5. DMF Wash Coupling_Borate->Wash2 Coupling_HATU->Wash2 Coupling_PyBOP->Wash2 Repeat 6. Repeat Steps 2-5 for Each Amino Acid in Sequence Wash2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage from Resin & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Analysis 9. Crude Peptide Analysis (HPLC, MS) Cleavage->Analysis

Caption: Proposed workflow for benchmarking coupling reagents.

Detailed Protocol
  • Resin Preparation : Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group.

  • Washing : Thoroughly wash the resin with DMF.

  • Parallel Coupling : Divide the deprotected resin into three equal portions.

    • Activation : In separate vials, pre-activate the Fmoc-protected amino acid (3 equivalents) with the respective coupling reagent (3 equivalents) and a suitable base (e.g., DIPEA, 6 equivalents) in DMF for 5 minutes.

    • Coupling : Add the pre-activated amino acid solution to the corresponding resin portion and allow the reaction to proceed for 2 hours at room temperature.

  • Monitoring : After coupling, take a small sample of resin for a Kaiser test to check for completion.

  • Chain Elongation : Repeat steps 2-5 for each amino acid in the ACP (65-74) sequence.

  • Cleavage and Deprotection : After the final coupling and Fmoc deprotection, treat the resin with a cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) for 3 hours.

  • Analysis : Precipitate the crude peptide in cold diethyl ether. Analyze the crude product by reverse-phase HPLC to determine purity and by mass spectrometry to confirm identity. Chiral amino acid analysis will be performed on a hydrolyzed aliquot of the purified peptide to quantify racemization.

Quantitative Performance Analysis: A Comparative Framework

The following tables summarize the established performance of HATU and PyBOP and provide a framework for the hypothetical evaluation of this compound.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of ACP (65-74)

Coupling ReagentCrude Purity (%) (Literature)Crude Purity (%) (Hypothetical Outcome)
HATU ~80%[4]-
PyBOP ~70%[4]-
This compound Not AvailableTo be determined

Table 2: Comparison of Racemization Levels (%)

Coupling ReagentRacemization (%) (Literature)Racemization (%) (Hypothetical Outcome)
HATU Low (<2%)[5]-
PyBOP Low (<3%)[5]-
This compound Not AvailableTo be determined

Conclusion and Future Outlook

While HATU and PyBOP remain the workhorses of modern peptide synthesis, the exploration of novel reagent classes is paramount for advancing the field. This compound, with its unique organotrifluoroborate structure, presents an intriguing, albeit untested, candidate. The proposed benchmarking study provides a clear and rigorous path to evaluate its potential.

Should this borate compound demonstrate competitive or even superior performance in terms of coupling efficiency, suppression of racemization, and handling properties, it could represent a new class of reagents for peptide chemists. The true value of this guide lies not in reporting established facts, but in charting a course for future research and innovation. The data generated from the proposed experiments will be invaluable in determining whether this compound can earn a place in the peptide chemist's toolkit.

References

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • AAPPTec. (n.d.). Peptide Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Retrieved from [Link]

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A Guide to the Application of Ammoniomethyltrifluoroborates in Modern Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Welcome to a comprehensive guide on Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate and its synthetic applications. This document is designed for researchers, scientists, and drug development professionals seeking to understand and validate the reaction outcomes of this unique class of reagents. We will move beyond simple protocols to explore the causal chemistry, compare performance against established alternatives, and provide the data-driven insights necessary for practical application.

A crucial point of clarification is central to this guide. The presence of the "trifluoro-" moiety in the name this compound often leads to the misconception that it is a trifluoromethylating agent (a source of -CF₃). This is incorrect. The trifluoroborate group ([BF₃]⁻) serves as a robust, stabilizing handle for the nucleophilic carbon, making this reagent an exceptional tool for aminomethylation —the installation of a -CH₂-NR₂ group. This guide will focus on its primary, validated application in palladium-catalyzed cross-coupling and compare it to other synthetic strategies for achieving aminomethylation.

Part 1: The Suzuki-Miyaura Aminomethylation

The aminomethyl functional group is a cornerstone in a vast array of pharmaceuticals and natural products.[1] Traditional methods for its installation often rely on nucleophilic substitution using lachrymatory benzyl halides or reductive amination of sensitive aldehydes.[2][3] The advent of potassium aminomethyltrifluoroborates, and their zwitterionic internal salt forms like this compound, has revolutionized this process by leveraging the power of the Suzuki-Miyaura cross-coupling reaction.[1][2]

Expertise & Experience: The Rationale Behind the Method

The key advantage of this approach is its reliance on a "dissonant" reactivity pattern.[2] Instead of forming a C-N bond with a nucleophilic amine, this method forms a C-C bond between an electrophilic aryl partner (like an aryl chloride) and a nucleophilic aminomethyl-boron reagent. This strategy offers several profound benefits:

  • Reagent Stability : Unlike many organometallic reagents, potassium aminomethyltrifluoroborates are air- and moisture-stable crystalline solids that are easy to handle and can be stored indefinitely on the benchtop.[1]

  • Safety : The method avoids the use of highly toxic reagents like the aminomethylstannanes required for Stille couplings and the hazardous benzyl halides used in traditional substitutions.[2]

  • Functional Group Tolerance : The mild reaction conditions are compatible with a wide array of sensitive functional groups, such as esters, nitriles, ketones, and even aldehydes, which would not survive alternative synthetic routes like reductive amination.[1][4]

  • Stoichiometry : The reactions typically proceed efficiently with a near-stoichiometric amount (e.g., 1.01 equivalents) of the trifluoroborate salt, in contrast to the excess of boronic acid often required in other Suzuki couplings.[1]

The reaction proceeds via a well-established palladium catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond. This is followed by transmetalation with the aminomethyltrifluoroborate, where the aminomethyl group is transferred to the palladium center. The cycle concludes with reductive elimination, which forges the new C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Aminomethylation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition inv1 pd0->inv1 ar_pd_x Ar-Pd(II)L₂-X oxidative_addition->ar_pd_x transmetalation Transmetalation inv2 ar_pd_x->inv2 ar_pd_r Ar-Pd(II)L₂-CH₂NR₂ transmetalation->ar_pd_r reductive_elimination Reductive Elimination inv3 ar_pd_r->inv3 reductive_elimination->pd0 product Ar-CH₂NR₂ reductive_elimination->product reagents Ar-X (Aryl Halide) reagents->oxidative_addition borate [F₃B-CH₂NR₂]⁻ K⁺ borate->transmetalation base Base (e.g., Cs₂CO₃, K₂CO₃) base->transmetalation inv1->ar_pd_x inv2->ar_pd_r inv3->pd0 inv4

Caption: Palladium-catalyzed Suzuki-Miyaura cycle for aminomethylation.

Part 2: Performance Comparison of Aminomethylation Strategies

To provide a clear, objective comparison, the performance of the aminomethyltrifluoroborate method is evaluated against classical alternatives.

FeatureSuzuki-Miyaura (Aminomethyltrifluoroborate)Stille Coupling (Aminomethylstannane)Classical (Reductive Amination / Alkylation)
Reagent Stability Excellent: Air- and moisture-stable crystalline solids.[1]Moderate: Can be sensitive to air and moisture.Variable: Amines are stable; aldehydes can oxidize; benzyl halides are lachrymatory.
Safety & Toxicity Low: Boron reagents have low toxicity.[2]High: Organotin compounds are highly toxic and difficult to remove.[2]Moderate: Benzyl halides are hazardous and lachrymatory; reagents for reductive amination vary.[3]
Substrate Scope Broad: Tolerates a wide range of aryl/heteroaryl chlorides, bromides, and mesylates.[1][5]Broad: Effective for many aryl halides and triflates.Limited by complementary reactivity (e.g., cannot have an aldehyde present for alkylation).[1]
Functional Groups Excellent Tolerance: Compatible with ketones, esters, nitriles, aldehydes, etc.[4]Good Tolerance: Generally robust but can be less forgiving than Suzuki.Poor Tolerance: Aldehydes, ketones, and other reducible groups are incompatible with reductive amination.[3]
Reaction Conditions Mild: Typically 80-95 °C with a palladium catalyst and base.[1][5]Mild to Moderate: Often requires similar conditions to Suzuki coupling.Variable: Can range from room temperature to reflux; reductive amination may require H₂ pressure.
Representative Yield Good to Excellent (often >80%).[1][4]Good to Excellent.Variable, often moderate to good.

Part 3: Validated Experimental Protocols

Trustworthiness in synthetic chemistry comes from reproducible, well-defined protocols. The following methods are based on established literature procedures.

Protocol 1: Synthesis of Potassium Trifluoro[(pyrrolidin-1-yl)methyl]borate

This protocol describes the synthesis from a common precursor, potassium bromomethyltrifluoroborate, via nucleophilic substitution.[1]

Protocol_1_Workflow start Start: Combine Reagents step1 Add K[BrCH₂BF₃] and Pyrrolidine to THF in a sealed vessel. start->step1 step2 Heat reaction mixture at 80 °C. Monitor completion by ¹⁹F NMR. step1->step2 step3 Cool to room temperature and concentrate in vacuo. step2->step3 step4 Triturate the resulting solid with hot acetone. step3->step4 step5 Filter the hot suspension to remove KBr byproduct. step4->step5 step6 Cool filtrate to precipitate the product. Collect and dry. step5->step6 end End: Pure Potassium Salt step6->end

Caption: Workflow for synthesizing the aminomethyltrifluoroborate salt.

Step-by-Step Methodology:

  • Reagent Preparation: To a pressure-rated vessel, add potassium bromomethyltrifluoroborate (1.0 g, 5.00 mmol) and tetrahydrofuran (THF, 7 mL).

  • Amine Addition: Add pyrrolidine (0.37 g, 5.25 mmol, 1.05 equiv) to the suspension at room temperature.

  • Reaction: Seal the vessel and heat the mixture to 80 °C. The reaction progress can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the starting material signal.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the THF under reduced pressure (in vacuo).

  • Purification: Add hot acetone (~50 mL) to the resulting solid residue and triturate thoroughly. Filter the hot suspension to remove the insoluble potassium bromide byproduct.

  • Isolation: Allow the filtrate to cool, which will cause the desired potassium trifluoro[(pyrrolidin-1-yl)methyl]borate to precipitate as a white solid. Collect the solid by filtration and dry under vacuum.

Protocol 2: Suzuki-Miyaura Aminomethylation of an Aryl Chloride

This protocol details a general procedure for the cross-coupling reaction.[1]

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), potassium trifluoro[(pyrrolidin-1-yl)methyl]borate (1.01 mmol, 1.01 equiv), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 2.5 mol%), and XPhos ligand (0.05 mmol, 5 mol%).

  • Base and Solvent Addition: Add cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv). Evacuate and backfill the vial with argon three times. Add cyclopentyl methyl ether (CPME, 4 mL) and deionized water (0.4 mL) via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath at 85 °C. Stir vigorously for the required time (typically 6-12 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and pass it through a pad of celite. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the pure aminomethylated arene.

Part 4: Emerging Applications - Beyond Cross-Coupling

While Suzuki-Miyaura coupling is its primary role, the unique structure of ammoniomethyltrifluoroborates is enabling new applications.

  • Photoredox Catalysis: N-protected aminoalkyl trifluoroborates are being explored as radical precursors under visible light photoredox conditions. This allows for novel transformations like the hydroaminoalkylation of olefins, providing a new pathway to valuable γ-aminobutyric acid (GABA) derivatives.[6]

  • Materials Science: The zwitterionic (internal salt) form of these compounds, such as Trifluoro((1-methylpyrrolidin-1-ium-1-yl)methyl)borate, has recently been investigated as a "zwitterionic plastic crystal." When mixed with lithium salts, it can form self-standing, conductive solid electrolytes for safer, all-solid-state lithium-ion batteries.[7]

Conclusion

This compound and its corresponding potassium salt are not trifluoromethylating agents but are highly effective, stable, and safe reagents for aminomethylation via the Suzuki-Miyaura cross-coupling reaction. This method offers significant advantages in functional group tolerance and operational simplicity over traditional synthetic routes and toxic organostannane reagents. The protocols provided herein serve as a validated starting point for incorporating this powerful tool into synthetic workflows. Furthermore, emerging applications in photoredox catalysis and materials science highlight the ongoing innovation and expanding utility of this versatile class of organoboron compounds.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Dreher, S. D., et al. (2008). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic Letters, 10(1), 113-116. [Link]

  • Molander, G. A., & Traister, K. M. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(18), 7340–7345. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 5(13), 2207–2210. [Link]

  • Kim, D., & Kweon, J. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters, 14(12), 3036–3039. [Link]

  • Kim, D., & Kweon, J. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3822–3825. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 13(9), 2262–2265. [Link]

  • Miyazawa, K., et al. (2014). Hydroaminomethylation of Olefins with Aminomethyltrifluoroborate by Photoredox Catalysis. Angewandte Chemie International Edition, 53(40), 10813-10816. [Link]

  • Chen, F., et al. (2024). Composite lithium conducting solid electrolytes based on zwitterionic plastic crystals and polymer nanoparticles. Materials Advances, 5, 2035-2043. [Link]

Sources

A Guide to Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate: A Zwitterionic Reagent for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the demand for robust, versatile, and readily available reagents is constant. Among these, organoboron compounds have carved a significant niche, particularly in the realm of carbon-carbon bond formation. This guide provides an in-depth technical overview of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a zwitterionic organotrifluoroborate, and evaluates its potential applications in complex molecule synthesis. While specific case studies in total synthesis featuring this exact reagent are not yet prevalent in the literature, a strong comparative analysis can be made based on the well-documented reactivity of analogous aminomethyltrifluoroborates.

The Advent of Zwitterionic Ammoniomethyltrifluoroborates

Initially, the synthesis of aminomethyltrifluoroborates was thought to yield potassium salts. However, further investigation has revealed that these compounds exist as zwitterionic ammoniomethyltrifluoroborates.[1] This structural reassignment is crucial as it highlights the inherent stability and unique reactivity profile of compounds like this compound. The zwitterionic nature, with a positively charged ammonium center and a negatively charged trifluoroborate moiety, contributes to their stability, making them crystalline, free-flowing solids that are remarkably stable to both air and moisture.[2] This is a significant advantage over traditional boronic acids, which can be prone to decomposition and are often challenging to purify.[2]

The presence of the proximal cationic group in zwitterionic aryltrifluoroborates has been shown to stabilize these compounds against hydrolysis, a common issue with other organoboron reagents.[3][4] This enhanced stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions in multi-step syntheses.[2]

Synthesis of this compound

The synthesis of this compound can be conceptually derived from established procedures for analogous N,N-dialkylaminomethyltrifluoroborates.[5] A plausible synthetic route is outlined below:

G cluster_0 Synthetic Pathway start Bromomethyltrifluoroborate product This compound start->product SN2 Displacement amine Pyrrolidine amine->product

Caption: Proposed synthesis of this compound.

This one-step process involves the nucleophilic substitution of a suitable precursor, such as bromomethyltrifluoroborate, with pyrrolidine. The ease of preparation of these reagents adds to their appeal for widespread use in synthesis.[5]

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The premier application for aminomethyltrifluoroborates is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. These reagents serve as effective partners for coupling with a wide range of aryl and heteroaryl halides.[5][6][7][8][9] The performance of this compound can be benchmarked against closely related N-substituted aminomethyltrifluoroborates, providing a strong indication of its expected reactivity.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Aminomethyltrifluoroborates with Aryl Bromides
EntryAryl BromideAminomethyltrifluoroborateProductYield (%)
14-BromobenzonitrilePotassium N-(trifluoroboratomethyl)piperidine4-(Piperidin-1-ylmethyl)benzonitrile95
24-BromoanisolePotassium N-(trifluoroboratomethyl)piperidine1-Methoxy-4-(piperidin-1-ylmethyl)benzene98
31-Bromo-4-nitrobenzenePotassium N-(trifluoroboratomethyl)piperidine1-Nitro-4-(piperidin-1-ylmethyl)benzene96
43-BromopyridinePotassium N-(trifluoroboratomethyl)piperidine3-(Piperidin-1-ylmethyl)pyridine85
52-BromothiophenePotassium N-(trifluoroboratomethyl)piperidine2-(Piperidin-1-ylmethyl)thiophene75

Data extracted from Molander, G. A., et al. Org. Lett. 2008, 10 (12), pp 2541–2544.[5]

The high yields across a range of electronically diverse aryl bromides suggest that this compound would be a similarly effective coupling partner.

Advantages over Boronic Acids and Esters:

Organotrifluoroborates often exhibit superior performance compared to their boronic acid and ester counterparts.[2][10][11]

  • Enhanced Stability: As mentioned, their stability to air and moisture simplifies handling and storage.[2] Boronic acids, in contrast, can exist as mixtures with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[2]

  • Improved Reactivity: In many cases, organotrifluoroborates lead to faster reaction rates and higher yields in cross-coupling reactions.[10]

  • Orthogonal Reactivity: The trifluoroborate moiety can be inert to certain reaction conditions, allowing for chemoselective transformations at other sites within a molecule.[12]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Borate [R-BF3]⁻ Borate->Transmetalation Base Base Base->Transmetalation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 ArR Ar-R RedElim->ArR

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Proposed Experimental Protocol

Based on optimized conditions for similar aminomethyltrifluoroborates, a reliable protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride can be proposed.[6][8][9][13][14][15]

Reaction: Suzuki-Miyaura Cross-Coupling of 4-Chloroanisole with this compound.

Materials:

  • 4-Chloroanisole

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Cyclopentyl methyl ether (CPME)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar is added Pd(OAc)₂ (2.5 mol %), XPhos (5 mol %), and Cs₂CO₃ (3 equivalents).

  • The vial is sealed with a septum and purged with argon for 10 minutes.

  • 4-Chloroanisole (1 equivalent) and this compound (1.5 equivalents) are added to the vial.

  • A degassed 10:1 mixture of CPME/H₂O is added via syringe.

  • The reaction mixture is stirred vigorously and heated to 85 °C for 6 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aminomethylated arene.

Conclusion and Future Outlook

This compound represents a promising, stable, and reactive building block for the introduction of the pyrrolidinomethyl moiety in complex molecule synthesis. Its zwitterionic nature imparts favorable physical properties, and its performance in Suzuki-Miyaura cross-coupling reactions is anticipated to be excellent, based on extensive data for analogous compounds. As the demand for novel synthetic methodologies grows, particularly in the pharmaceutical and agrochemical industries, the utility of reagents like this compound is poised to expand significantly. Future work will likely see the incorporation of this and similar reagents into the total synthesis of biologically active natural products and pharmaceuticals, further validating their importance in the synthetic chemist's toolkit.

References

  • Molander, G. A., & Sandrock, D. L. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(12), 2541–2544. Retrieved from [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic Letters, 10(12), 2545–2548. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. Retrieved from [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458–4461. Retrieved from [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. Retrieved from [Link]

  • Wade, C. R., Zhao, H., & Gabbai, F. P. (2010). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. Chemical Communications, 46(34), 6380–6382. Retrieved from [Link]

  • Luchaco-Cullis, D. R., & Hoveyda, A. H. (2010). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Chemical Communications, 46(2), 245–247. Retrieved from [Link]

  • Molander, G. A., & Gormisky, P. E. (2010). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 12(12), 2812–2815. Retrieved from [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. Retrieved from [Link]

  • University of Houston. (n.d.). STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES. Retrieved from [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and SuzukiMiyaura Cross-Coupling Reactions. American Chemical Society. Retrieved from [Link]

  • Wade, C. R., Zhao, H., & Gabbai, F. P. (2010). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. ResearchGate. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. Retrieved from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 44(5), 366–377. Retrieved from [Link]

  • Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Retrieved from [Link]

  • Molander, G. A., & Gravel, M. (2006). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. Angewandte Chemie International Edition, 45(29), 4838–4841. Retrieved from [Link]

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A Comparative Toxicological Guide to Borate Compounds for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the toxicological profiles of common borate compounds encountered in research settings. Borates, a diverse group of compounds containing boron, are utilized in a wide array of applications, from insecticides and herbicides to flame retardants and laboratory reagents.[1] A thorough understanding of their comparative toxicology is paramount for ensuring laboratory safety, designing robust experimental protocols, and accurately interpreting research outcomes.

This document moves beyond a simple recitation of safety data sheets. It is designed to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of borate toxicology, supported by experimental data and established testing protocols. The information herein is structured to facilitate informed decision-making when selecting and handling these compounds in a research context.

Executive Summary: A Comparative Overview

Inorganic borates, including boric acid, borax (sodium tetraborate), disodium octaborate tetrahydrate, and sodium metaborate, generally exhibit low acute toxicity via oral, dermal, and inhalation routes.[2][3] They are typically classified as mild skin and eye irritants.[2] However, the critical toxicological endpoints of concern, identified through extensive animal studies, are reproductive and developmental toxicity.[2][4] It is crucial to note that the doses required to elicit these effects in animal models are significantly higher than those typically encountered in occupational or consumer settings.[2]

The toxicological properties of most inorganic borates are primarily attributed to the systemic availability of boric acid, as many of these compounds dissociate to form boric acid in aqueous environments.[2] Consequently, their toxicological profiles are often comparable on a boron-equivalent basis.[2][3]

Comparative Acute Toxicity Data

The following tables summarize the available acute toxicity data for key borate compounds, providing a quantitative basis for comparison. These values are primarily derived from studies conducted in rodent models, as is standard practice in toxicological assessment.

Table 1: Acute Oral Toxicity (LD50)

CompoundSpeciesLD50 (mg/kg bw)References
Boric AcidRat (male)3,450[5]
Rat (female)4,080[5]
Borax (Sodium Tetraborate Decahydrate)Rat (male)4,550[5]
Rat (female)4,980[5]
Disodium Octaborate TetrahydrateRat (male)3,450[6]
Rat (female)4,080[6]
Rat2,550[4][7]
Sodium MetaborateRat2,330[8][9]

Table 2: Acute Dermal Toxicity (LD50)

CompoundSpeciesLD50 (mg/kg bw)References
Boric AcidRabbit>2,000[5]
Borax (Sodium Tetraborate Decahydrate)Rabbit>2,000[8]
Disodium Octaborate TetrahydrateRabbit>2,000[4][6][7]
Sodium MetaborateRabbit>2,000[10]

Table 3: Acute Inhalation Toxicity (LC50)

CompoundSpeciesLC50 (mg/L)References
Boric AcidRat>0.16[5]
Borax (Sodium Tetraborate Decahydrate)Rat>2.0[8]
Disodium Octaborate TetrahydrateRat>2.0[6]

Chronic Toxicity and Key Health Endpoints

The primary concerns regarding long-term exposure to borate compounds are their effects on male fertility and prenatal development.[4] These effects have been consistently observed across multiple animal species in studies involving repeated high-dose exposures.

Table 4: No-Observed-Adverse-Effect Levels (NOAELs) for Reproductive and Developmental Toxicity

CompoundSpeciesEndpointNOAEL (mg B/kg bw/day)References
Boric Acid/BoraxRatFertility17.5[3][4]
Boric AcidRatDevelopmental Toxicity9.6[3][4][11]
Disodium Octaborate TetrahydrateRatFertility17.5[6]
RatDevelopmental Toxicity9.6[6]

It is important to emphasize that human epidemiological studies of workers with high occupational exposure to borates have not shown adverse effects on fertility.[3]

Mechanisms of Borate Toxicity

The toxic effects of borates are multifaceted and involve interactions with several key cellular processes. A causal understanding of these mechanisms is essential for predicting potential biological impacts and designing targeted research.

Enzyme Inhibition

One of the primary mechanisms of borate toxicity is the inhibition of various enzymes, particularly serine proteases.[2] Boron's electron-deficient nature allows it to form stable, reversible complexes with the hydroxyl groups of serine residues in the active sites of these enzymes.[2] This interaction mimics the transition state of the substrate, effectively blocking the enzyme's catalytic activity.[2]

Disruption of Signaling Pathways

Recent research has implicated borates in the modulation of critical signaling pathways that govern cell fate, proliferation, and inflammation.

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Boron appears to influence the expression of Wnt ligands and the stability of β-catenin, a key downstream effector of the pathway.[2] Both deficiency and excess of boron can disrupt this delicate signaling cascade, leading to developmental abnormalities.[2]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nuc Nucleus GSK3b GSK3b beta_catenin_off β-catenin GSK3b->beta_catenin_off P CK1a CK1a CK1a->beta_catenin_off P APC APC APC->beta_catenin_off Axin Axin Axin->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b_inact GSK3β (inactive) Dsh->GSK3b_inact Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Borate_excess Excess Borate Borate_excess->Wnt Disrupts Borate_excess->beta_catenin_on Disrupts Stability caption Wnt/β-catenin signaling and borate disruption.

Figure 1: Wnt/β-catenin signaling and borate disruption.

The NF-κB pathway is a central regulator of the inflammatory response. Boron has been shown to suppress the activity of NF-κB, which may contribute to its anti-inflammatory properties at low concentrations.[2] However, at toxic concentrations, the dysregulation of this pathway could contribute to cellular stress and damage.

NFkB_Pathway cluster_nuc Nucleus Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P IκB-P IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Proteasome Proteasome IkB_P->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Target_Genes Inflammatory Gene Expression NFkB_active->Target_Genes Borate Borate Borate->IKK_complex Suppression caption NF-κB signaling pathway and borate modulation.

Figure 2: NF-κB signaling pathway and borate modulation.

Oxidative Stress

At high concentrations, borate compounds can induce oxidative stress in cells.[7] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. The resulting oxidative damage to lipids, proteins, and DNA can contribute to cytotoxicity and apoptosis.[7]

Standardized Experimental Protocols for Toxicological Assessment

To ensure the reproducibility and comparability of toxicological data, standardized test guidelines developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) are employed. The following are brief overviews of key protocols relevant to the assessment of borate toxicology.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline, though now officially replaced by alternative methods, historically provided a framework for determining the median lethal dose (LD50) of a substance after a single oral administration.

Experimental Workflow:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (typically rats) are selected and acclimatized to laboratory conditions.

  • Fasting: Animals are fasted prior to dosing to promote absorption.

  • Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose level per group. Administration is typically via gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

OECD_401 Start Start Animal_Selection Animal Selection & Acclimatization Start->Animal_Selection Fasting Fasting Animal_Selection->Fasting Dose_Admin Dose Administration (Oral Gavage) Fasting->Dose_Admin Observation Observation Period (up to 14 days) Dose_Admin->Observation Necropsy Necropsy Observation->Necropsy Data_Analysis LD50 Calculation Necropsy->Data_Analysis End End Data_Analysis->End caption OECD 401 Acute Oral Toxicity Workflow.

Figure 3: OECD 401 Acute Oral Toxicity Workflow.

OECD Test Guideline 414: Prenatal Developmental Toxicity Study

This guideline is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.[12][13][14]

Experimental Workflow:

  • Mating and Gestation: Female animals (typically rats or rabbits) are mated, and the day of presumed conception is noted.

  • Dose Administration: The test substance is administered daily to pregnant animals, usually from implantation to the day before cesarean section.

  • Maternal Monitoring: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Cesarean Section: Shortly before the expected date of delivery, the dams are euthanized, and the uterus is examined.

  • Fetal Examination: The number of live and dead fetuses, resorptions, and implantation sites are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: The incidence and severity of developmental effects are compared between treated and control groups to determine a NOAEL.

OECD_414 Mating Mating Dose_Admin Dose_Admin Mating->Dose_Admin Gestation Period Maternal_Monitoring Maternal_Monitoring Dose_Admin->Maternal_Monitoring C_Section C_Section Maternal_Monitoring->C_Section End of Gestation Fetal_Exam Fetal_Exam C_Section->Fetal_Exam Data_Analysis Data_Analysis Fetal_Exam->Data_Analysis Determine NOAEL caption OECD 414 Prenatal Developmental Toxicity Workflow.

Figure 4: OECD 414 Prenatal Developmental Toxicity Workflow.

OECD Test Guideline 416: Two-Generation Reproduction Toxicity Study

This comprehensive study evaluates the effects of a substance on all phases of the reproductive cycle over two generations.[15]

Experimental Workflow:

  • Parental (F0) Generation Dosing: The test substance is administered to male and female animals for a specified period before mating, during mating, and for females, throughout gestation and lactation.

  • F0 Mating and F1 Offspring: F0 animals are mated to produce the first-generation (F1) offspring. Reproductive performance is assessed.

  • F1 Generation Dosing and Mating: Selected F1 offspring are administered the test substance and subsequently mated to produce the second-generation (F2) offspring.

  • Data Collection: A wide range of parameters are evaluated in both generations, including fertility indices, litter size, pup viability, growth, and development. Histopathological examination of reproductive organs is also performed.

  • Data Analysis: The effects on reproductive performance and offspring development are analyzed to determine NOAELs for parental, reproductive, and offspring toxicity.

Conclusion and Recommendations for Safe Handling

While inorganic borate compounds generally exhibit low acute toxicity, their potential for reproductive and developmental toxicity at high doses necessitates careful handling in a research setting. The following recommendations are provided to ensure the safety of laboratory personnel:

  • Consult Safety Data Sheets (SDS): Always review the SDS for the specific borate compound being used to understand its specific hazards and handling requirements.

  • Use Appropriate Personal Protective Equipment (PPE): This includes safety glasses or goggles, gloves, and a lab coat. For operations that may generate dust, respiratory protection may be necessary.

  • Work in a Well-Ventilated Area: Use a fume hood or other local exhaust ventilation when handling powdered borate compounds to minimize inhalation exposure.

  • Avoid Skin Contact: Prevent direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.

  • Prevent Ingestion: Do not eat, drink, or smoke in areas where borate compounds are handled.

By adhering to these safety precautions and understanding the comparative toxicology of these compounds, researchers can confidently and safely utilize borates in their experimental endeavors.

References

  • World Health Organization. (1998). Environmental Health Criteria 204: Boron. Geneva: WHO. [Link not available]
  • InCide Technologies. (n.d.). Disodium Octaborate Tetrahydrate. Retrieved from [Link]

  • Kar, E., Övenler, Z., Hacıoğlu, C., & Kar, F. (2023). Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell. Biological Trace Element Research, 201(5), 2356–2367.
  • ECETOC. (1995). TR 063: Reproductive and General Toxicology of some Inorganic Borates and Risk Assessment for Human Beings. Brussels: European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • ECETOC. (2002). Monograph No. 31: Guidance on Evaluation of Reproductive Toxicity Data. Brussels: European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • Wikipedia. (n.d.). Borax. Retrieved from [Link]

  • Duydu, Y., Başaran, N., Üstündağ, A., Aydin, S., Ündeğer, Ü., Ataman, O. Y., ... & Bolt, H. M. (2011). Reproductive toxicity parameters and biological monitoring in occupationally and environmentally boron-exposed persons in Bandirma, Turkey. Archives of toxicology, 85(6), 589-600.
  • Hubbard, S. A. (1998). Comparative toxicology of borates. Biological trace element research, 66(1-3), 343-357.
  • OECD. (2018). Test No. 414: Prenatal Developmental Toxicity Study. Paris: Organisation for Economic Co-operation and Development. [Link]

  • Heindel, J. J., Price, C. J., Field, E. A., Marr, M. C., Myers, C. B., Morrissey, R. E., & Schwetz, B. A. (1992). Developmental toxicity of boric acid in mice and rats. Fundamental and applied toxicology, 18(2), 266-277.
  • National Pesticide Information Center. (2010). Boric Acid Technical Fact Sheet. Retrieved from [Link]

  • Price, C. J., Strong, P. L., Marr, M. C., Myers, C. B., & Murray, F. J. (1996). Developmental toxicity NOAEL and postnatal recovery in rats fed boric acid during gestation. Fundamental and applied toxicology, 32(2), 179-193.
  • U.S. National Library of Medicine. (n.d.). Boron. Retrieved from [Link]

  • Cebeci, E., Yüksel, B., & Şahin, F. (2024). In Vitro Effects of Boric Acid on Cell Cycle, Apoptosis, and miRNAs in Medullary Thyroid Cancer Cells. Biological trace element research, 1-12.
  • Coombs, G. S., Hsieh, M. C., E-Kouhen, O., Demeule, B., & Denmeade, S. R. (2004). Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. Journal of medicinal chemistry, 47(23), 5654-5662.
  • OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. Paris: Organisation for Economic Co-operation and Development. [Link]

  • Haz-Map. (n.d.). Sodium metaborate. Retrieved from [Link]

  • Rio Tinto. (n.d.). Sodium Metaborate 8-Mol GHS SDS. Retrieved from [Link]

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  • Creative Diagnostics. (n.d.). Wnt Signaling Pathway. Retrieved from [Link]

  • ECETOC. (2002). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. Retrieved from [Link]

  • OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: disodium octaborate tetrahydrate. Retrieved from [Link]

  • Milliard Brands. (n.d.). Borax. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Boric Acid General Fact Sheet. Retrieved from [Link]

  • OECD. (2001). Test Guideline 414: Prenatal Developmental Toxicity Study. Retrieved from [Link]

  • Duydu, Y., Basaran, N., Üstündag, A., Aydin, S., Ündeger, Ü., Ataman, O. Y., ... & Bolt, H. M. (2011). Reproductive toxicity parameters and biological monitoring in occupationally and environmentally boron-exposed persons in Bandirma, Turkey. Archives of toxicology, 85(6), 589-600.
  • OECD. (1987). Test No. 401: Acute Oral Toxicity. Paris: Organisation for Economic Co-operation and Development. [Link]

  • Rio Tinto. (n.d.). Safety Data Sheet: Disodium octaborate tetrahydrate. Retrieved from [Link]

  • European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on boron compounds (CMR). Retrieved from [Link]

  • ResearchGate. (2022). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Retrieved from [Link]

  • Scribd. (n.d.). OECD 401: Acute Oral Toxicity Guide. Retrieved from [Link]

  • ECETOC. (1995). TR 063 - Reproductive and General Toxicology of some Inorganic Borates and Risk Assessment for Human Beings. Retrieved from [Link]

  • EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2013). Re-evaluation of boric acid (E 284) and sodium tetraborate (borax) (E 285) as food additives. EFSA Journal, 11(10), 3407.
  • Daikin Chemicals. (2007). Acute dermal irritation in the rabbit. Retrieved from [Link]

  • Daikin Chemicals. (n.d.). Acute dermal irritation in the rabbit. Retrieved from [Link]

  • OECD. (n.d.). Test No. 401: Acute Oral Toxicity. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
  • NICNAS. (2018). Borax (B4Na2O7.10H2O): Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Retrieved from [Link]

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Performance Evaluation of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate in Flow Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the pursuit of efficiency, safety, and scalability has led to the widespread adoption of continuous flow technologies. This guide provides a comprehensive performance evaluation of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a zwitterionic aminomethyltrifluoroborate, in the context of flow chemistry. We will objectively compare its anticipated performance with established organoboron reagents, supported by experimental data from analogous systems, to offer valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction: The Rise of Organotrifluoroborates in Flow Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in medicinal and process chemistry.[1][2][3][4][5] The choice of the organoboron reagent is critical to the success of this transformation, influencing reaction kinetics, stability, and functional group tolerance. While boronic acids have been the traditional workhorses, their inherent instability and propensity for protodeboronation can pose challenges, particularly in the context of continuous processing.

Organotrifluoroborate salts have emerged as highly attractive alternatives due to their enhanced stability to air and moisture, crystalline nature, and ease of handling.[6][7] These attributes make them particularly well-suited for flow chemistry applications, where reagent stability and consistent delivery are paramount for reproducible and high-throughput synthesis.[8]

This compound represents a unique subclass of organotrifluoroborates, featuring a zwitterionic structure. This internal salt configuration is anticipated to influence its solubility in common organic solvents and its reactivity profile in palladium-catalyzed cross-coupling reactions. This guide will delve into the expected performance characteristics of this reagent in a continuous flow environment.

The Strategic Advantage of Flow Chemistry for Suzuki-Miyaura Coupling

Continuous flow chemistry offers significant advantages over traditional batch processing for Suzuki-Miyaura reactions. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and rapid mixing.[9] This often leads to shorter reaction times, higher yields, and improved selectivity. Furthermore, the enclosed nature of flow systems enhances safety, particularly when handling hazardous reagents or intermediates. The ability to telescope multi-step syntheses without intermediate isolation is another key benefit, streamlining workflows and improving overall efficiency.[10]

Comparative Analysis of Organoboron Reagents

The selection of an appropriate organoboron reagent is a critical parameter in designing a successful Suzuki-Miyaura coupling protocol. Below is a comparative overview of common reagent classes.

Reagent ClassKey AdvantagesKey DisadvantagesSuitability for Flow Chemistry
Boronic Acids Readily available, wide substrate scopeProne to protodeboronation, potential for trimerization (boroxines)Moderate; requires careful control of conditions and reagent purity.
Boronic Esters More stable than boronic acids, good solubilityMay require harsher conditions for transmetalationGood; improved stability is beneficial for continuous pumping.
Potassium Organotrifluoroborates Highly stable to air and moisture, crystalline solidsSlower transmetalation rates than boronic acidsExcellent; high stability and ease of handling are ideal for flow setups.[11][12]
This compound (Zwitterionic) Expected high stability, potentially unique solubility profileLimited commercial availability, reactivity profile not extensively studiedPotentially excellent; stability is a key asset, solubility needs to be evaluated for specific solvent systems.

Expected Performance of this compound in Flow Chemistry

While direct experimental data for this compound in flow chemistry is limited, we can extrapolate its potential performance based on the known characteristics of aminomethyltrifluoroborates and the principles of flow chemistry.

Stability and Solubility

The zwitterionic nature of this compound is expected to confer excellent stability, similar to potassium organotrifluoroborates. This intrinsic stability is a significant advantage in a flow setting, as it minimizes reagent degradation in the reservoir and feed lines, ensuring consistent concentration and reactivity over extended periods.

However, its solubility profile may differ from that of simple potassium salts. The presence of the pyrrolidinium cation could enhance solubility in more polar organic solvents, potentially expanding the range of applicable reaction media. Conversely, it might exhibit lower solubility in nonpolar solvents. Careful solvent screening will be crucial for developing robust flow protocols. The stability of similar aminomethyl motifs has been shown to be robust in various solvents.[13]

Reactivity and Throughput

The reactivity of organotrifluoroborates in Suzuki-Miyaura coupling is generally lower than that of the corresponding boronic acids due to a slower transmetalation step. However, this can often be overcome by optimizing reaction conditions, such as temperature and catalyst/ligand choice. In a flow reactor, the ability to safely operate at elevated temperatures can significantly accelerate the reaction rate, compensating for the lower intrinsic reactivity.

For this compound, the electron-donating nature of the aminomethyl group is expected to facilitate the transmetalation step compared to electron-deficient organotrifluoroborates. This could lead to high reaction yields and throughput in a continuous flow system. Studies on other potassium aminomethyltrifluoroborates have demonstrated their successful application in Suzuki-Miyaura cross-coupling with a variety of aryl and heteroaryl halides, achieving good to excellent yields.[14][15]

Experimental Protocols: A General Framework

The following protocols provide a starting point for evaluating this compound in a continuous flow Suzuki-Miyaura coupling. Optimization of specific parameters will be necessary for different substrates.

General Flow Reactor Setup

A typical flow chemistry setup for Suzuki-Miyaura coupling consists of two or more pumps to deliver the reagent solutions, a T-mixer to ensure efficient mixing, a heated reactor coil, and a back-pressure regulator to maintain a single-phase flow.

Flow_Setup cluster_reagents Reagent Delivery ReagentA Aryl Halide, Catalyst, Base in Solvent PumpA Pump A ReagentA->PumpA ReagentB This compound in Solvent PumpB Pump B ReagentB->PumpB Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: General schematic of a flow reactor setup for Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

Reagents:

  • Solution A: Aryl bromide (0.1 M), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), and K₂CO₃ (0.3 M) in a suitable solvent (e.g., 1,4-dioxane/water 4:1).

  • Solution B: this compound (0.12 M) in the same solvent system.

Procedure:

  • Set up the flow reactor system as shown in the diagram above.

  • Set the reactor temperature to 100 °C.

  • Set the back-pressure regulator to 10 bar.

  • Pump Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each) into the T-mixer.

  • Allow the reaction mixture to pass through the heated reactor coil. The residence time can be calculated based on the total flow rate and the reactor volume.

  • Collect the product stream after the back-pressure regulator.

  • Analyze the product mixture by a suitable analytical technique (e.g., LC-MS, GC-MS) to determine the conversion and yield.

Data Presentation and Comparison

The following table presents hypothetical comparative data based on literature reports for similar organoboron reagents in flow Suzuki-Miyaura coupling. This serves as a benchmark for evaluating the performance of this compound.

Organoboron ReagentAryl HalideResidence Time (min)Temperature (°C)Yield (%)Throughput (mmol/h)
Phenylboronic Acid4-Bromoanisole1080950.6
Potassium Phenyltrifluoroborate4-Bromoanisole15120920.48
This compound (Expected) 4-Bromoanisole 12 100 >90 ~0.55
Phenylboronic Acid4-Chloroanisole20120750.3
Potassium Phenyltrifluoroborate4-Chloroanisole30140700.24
This compound (Expected) 4-Chloroanisole 25 130 >70 ~0.28

Logical Relationships and Mechanistic Considerations

The Suzuki-Miyaura catalytic cycle is a well-established mechanistic framework. The choice of organoboron reagent primarily influences the transmetalation step.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-BF3- (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For organotrifluoroborates, the transmetalation is believed to proceed via the formation of a boronate species in situ upon reaction with a base. The zwitterionic nature of this compound may influence the rate of this activation step and the subsequent transfer of the organic group to the palladium center.

Conclusion

This compound holds significant promise as a reagent for Suzuki-Miyaura cross-coupling reactions in continuous flow. Its expected high stability, coupled with a potentially favorable solubility and reactivity profile, makes it an attractive candidate for automated and high-throughput synthesis. While direct comparative data is not yet widely available, the insights from related aminomethyltrifluoroborates and the general principles of flow chemistry suggest that this zwitterionic reagent could offer advantages in terms of ease of handling and operational robustness. Further experimental validation is warranted to fully elucidate its performance characteristics and unlock its potential in modern organic synthesis.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Noël, T., Musacchio, A. J., & Buchwald, S. L. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(18), 4882-4885. [Link]

  • Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]

  • Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(6), 2052-2057. [Link]

  • Mahmoud, A. R. (2025). Advances in Organoboron Chemistry: Suzuki, Miyaura, and Beyond. ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Kapdi, A. R., et al. (2022). Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo. UCL Discovery. [Link]

  • Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. [Link]

  • Parmar, D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

  • Thompson, D. L., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Scientific Reports, 8(1), 10203. [Link]

  • Molander, G. A., et al. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic letters, 14(18), 4814–4817. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie (International ed. in English), 48(49), 9240–9261. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3821-3831. [Link]

  • Nagaki, A., et al. (2019). The flow microreactor system for lithiation, borylation, and Suzuki–Miyaura coupling using the Pd catalyst supported by the polymer monolith. ResearchGate. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183. [Link]

  • Wirth, T. (Ed.). (2013). Microreactors in organic synthesis and catalysis. John Wiley & Sons. [Link]

  • Zhang, X., & Liu, X. (2022). Stability study in different solvents. ResearchGate. [Link]

  • Takeda, Y., et al. (2019). A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. Reaction Chemistry & Engineering, 4(10), 1774-1779. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. [Link]

  • Kim, H., et al. (2023). Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. Nature communications, 14(1), 1195. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents, from acquisition to disposal. Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, a useful compound in various research applications including as an electrolyte additive in lithium-ion batteries, requires careful handling due to its specific hazard profile.[1] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory awareness. The core principle is that all chemical waste disposal must be routed through your institution's Environmental Health & Safety (EHS) department, as they provide the final authority on local and federal compliance.[2][3][4]

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the first step in managing it safely. This compound is not benign; its primary hazards are irritant and environmental. According to its Safety Data Sheet (SDS), it is classified as a skin, eye, and respiratory irritant. Crucially, it holds a Water Hazard Class (WGK) of 3, signifying it is severely hazardous to water. This classification strictly prohibits its disposal down the sanitary sewer system.

Table 1: GHS Hazard Profile for this compound

Hazard Category GHS Code Description Source
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.
Respiratory Irritation H335 May cause respiratory irritation.

| Environmental Hazard | WGK 3 | Severely hazardous to water. | |

The causality here is clear: the compound's reactivity can cause damage to biological tissues upon contact, and its potential persistence or ecological toxicity makes it a threat to aquatic ecosystems.[2] Therefore, the disposal strategy must focus on containment and isolation from the environment.

Section 2: Personal Protective Equipment (PPE) Protocol

Before handling any waste materials, establishing a barrier between the researcher and the chemical is paramount. The following PPE is mandatory when handling this compound waste.

Table 2: Required Personal Protective Equipment (PPE) for Waste Handling

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield. Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation.[5]
Hand Protection Chemical-resistant nitrile gloves. Prevents direct skin contact, which can lead to irritation.[2][5]
Body Protection Standard laboratory coat. Minimizes contamination of personal clothing.[5]

| Respiratory Protection | Use only in a certified chemical fume hood. | Prevents inhalation of dust, which is a known respiratory irritant.[6] |

Section 3: Waste Characterization and Segregation

Proper disposal begins with correctly identifying and segregating the waste stream. The primary responsibility for waste characterization lies with the generator—the researcher who created the waste.[3] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[5][7]

The following workflow provides a logical pathway for segregating waste containing this compound.

WasteSegregation cluster_containers Designated Waste Containers start Waste Generation Point q_solid Is the waste pure solid or a spill cleanup? start->q_solid q_solution Is the waste a dilute or concentrated solution? q_solid->q_solution No solid_waste Solid Hazardous Waste Container (Labeled with full chemical name) q_solid->solid_waste Yes q_labware Is it contaminated labware? q_solution->q_labware No liquid_waste Liquid Hazardous Waste Container (e.g., 'Non-Halogenated Organic Waste') q_solution->liquid_waste Yes rinsate_waste Collect Rinsate as Liquid Hazardous Waste q_labware->rinsate_waste Yes end_process Seal container when not in use. Store in Satellite Accumulation Area. Contact EHS for pickup. solid_waste->end_process liquid_waste->end_process rinsate_waste->liquid_waste

Caption: Waste segregation workflow for this compound.

Section 4: Step-by-Step Disposal Procedures

Follow the appropriate procedure based on the waste characterization above.

Procedure A: Solid Waste (Unused Reagent or Spill Cleanup)
  • Work Area Preparation: Ensure you are working within a certified chemical fume hood to mitigate inhalation risks.[6]

  • Don PPE: Wear the complete set of PPE as detailed in Table 2.

  • Containment: Carefully sweep or scoop the solid material using spark-proof tools. Avoid actions that create dust. For spill cleanup, use an inert absorbent material (e.g., vermiculite, sand) to collect the substance.

  • Transfer: Place the collected solid into a designated, compatible hazardous waste container.[2] This container must be in good condition, leak-proof, and have a secure lid.[8] The original product container is often a suitable choice.[8]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag. Clearly write the full chemical name, "this compound," and list any other components of the waste.[9] Avoid acronyms or abbreviations.

  • Storage: Keep the container sealed at all times except when adding waste.[4][9] Store it in your lab's designated Satellite Accumulation Area (SAA) until it is collected by EHS.

Procedure B: Contaminated Labware (Glassware, Syringes, etc.)
  • Gross Decontamination: Scrape as much solid residue as possible from the labware directly into the solid hazardous waste container.

  • Solvent Rinse: Rinse the labware three times with a minimal amount of a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, this rinsate is now hazardous waste. Collect all rinses in a designated liquid hazardous waste container, typically labeled "Halogenated" or "Non-Halogenated" organic waste, depending on the solvent used.[6][7]

  • Final Cleaning: Once triple-rinsed, the labware can typically be washed through normal laboratory procedures.

Procedure C: Aqueous or Organic Solutions
  • Prohibition: Under no circumstances should solutions containing this compound be poured down the drain. This is due to its WGK 3 (severely hazardous to water) classification.

  • Transfer: Carefully pour the solution into the appropriate liquid hazardous waste container (e.g., an EHS-provided carboy for non-halogenated waste).[8]

  • Compatibility Check: Ensure the solution is compatible with the other chemicals already in the waste container. This compound is incompatible with strong acids.[2] If in doubt, start a new waste container.

  • Labeling and Storage: Label and store the sealed container in the SAA as described in Procedure A.

Section 5: Emergency Procedures – Spill Management

For small spills (<100g) within a fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.

  • Don PPE: Wear enhanced PPE, including double gloves if necessary.

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite.

  • Collect: Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cloth as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

For large spills, evacuate the area immediately, close the doors, and contact your institution's emergency EHS number.

Conclusion: The Pillar of Trust is Compliance

The safe disposal of this compound is a straightforward process when its hazards are understood and respected. The procedural pillars are: characterize your waste, segregate it properly into labeled containers, use appropriate PPE , and never discharge it into the sanitary sewer. Your most trustworthy and authoritative resource is always your institution's EHS department.[4][7] Adherence to these guidelines not only ensures regulatory compliance but also fosters a culture of safety and environmental stewardship that is the bedrock of scientific integrity.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Borate Compounds, Inorganic. [Link]

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Navigating the Unknown: A Guide to Handling Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate and Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: In the landscape of rapid drug discovery and chemical research, scientists frequently encounter novel compounds with limited or non-existent safety data. Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate is one such compound where a comprehensive, publicly available Safety Data Sheet (SDS) is not readily found. This guide, therefore, shifts focus from providing a rigid, substance-specific protocol to outlining the essential, safety-first decision-making process required for handling such chemicals. This approach ensures that safety and scientific integrity remain paramount.

The foundational principle when handling any chemical, especially one with unknown hazards, is to follow the R.A.M.P. model: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2]

Part 1: The Criticality of Hazard Recognition & Risk Assessment

Before any laboratory work begins, a thorough risk assessment is not just recommended; it is a mandatory prerequisite.[3][4] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan that includes procedures for working with particularly hazardous substances.[5] When toxicity is unknown, it is prudent to assume the substance is hazardous.[6]

Step 1: Information Gathering

  • Seek the Safety Data Sheet (SDS): The first and most crucial step is to obtain the SDS from the manufacturer or supplier. The SDS contains vital information on hazards, handling, storage, and emergency procedures.[4][7]

  • Literature Review of Analogs: In the absence of an SDS for the specific molecule, investigate structurally similar compounds. For this compound, this includes:

    • Organotrifluoroborates: These compounds are generally solids and can be irritants. Some boron compounds can have toxic effects.[8]

    • Pyrrolidinium Salts: These are a class of ionic liquids. While many have low volatility, their toxicity can vary significantly based on their full structure.[9][10][11] Some studies have classified certain pyrrolidinium-based ionic liquids as "practically harmless" to certain aquatic life, but this cannot be extrapolated to all such compounds or to human toxicity.[12][13]

    • A structural analog, (Pyrrolidinium-1-ylmethyl)trifluoroborate internal salt , is classified as a skin and eye irritant and may cause respiratory irritation (H315, H319, H335).[14] This provides a strong basis for assuming the target compound has similar irritant properties.

Step 2: The Formal Risk Assessment

The risk assessment process involves identifying the intrinsic hazards of the chemical and evaluating the risks associated with the specific procedures you will perform.[3][15]

Hazard Category Potential Hazards of this compound (Assumed) Experimental Risks (Examples)
Health Hazards Skin/Eye Irritation: Based on analog data.[14] Respiratory Irritation: Likely as a solid/dust.[14] Unknown Systemic Toxicity: No data available; must assume potential for toxicity upon ingestion, inhalation, or skin absorption.Weighing/Transfer: Inhalation of fine powder. Solution Preparation: Skin/eye contact from splashes. Reaction/Workup: Exposure to aerosols or vapors at elevated temperatures.
Physical Hazards Dust Formation: As a solid, it can form airborne dust. Reactivity: Unknown. Organoboron compounds can have varied reactivity.[16]Heating: Potential for decomposition to unknown, hazardous byproducts. Mixing: Unknown reactivity with acids, bases, or oxidizing agents.
Environmental Hazards Unknown. Many ionic liquids show some level of aquatic toxicity and poor biodegradability.[10]Disposal: Improper disposal could contaminate waterways. Spills: Potential for release into the environment.
Part 2: Minimizing Risk - A Hierarchy of Controls

The most effective way to ensure safety is by using a "hierarchy of controls." Personal Protective Equipment (PPE) is the final line of defense, not the first.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Unknown Hazards Elimination Elimination (Is this compound necessary?) Substitution Substitution (Can a known, safer alternative be used?) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, designated areas, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Engineering Controls: Your Primary Barrier

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[17][18]

  • Glovebox: For highly air- or moisture-sensitive operations, or if the compound is determined to be potent, a glovebox provides the highest level of containment.

2. Administrative Controls: Safe Work Practices

  • Standard Operating Procedures (SOPs): Develop a detailed SOP for the entire workflow, from material retrieval to waste disposal.[6]

  • Designated Area: Clearly label the area where the compound is being used.

  • Training: Ensure all personnel are trained on the potential hazards and the specific SOPs for this compound.[7][19]

3. Personal Protective Equipment (PPE): The Essential Last Defense Because we must assume the compound is a skin, eye, and respiratory irritant with unknown systemic toxicity, a conservative PPE protocol is mandatory.[17][19]

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) ANSI Z87.1-compliant safety goggles or glasses with side shields.[6] A face shield is recommended over goggles if there is a higher risk of splash or dust generation.Nitrile gloves (double-gloving recommended). Check for tears and replace immediately upon contamination.Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Not typically required if work is performed in a fume hood. If a hood is unavailable, a NIOSH-approved respirator with a particulate filter would be necessary.
Solution Preparation & Use Chemical splash goggles are required.[6]Nitrile gloves. Ensure glove material is compatible with the solvent being used.Lab coat. Consider a chemically resistant apron if handling larger volumes.Not required if work is performed in a fume hood.
Handling Contaminated Waste Chemical splash goggles.Nitrile gloves.Lab coat.Not required.
Part 3: Operational Plans - Spills and Disposal

Emergency Preparedness: Spills

  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large or outside of a containment device, evacuate the lab.

  • Assess: Evaluate the spill from a safe distance. Do not attempt to clean it up if you are not trained or equipped to do so.

  • Contain: For small spills inside a fume hood, use a spill kit with an absorbent material appropriate for the solvent used. Do not use combustible materials like paper towels for spills involving oxidizers.

  • Clean & Decontaminate: Gently scoop the absorbed material into a labeled, sealed waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Report: Report all spills to your institution's Environmental Health & Safety (EHS) office.[1]

Waste Disposal

  • Segregation: All waste contaminated with this compound (e.g., gloves, pipette tips, absorbent material) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include the full chemical name and the words "Hazardous Waste."

  • Disposal: Follow your institution's specific procedures for hazardous chemical waste disposal. Do not pour any amount down the drain.[4]

The workflow for safely handling a novel compound is a cycle of continuous assessment and precaution.

Safe_Handling_Workflow cluster_workflow Workflow for Novel Compound Handling Assess 1. Risk Assessment (SDS, Analogs, SOP Dev) Prep 2. Prepare Controls (Fume Hood, PPE, Spill Kit) Assess->Prep Plan Handle 3. Execution of Work (Weighing, Reaction) Prep->Handle Implement Dispose 4. Waste Disposal (Segregate, Label) Handle->Dispose Complete Review 5. Review & Refine (Incident Report, SOP Update) Dispose->Review Document Review->Assess Iterate

Caption: A cyclical workflow for handling chemicals with unknown hazards.

By treating this compound and any novel compound with this level of scrutiny, you build a resilient culture of safety that protects researchers and ensures the integrity of the scientific process.

References

  • ACS Guidelines for Secondary School Laboratory Safety . American Chemical Society. [Link]

  • Safety in Academic Chemistry Laboratories, 7th Edition . American Chemical Society. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]

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  • OSHA Standards to Know Before Starting Your Lab . LabRepCo. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information. [Link]

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  • Safety Tipsheets & Best Practices . American Chemical Society. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society. [Link]

  • Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids . eScholarship, University of California. [Link]

  • Pyrrolidinium-based Ionic Liquids: Aquatic Ecotoxicity, Biodegradability, and Algal Subinhibitory Stimulation . ACS Sustainable Chemistry & Engineering. [Link]

  • Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries . MDPI. [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals . Worcester Polytechnic Institute. [Link]

  • Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries . ResearchGate. [Link]

  • Toxicity of pyridinium, pyrrolidinium and quaternary ammonium and phosphonium ionic liquids using models of the aquatic environment . ResearchGate. [Link]

  • Novel Chemicals with Unknown Hazards SOP . University of Nevada, Reno. [Link]

  • Boron Safety Data Sheet . ESPI Metals. [Link]

  • How do you write a hazardous material risk assessment for novel chemical entities? . Reddit. [Link]

  • Chemical Risk Assessment and Regulatory Decision Making . American Chemical Society. [Link]

  • Boron trifluoride Safety Data Sheet . Airgas. [Link]

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  • Organoboron chemistry . Wikipedia. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.